11-trans Leukotriene E4
説明
特性
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9+,12-11+,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRAYGBFWZKMX-DVFCZEDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of 11-trans Leukotriene E4: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene E4 (LTE4) is the terminal and most stable cysteinyl leukotriene (cys-LT), serving as a critical biomarker for the activation of inflammatory pathways in diseases such as asthma and aspirin-exacerbated respiratory disease (AERD). Its stereoisomer, 11-trans Leukotriene E4 (11-trans LTE4), is formed in vivo through metabolic processes and demonstrates biological activity. However, it remains significantly less characterized than its cis-counterpart. This technical guide provides a comprehensive overview of the known biological functions of 11-trans LTE4, contextualized within the broader understanding of LTE4 signaling. It details the hypothesized receptor interactions, downstream signaling pathways, quantitative pharmacological data, and key experimental protocols for studying its activity. This document aims to serve as a foundational resource for researchers investigating the nuanced roles of leukotriene isomers in inflammation and pharmacology.
Introduction and Background
The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are a class of potent, pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. While LTC4 and LTD4 are rapidly metabolized, LTE4 is more stable, making it a reliable indicator of total cys-LT production in biological fluids.[1] The 11-trans-LTE4 isomer is a naturally occurring metabolite, formed either by the isomerization of the C-11 double bond of LTE4 or via the metabolic conversion of 11-trans-LTD4.[2][3][4] Early research established its bioactivity, demonstrating that its potency in contracting guinea pig ileum smooth muscle is similar to that of LTE4.[2] Despite this, the specific molecular mechanisms, receptor affinities, and full functional profile of 11-trans LTE4 remain largely unexplored. This guide synthesizes the available data and provides the necessary technical framework for its further investigation.
Biosynthesis of this compound
The biosynthesis of cys-LTs is initiated by cellular activation, leading to the release of arachidonic acid from the nuclear membrane. The enzyme 5-lipoxygenase, in concert with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable epoxide, Leukotriene A4 (LTA4).
LTC4 synthase then conjugates LTA4 with reduced glutathione to form LTC4. Extracellularly, LTC4 is sequentially metabolized:
-
γ-glutamyl transferase removes a glutamate residue, converting LTC4 to LTD4.
-
A dipeptidase removes a glycine residue, converting LTD4 to LTE4.[4]
11-trans-LTE4 is formed when this pathway begins with an 11-trans isomer of LTD4, which is then converted by dipeptidases into 11-trans-LTE4.[2] Additionally, N-acetylated 11-trans LTE4 has been identified as a major fecal metabolite in rats, confirming its formation in vivo.[4]
Receptor Interactions and Signaling Pathways
While LTE4 exhibits low affinity for the classical cys-LT receptors, CysLT1 and CysLT2, its potent in vivo effects suggest the involvement of alternative receptors.[1] Current research points to the purinergic receptor P2Y12 and the G-protein coupled receptor GPR99 (also known as Oxoglutarate Receptor 1, OXGR1) as key mediators of LTE4 signaling.[1][5][6]
Given the functional equipotency of 11-trans-LTE4 and LTE4 in smooth muscle contraction, it is hypothesized that 11-trans-LTE4 activates the same receptor systems. The following sections detail these pathways, which are considered the putative signaling mechanisms for 11-trans-LTE4.
GPR99 (OXGR1) Signaling
GPR99 has been identified as a high-affinity receptor for LTE4, mediating responses such as vascular permeability and mucin release from epithelial cells.[6] GPR99 is a Gq-coupled GPCR. Ligand binding is hypothesized to activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses.
P2Y12 Receptor Signaling
The P2Y12 receptor, primarily known as an ADP receptor on platelets, is required for LTE4-mediated pulmonary inflammation.[1] P2Y12 is a Gi-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase (AC), which decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can relieve the protein kinase A (PKA)-mediated inhibition of various pro-inflammatory pathways, such as ERK phosphorylation, leading to chemokine production.
Quantitative Pharmacological Data
Direct quantitative data for 11-trans LTE4 are exceptionally limited. The primary finding is its equipotency with LTE4 in functional assays on guinea pig ileum.[2] To provide context, the following table summarizes the known affinities of other major cysteinyl leukotrienes for the classical CysLT1 receptor. The low affinity of LTE4 for this receptor underscores the importance of alternative receptors like GPR99 and P2Y12.
| Ligand | Receptor | Assay Type | Value | Species | Citation |
| 11-trans LTE4 | Unknown | Guinea Pig Ileum Contraction | Similar potency to LTE4 | Guinea Pig | [2] |
| LTE4 | CysLT1 | Radioligand Binding (IC50) | 120 nM | Human | [from previous searches] |
| LTD4 | CysLT1 | Radioligand Binding (IC50) | 0.5 nM | Human | [from previous searches] |
| LTC4 | CysLT1 | Radioligand Binding (IC50) | 14 nM | Human | [from previous searches] |
| Note: IC50 values represent the concentration of a ligand that displaces 50% of a specific radioligand. |
Key Experimental Protocols
Investigating the biological function of 11-trans LTE4 requires robust and standardized assays. The following sections provide detailed methodologies for key experiments.
Guinea Pig Ileum Contraction Bioassay
This classic organ bath experiment measures the spasmogenic activity of leukotrienes on smooth muscle. It remains the foundational assay for confirming the biological activity of 11-trans LTE4.
Methodology:
-
Tissue Preparation: A male Hartley guinea pig is euthanized. A segment of the terminal ileum is excised and placed in oxygenated, warmed (37°C) Tyrode's physiological salt solution.
-
Mounting: The lumen is gently flushed, and a 2-3 cm segment is mounted vertically in an organ bath containing Tyrode's solution, continuously bubbled with 95% O2 / 5% CO2. The lower end is fixed, and the upper end is connected to an isometric force transducer.
-
Equilibration: The tissue is placed under a resting tension of 0.5-1.0 g and allowed to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
Agonist Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of 11-trans LTE4 (or other agonists) to the bath. Each concentration is left in contact until the response plateaus.
-
Data Recording: The contractile force is recorded continuously. Data are typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., histamine or carbachol).
-
Analysis: EC50 values (the concentration producing 50% of the maximal response) are calculated from the concentration-response curve to determine potency.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand (like 11-trans LTE4) to a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cells engineered to express a target receptor (e.g., CysLT1, GPR99) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]LTD4 for CysLT1) and varying concentrations of the unlabeled competitor ligand (11-trans LTE4).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed quickly with cold buffer.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated, which can then be converted to a binding affinity constant (Ki).
Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium that occurs upon activation of Gq-coupled GPCRs, such as GPR99.
Methodology:
-
Cell Culture: Adherent cells expressing the receptor of interest are seeded into a 96- or 384-well black, clear-bottom plate and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye enters the cells and is cleaved into its active, calcium-sensitive form.
-
Baseline Measurement: The plate is placed into a fluorescence plate reader (e.g., a FLIPR® system). A baseline fluorescence reading is taken for several seconds.
-
Agonist Addition: The instrument's integrated fluidics system automatically adds a solution of 11-trans LTE4 (or other agonists) to the wells.
-
Signal Detection: Fluorescence is monitored in real-time for 1-3 minutes following agonist addition. Binding of the agonist to a Gq-coupled receptor triggers Ca2+ release, which causes a rapid increase in the dye's fluorescence intensity.
-
Data Analysis: The change in fluorescence (peak minus baseline) is calculated. Dose-response curves are generated to determine the EC50 for the agonist-induced calcium mobilization.
Conclusion and Future Directions
This compound is a biologically active, in vivo-generated isomer of LTE4. The current body of evidence is primarily anchored by the early finding of its equipotency to LTE4 in inducing smooth muscle contraction.[2] However, a significant knowledge gap exists regarding its specific interactions with the newly identified LTE4 receptors, GPR99 and P2Y12, and its broader physiological and pathophysiological roles.
For drug development professionals and researchers, 11-trans LTE4 represents an important but under-investigated component of the cys-LT pathway. Future research should prioritize:
-
Quantitative Receptor Pharmacology: Determining the binding affinities (Ki) and functional potencies (EC50) of 11-trans LTE4 for GPR99, P2Y12, and the classical CysLT receptors.
-
Cellular Functional Assays: Assessing its effects on key inflammatory cells, such as mast cells, eosinophils, and basophils, to understand its role in allergic inflammation.
-
In Vivo Studies: Characterizing its effects on airway hyperresponsiveness, inflammation, and vascular permeability in relevant animal models of disease.
A thorough characterization of 11-trans LTE4 is essential for a complete understanding of the cys-LT signaling axis and may reveal novel therapeutic targets for inflammatory diseases that are not addressed by current CysLT1 receptor antagonists.
References
- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of leukotriene D by porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism and excretion of cysteinyl-leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itaconic acid - Wikipedia [en.wikipedia.org]
- 6. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Synthesis Pathway of 11-trans Leukotriene E4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotrienes are potent, pro-inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in a variety of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2][3] The cysteinyl leukotrienes (CysLTs)—comprising Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4)—are key effectors in this pathway, inducing bronchoconstriction and increasing microvascular permeability.[2][4] Among these, LTE4 is the most stable metabolite, making it a crucial biomarker for monitoring CysLT production in vivo.[1][5][6] Its geometric isomer, 11-trans LTE4, is also formed in vivo and is often measured alongside LTE4 to provide a comprehensive assessment of the 5-lipoxygenase pathway activation.[7] This guide provides a detailed examination of the in vivo synthesis pathway of 11-trans LTE4, presents quantitative data, outlines key experimental protocols, and visualizes the core biochemical and analytical workflows.
The In Vivo Synthesis Pathway of 11-trans Leukotriene E4
The synthesis of 11-trans LTE4 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane and proceeds through the formation of several leukotriene intermediates. The "11-trans" configuration is primarily introduced via the isomerization of Leukotriene C4.
Upstream Synthesis: From Arachidonic Acid to Leukotriene A4 (LTA4)
The pathway is initiated in leukocytes (such as mast cells, eosinophils, basophils, and macrophages) when cellular stimuli trigger the action of cytosolic phospholipase A2α (cPLA2α).[1][3][8] This enzyme liberates arachidonic acid from the nuclear membrane phospholipids.[1][9] The free arachidonic acid is then processed by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) at the nuclear envelope.[1][2][10] 5-LO catalyzes two sequential reactions: the insertion of molecular oxygen to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), followed by a dehydration step to produce the unstable epoxide, Leukotriene A4 (LTA4).[8][11] LTA4 serves as the crucial branch-point intermediate for the synthesis of all leukotrienes.[8][12]
Formation of Leukotriene C4 (LTC4) and its Isomerization
LTA4 can be converted into the first of the cysteinyl leukotrienes, LTC4. This reaction is catalyzed by Leukotriene C4 synthase (LTC4S), an integral membrane protein located in the nuclear and endoplasmic reticulum membranes.[2][10][13] LTC4S conjugates LTA4 with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[1][2][14] This step is critical as it commits the pathway to CysLT production.
The formation of the 11-trans isomer occurs at this stage. LTC4 can undergo a slow, temperature-dependent isomerization of its C-11 double bond to form 11-trans Leukotriene C4 (11-trans LTC4).[15] In addition to this spontaneous isomerization, 11-trans LTC4 is also produced directly in smaller quantities by certain activated cells, such as human mast cells and equine eosinophils.[15]
Extracellular Conversion to LTD4 and LTE4
Once synthesized, LTC4 (and its 11-trans isomer) is exported from the cell into the extracellular space.[1][5] Here, it undergoes sequential enzymatic cleavage.
-
Formation of LTD4: The enzyme γ-glutamyl transpeptidase (GGT), a membrane-bound enzyme, removes the N-terminal γ-glutamyl residue from LTC4 to form Leukotriene D4 (LTD4).[10][16] Similarly, 11-trans LTC4 is converted to 11-trans LTD4.
-
Formation of LTE4: A membrane-bound dipeptidase then hydrolyzes the peptide bond in LTD4, removing the C-terminal glycine residue to produce the final, stable cysteinyl leukotriene, LTE4.[10][16][17] Consequently, 11-trans LTD4 is converted to 11-trans LTE4.
Further Metabolism
LTE4 and 11-trans LTE4 can be further metabolized, primarily in the liver and kidneys.[16] One notable modification is N-acetylation, where an acetyl group from acetyl-coenzyme A is added to the cysteine moiety, forming N-acetyl LTE4 and N-acetyl 11-trans LTE4.[16] These N-acetylated forms have been identified as major fecal metabolites in rats.[16]
Signaling Pathway Diagram
The following diagram illustrates the complete synthesis pathway from arachidonic acid to 11-trans LTE4 and its subsequent metabolite.
Quantitative Data
Accurate quantification of LTE4 and its isomer is essential for clinical and preclinical research. Due to its stability, LTE4 is the preferred analyte for assessing CysLT production, with urine being the most common matrix.[1][6][18]
Table 1: Representative Concentrations of Leukotriene E4 in Human Biological Fluids
| Analyte | Biological Matrix | Subject Population | Concentration Range | Analytical Method | Reference |
| LTE4 | Plasma | Healthy Volunteers | 5.1 ± 2.7 pg/mL (Basal) | LC-MS/MS | [19] |
| LTE4 | Urine | Healthy Volunteers | < 104 pg/mg creatinine (95th percentile) | LC-MS/MS | [20] |
| LTE4 | Urine | Patients with Systemic Mastocytosis | 97 pg/mg creatinine (Median) | LC-MS/MS | [20] |
| LTE4 | Urine | Spiked Samples | Linear from 5 to 500 pg/mL | LC/MS/MS | [18] |
| LTE4 | Sputum | General Samples | 12.3 - 891 pg/mL | UHPLC-MS/MS | [21] |
| LTE4 | Urine | Spiked Samples | Linear from 50 pg/mL to 10 ng/mL | LC/ionspray MS/MS | [22] |
Note: Data for 11-trans LTE4 specifically is often combined with LTE4 in total measurements, as many analytical methods do not separate the isomers unless specifically optimized.[7] The relative abundance of the 11-trans isomer can vary depending on the biological context and sample handling.
Experimental Protocols
The gold standard for the quantification of LTE4 and its isomers is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[19][20][22] Enzyme immunoassays (EIAs) are also used but can be susceptible to cross-reactivity and interference.[18][23][24]
Protocol: Quantification of Urinary LTE4 and 11-trans LTE4 by LC-MS/MS
This protocol provides a generalized workflow for the sensitive and specific measurement of LTE4 and its 11-trans isomer in human urine, based on common methodologies.[18][20][22]
1. Sample Collection and Stabilization:
-
Collect mid-stream urine in a sterile container.
-
To prevent degradation and non-enzymatic oxidation, immediately add an antioxidant and a metal ion chelating agent (e.g., a solution of tempol and EDTA).[22]
-
Centrifuge at 2000-3000 rpm for 20 minutes to remove particulate matter.[25]
-
Store the supernatant at -80°C until analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples on ice.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., LTE4-d3) to account for extraction losses and matrix effects.[22]
-
Condition an appropriate SPE cartridge (e.g., anion-exchange mixed mode or Empore membrane disk) according to the manufacturer's instructions.[19][22]
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water, low-percentage methanol) to remove salts and hydrophilic interferences.
-
Elute the analytes (LTE4, 11-trans LTE4, and internal standard) with a stronger organic solvent (e.g., methanol, acetonitrile, often with a small amount of acid or base).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[22]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted extract onto a reverse-phase UPLC/HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with a modifier like formic acid or acetic acid to improve ionization. The gradient is optimized to separate LTE4 and 11-trans LTE4 from other endogenous compounds.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[21][22]
-
Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For LTE4, a common transition is m/z 440.2 → 301.2.[18]
-
Optimize collision energy and other MS parameters to maximize signal intensity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard from the resulting chromatograms.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using standards of known concentrations prepared in a similar matrix. The curve is generated by plotting the peak area ratio against the concentration.
-
Determine the concentration of LTE4/11-trans LTE4 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to urinary creatinine to account for variations in urine dilution.[20]
Experimental Workflow Diagram
The diagram below outlines the logical flow of the LC-MS/MS protocol for urinary LTE4 analysis.
References
- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcellular biosynthesis of cysteinyl leukotrienes in vivo during mouse peritoneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novamedline.com [novamedline.com]
- 5. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukotriene C4 synthase - Wikipedia [en.wikipedia.org]
- 14. Leukotriene A4: enzymatic conversion to leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leukotriene D4 and E4 formation by plasma membrane bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of LTE4 in human urine by liquid chromatography coupled with ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. assaygenie.com [assaygenie.com]
role of 11-trans Leukotriene E4 in inflammatory response
An In-depth Technical Guide on the Role of 11-trans Leukotriene E4 in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene E4 (LTE4) and its isomer, 11-trans-Leukotriene E4, represent the terminal and most stable products of the cysteinyl leukotriene (cys-LT) pathway. While historically considered a less potent agonist at the classical cys-LT receptors compared to its precursors, LTC4 and LTD4, emerging evidence has solidified LTE4's role as a pivotal mediator in the inflammatory cascade, particularly in chronic allergic diseases such as asthma. Its stability makes it a crucial biomarker for monitoring cys-LT production in clinical settings. This guide delves into the core aspects of 11-trans-LTE4 and LTE4, detailing their biosynthesis, their complex signaling mechanisms that extend beyond the classical receptors, and their profound impact on the inflammatory response. We provide a comprehensive overview of key experimental protocols, quantitative data, and the signaling pathways that define their function, offering critical insights for researchers and professionals in drug development.
Introduction to Leukotriene E4 and its 11-trans Isomer
The cysteinyl leukotrienes (cys-LTs)—LTC4, LTD4, and LTE4—are potent, lipid-derived inflammatory mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] They are central to the pathophysiology of numerous inflammatory diseases, most notably bronchial asthma and allergic rhinitis.[2][3]
The biosynthesis cascade begins with the cellular export of LTC4, which is then rapidly metabolized in the extracellular space. Sequential enzymatic cleavage first converts LTC4 to the potent constrictor LTD4, and subsequently to LTE4.[4][5] Due to the short half-lives of LTC4 and LTD4, LTE4 is the most stable and abundant cys-LT found in biological fluids like urine, plasma, and sputum.[4][5][6] This stability makes it an excellent biomarker for total cys-LT production.[5][7]
Slow isomerization of the C-11 double bond of LTE4 leads to the formation of its stereoisomer, 11-trans-Leukotriene E4.[8] Functionally, 11-trans-LTE4 is not an inactive metabolite; it has been shown to be equipotent to LTE4 in inducing contractions in guinea pig ileum.[8][9] Consequently, many modern analytical methods for clinical monitoring quantify both LTE4 and 11-trans-LTE4 together as a composite marker of cys-LT pathway activation.[7][10] Increased urinary excretion of LTE4 (including its 11-trans isomer) is strongly linked to respiratory diseases, with particularly high levels observed during severe asthma attacks and in patients with aspirin-exacerbated respiratory disease (AERD).[5][11][12]
Biosynthesis of Cysteinyl Leukotrienes
The generation of cys-LTs is a multi-step enzymatic process initiated in response to inflammatory stimuli. The pathway is predominantly active in myeloid cells, including mast cells, eosinophils, basophils, and macrophages.[1][6]
The key steps are as follows:
-
Arachidonic Acid Release: Upon cell activation, cytosolic phospholipase A₂ (cPLA₂) translocates to the nuclear membrane and liberates arachidonic acid from membrane phospholipids.[1][4][6]
-
LTA4 Formation: The enzyme 5-lipoxygenase (5-LO), in concert with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4).[1][11]
-
LTC4 Synthesis: LTA4 is conjugated with reduced glutathione by the enzyme LTC4 synthase, an integral nuclear membrane protein, to form the parent cys-LT, LTC4.[4][6]
-
Extracellular Conversion to LTD4 and LTE4: Following its export from the cell, LTC4 is converted to LTD4 by the removal of a glutamic acid residue. Subsequently, LTD4 is metabolized to LTE4 through the removal of glycine.[4][5]
-
Isomerization: LTE4 can undergo slow, non-enzymatic isomerization to form 11-trans-LTE4.[8]
Signaling Pathways and Receptors
The biological actions of cys-LTs are mediated through G-protein coupled receptors (GPCRs). While LTE4 binds weakly to the classical cys-LT receptors, its potent in vivo effects have led to the discovery of novel signaling pathways that are crucial to its pro-inflammatory activity.
Classical Receptors: CysLT₁R and CysLT₂R
The first two identified receptors, CysLT₁R and CysLT₂R, exhibit different binding affinities for the various cys-LTs. CysLT₁R has the highest affinity for LTD4, which explains why antagonists like montelukast, which target this receptor, are effective in treating asthma.[2][13] LTE4 is considered a weak agonist at both CysLT₁R and CysLT₂R.[6][14][15] However, some studies show that high expression of CysLT₁R is critical for cellular responsiveness to LTE4, suggesting a more complex interaction than simple weak agonism.[14][16]
Novel LTE4-Preferential Signaling Pathways
The discrepancy between LTE4's low affinity for classical receptors and its potent in vivo inflammatory effects pointed towards the existence of alternative signaling mechanisms.
-
P2Y₁₂ Receptor: A significant breakthrough was the discovery that the purinergic receptor P2Y₁₂, which natively binds ADP, is essential for many of LTE4's pro-inflammatory actions.[6] In mouse models, LTE4-induced pulmonary inflammation, eosinophilia, and goblet cell metaplasia are abrogated in mice lacking the P2Y₁₂ receptor but persist in mice lacking both CysLT₁R and CysLT₂R.[6][17][18] Evidence suggests P2Y₁₂ may not bind LTE4 directly but acts as a required co-receptor in a larger signaling complex to mediate downstream effects like ERK activation and chemokine production in mast cells.[6][19]
-
GPR99 (OXGR1): This receptor has been identified as a potential third cys-LT receptor with a preferential affinity for LTE4.[2][13][19] It is considered a key candidate for mediating LTE4-specific effects that are not blocked by CysLT₁R antagonists.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): LTE4 has been shown to activate the nuclear receptor PPARγ. This interaction contributes to the generation of prostaglandin D2 (PGD₂) by human mast cells, linking cys-LT signaling to another major inflammatory pathway.[20][21]
-
Functionally Defined CysLTER: Experiments using mice with double knockouts for CysLT₁R and CysLT₂R revealed a distinct, functionally defined receptor that preferentially responds to LTE4 to mediate vascular permeability.[4][15] This provides strong in vivo evidence for an LTE4-specific receptor system.
Quantitative Data on Receptor Affinities and Clinical Levels
Quantitative analysis underscores the unique pharmacological profile of LTE4 and its importance as a clinical biomarker.
Table 1: Comparative Receptor Affinities of Cysteinyl Leukotrienes
This table summarizes the potency of cys-LTs at the two classical receptors, highlighting LTE4's lower affinity.
| Ligand | CysLT₁R (EC₅₀) | CysLT₂R (Affinity) |
| LTD₄ | 2.5 nM | = LTC₄ |
| LTC₄ | 24 nM | = LTD₄ |
| LTE₄ | 240 nM | << LTC₄ / LTD₄ |
| Data sourced from studies on cloned human receptors.[2] |
Table 2: Urinary LTE4 Levels in Health and Disease
This table illustrates the clinical utility of measuring urinary LTE4 (including 11-trans-LTE4) to assess inflammatory status.
| Condition | Urinary LTE4 Level (pg/mg creatinine) | Reference |
| Healthy Volunteers | ≤ 104 | [7][10] |
| Healthy Volunteers (mean) | 55 ± 16 | [22] |
| Asthmatic Patients (stable) | 192 ± 122 | [22] |
| Acute Asthma Exacerbation (geometric mean) | 111.7 | [12] |
| Post-Exacerbation (2 weeks later) | 75.6 | [12] |
| Values can vary based on the specific patient population and analytical method used. |
Key Experimental Protocols
The study of 11-trans-LTE4 relies on a range of sophisticated biochemical and physiological assays. Below are detailed methodologies for key experiments.
Quantification of Urinary LTE4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurate and precise measurement of LTE4 and its isomers in biological fluids.[23]
-
Objective: To quantify the concentration of LTE4 and 11-trans-LTE4 in urine samples.
-
Methodology:
-
Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., LTE4-d3) is spiked into a measured volume of urine (e.g., 800 µL).[23] This standard corrects for sample loss during processing and variations in instrument response.
-
On-line Enrichment/Purification: The sample is injected into an LC system. It first passes through a trapping column that captures the leukotrienes while allowing salts and other interfering substances to be washed away.
-
Chromatographic Separation: The trapped leukotrienes are then eluted onto an analytical reverse-phase HPLC column (e.g., a C18 column). A solvent gradient (e.g., water/methanol with acetic acid) is used to separate LTE4 and 11-trans-LTE4 from other molecules based on their hydrophobicity.
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The molecules are ionized (typically via electrospray ionization), and the mass spectrometer is set to a Multiple Reaction Monitoring (MRM) mode. This highly specific mode isolates a precursor ion (the molecular weight of LTE4) and then detects a specific fragment ion produced by its collision-induced dissociation. This precursor-to-product ion transition is unique to the analyte, ensuring high specificity and sensitivity.[10]
-
Quantification: The ratio of the peak area of the endogenous LTE4 to the peak area of the internal standard is calculated and compared to a standard curve generated from samples with known LTE4 concentrations to determine the final concentration.[23]
-
In Vivo Vascular Permeability Assay (Miles Assay)
This assay was critical in demonstrating the existence of a distinct LTE4 receptor (CysLTER) in mice lacking the classical cys-LT receptors.[15]
-
Objective: To measure changes in vascular permeability in response to intradermal injection of leukotrienes.
-
Animal Model: Wild-type mice and genetically modified mice (e.g., Cysltr1/Cysltr2 double knockout).
-
Methodology:
-
Anesthesia: Mice are anesthetized to prevent movement and distress.
-
Dye Injection: A solution of Evans blue dye (which binds to serum albumin) is injected intravenously.
-
Intradermal Challenge: A small, fixed volume of the test substance (e.g., LTE4, LTD4, LTC4, or saline control) is injected intradermally into the ear pinna.
-
Incubation: The mice are allowed to recover for a set period (e.g., 30 minutes) during which vascular leakage occurs at the injection site, allowing the Evans blue-albumin complex to extravasate into the tissue.
-
Tissue Harvesting and Dye Extraction: The mice are euthanized, and a standard-sized tissue punch is taken from the injection site. The tissue is incubated in a solvent (e.g., formamide) to extract the Evans blue dye.
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer. The absorbance is directly proportional to the amount of plasma leakage, thus providing a quantitative measure of the vascular permeability response.[15]
-
In Vitro Mast Cell Activation Assay
This assay assesses the ability of LTE4 to directly activate inflammatory cells to produce secondary mediators.
-
Objective: To measure LTE4-induced production of prostaglandin D2 (PGD₂) and chemokines from a human mast cell line (e.g., LAD2).[6][21]
-
Methodology:
-
Cell Culture: LAD2 cells are cultured in appropriate media. For specific experiments, they may be pre-treated with receptor antagonists (e.g., a P2Y₁₂ inhibitor) or transfected with shRNA to knock down target receptor expression.
-
Stimulation: The cells are washed and resuspended in a buffer. They are then stimulated with various concentrations of LTE4 for a defined time period.
-
Supernatant Collection: After stimulation, the cells are pelleted by centrifugation, and the cell-free supernatant is collected.
-
Mediator Quantification (ELISA): The concentration of the secreted mediator (e.g., PGD₂ or the chemokine MIP-1β) in the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit. The assay involves capturing the mediator with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the enzymatic reaction product, which is proportional to the mediator concentration.[6]
-
Conclusion and Future Directions
The evidence is now unequivocal: LTE4 and its isomer, 11-trans-LTE4, are not merely stable end-products but are potent, functionally distinct mediators of the inflammatory response. Their actions, often mediated through novel receptor systems like P2Y₁₂ and GPR99, explain their significant in vivo effects, which are not fully addressed by current CysLT₁R antagonists.[4]
For researchers and drug development professionals, these findings open new avenues for therapeutic intervention. The signaling pathways preferential to LTE4 represent promising targets for a new class of anti-inflammatory drugs. Such therapies could provide significant benefits for patients with severe asthma, AERD, and other inflammatory conditions where cys-LTs, and particularly LTE4, play a dominant pathogenic role. The continued use of urinary LTE4/11-trans-LTE4 as a biomarker will be essential for phenotyping patients, predicting therapeutic response, and monitoring disease activity in both clinical trials and patient care.
References
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotrienes, allergy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 6. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. theohiostatelabs.testcatalog.org [theohiostatelabs.testcatalog.org]
- 11. Cysteinyl leukotriene E4 activates human group 2 innate lymphoid cells and enhances the effect of prostaglandin D2 and epithelial cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increase in urinary leukotriene LTE4 levels in acute asthma: correlation with airflow limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional recognition of a distinct receptor preferential for leukotriene E4 in mice lacking the cysteinyl leukotriene 1 and 2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An update on the role of leukotrienes in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Difference in urinary LTE4 and 11-dehydro-TXB2 excretion in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
11-trans Leukotriene E4: An Isomeric Counterpart to a Key Inflammatory Mediator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid, playing a crucial role in inflammatory and allergic responses. Among the cysteinyl leukotrienes (CysLTs), Leukotriene E4 (LTE4) is the most stable and is frequently used as a biomarker for CysLT production. Its isomer, 11-trans Leukotriene E4 (11-trans-LTE4), formed through the isomerization of the C-11 double bond of LTE4, represents a less-studied but potentially significant molecule in the landscape of inflammatory signaling. This technical guide provides a comprehensive overview of 11-trans-LTE4 as an isomer of LTE4, focusing on its structure, biosynthesis, comparative biological activities, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers investigating the nuanced roles of leukotrienes in health and disease.
Structure and Biosynthesis
Leukotriene E4 and its isomer, 11-trans-Leukotriene E4, share the same chemical formula and molecular weight but differ in the geometric configuration of the double bond at the C-11 position.
Leukotriene E4 (LTE4): (5S,6R,7E,9E,11Z,14Z)-6-([(2R)-2-amino-2-carboxyethyl]sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid.[1]
11-trans-Leukotriene E4 (11-trans-LTE4): (5S,6R,7E,9E,11E,14Z)-6-([(2R)-2-amino-2-carboxyethyl]sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid.
The biosynthesis of LTE4 is a multi-step enzymatic cascade originating from arachidonic acid.[2] 11-trans-LTE4 is subsequently formed through the slow isomerization of LTE4.[3] Urinary metabolite analysis for mast cell activation often measures both LTE4 and 11-trans-LTE4 combined.[4]
Comparative Biological Activity
While research on 11-trans-LTE4 is limited, initial studies indicate it possesses biological activity comparable to its cis-isomer in certain assays. The most cited evidence is its equipotent activity in contracting guinea pig ileum smooth muscle. However, a comprehensive comparison across a range of biological assays is not yet available in the literature.
| Assay | Leukotriene E4 (LTE4) | This compound (11-trans-LTE4) | Reference |
| Guinea Pig Ileum Contraction | Potent contractile agent | Equipotent to LTE4 | [5] |
| Receptor Binding (CysLT1) | Low affinity (EC50 ≈ 240 nM) | Data not available | [6] |
| Receptor Binding (CysLT2) | Lower affinity than LTC4 and LTD4 | Data not available | [6] |
| Biological Response | Leukotriene E4 (LTE4) | This compound (11-trans-LTE4) | Reference |
| Airway Smooth Muscle Contraction | More potent than LTC4 or LTD4 on guinea pig trachea | Data not available | [7] |
| Mast Cell Activation | Induces chemokine and prostaglandin D2 production | Data not available | [7] |
| Calcium Mobilization | Induces intracellular calcium flux | Data not available | |
| ERK Phosphorylation | Induces ERK activation | Data not available | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization and comparison of leukotriene isomers. Below are generalized methodologies for key assays, based on established protocols for cysteinyl leukotrienes.
Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the contractile potency of substances on smooth muscle.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Krebs-Henseleit solution. The longitudinal muscle is stripped and mounted in an organ bath containing the buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension. A resting tension of 1g is applied, and the tissue is allowed to equilibrate for 60 minutes.
-
Agonist Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of LTE4 or 11-trans-LTE4 to the organ bath.
-
Data Analysis: The contractile responses are measured as the increase in tension from baseline. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to compare the potency of the two isomers.
Calcium Mobilization Assay
This in vitro assay measures the increase in intracellular calcium concentration in response to agonist stimulation, a key event in G protein-coupled receptor (GPCR) signaling.
Methodology:
-
Cell Culture: Human mast cell lines (e.g., LAD2) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Agonist Stimulation: The dye-loaded cells are stimulated with various concentrations of LTE4 or 11-trans-LTE4.
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader or a fluorometer. The ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the intracellular calcium concentration.
-
Data Analysis: The peak increase in intracellular calcium is determined for each agonist concentration to generate dose-response curves and calculate EC50 values.
ERK Phosphorylation Assay
This assay quantifies the activation of the extracellular signal-regulated kinase (ERK) pathway, a downstream target of many GPCRs.
Methodology:
-
Cell Culture and Stimulation: Mast cells are serum-starved and then stimulated with LTE4 or 11-trans-LTE4 for various time points.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting using specific antibodies or by a sandwich ELISA kit.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
Chemokine and Prostaglandin D2 Release Assays
These assays measure the release of inflammatory mediators from activated mast cells.
Methodology:
-
Cell Culture and Stimulation: Mast cells are stimulated with LTE4 or 11-trans-LTE4 for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Mediator Quantification: The concentrations of chemokines (e.g., CCL2/MCP-1) and Prostaglandin D2 (PGD2) in the supernatant are measured using specific ELISA kits.
-
Data Analysis: The amount of mediator released is quantified and compared between the different treatment groups.
LC-MS/MS for Quantification of LTE4 and 11-trans-LTE4
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of leukotrienes in biological samples.
Methodology:
-
Sample Preparation: Urine or plasma samples are subjected to solid-phase extraction (SPE) to isolate and concentrate the leukotrienes.
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase liquid chromatography column to separate LTE4 and 11-trans-LTE4 from other components. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid and an organic solvent is typically used.
-
Mass Spectrometric Detection: The separated isomers are introduced into a tandem mass spectrometer operating in negative ion mode. Multiple reaction monitoring (MRM) is used for selective and sensitive detection, monitoring specific precursor-to-product ion transitions for each isomer.
-
Quantification: The concentration of each isomer is determined by comparing its peak area to that of a stable isotope-labeled internal standard.
Signaling Pathways
LTE4 exerts its biological effects through binding to specific cell surface receptors. While it has low affinity for the classical CysLT1 and CysLT2 receptors, evidence suggests the existence of other receptors, such as P2Y12, that may mediate its effects.[7] The signaling pathways for 11-trans-LTE4 have not been elucidated, but it is plausible that they share similarities with those of LTE4, given their structural similarity and equipotent activity in some systems.
Conclusion and Future Directions
11-trans-Leukotriene E4 is an intriguing isomer of the well-characterized inflammatory mediator, Leukotriene E4. While initial findings suggest it possesses comparable biological activity in at least one key assay, a significant knowledge gap remains regarding its broader pharmacological profile and specific signaling mechanisms. Future research should focus on:
-
Comprehensive Biological Characterization: Direct, quantitative comparisons of 11-trans-LTE4 and LTE4 in a wider range of in vitro and in vivo models are necessary to fully understand their relative contributions to inflammatory processes.
-
Receptor Binding Studies: Determining the binding affinities of 11-trans-LTE4 for known and putative CysLT receptors is crucial to elucidating its mechanism of action.
-
Elucidation of Signaling Pathways: Investigating the downstream signaling cascades activated by 11-trans-LTE4 will provide valuable insights into its cellular effects.
-
Development of Specific Analytical Tools: The development of methods to reliably separate and quantify 11-trans-LTE4 and LTE4 in biological samples will be essential for accurately assessing their respective roles in health and disease.
A deeper understanding of 11-trans-LTE4 may reveal novel therapeutic targets for the management of inflammatory and allergic diseases. This guide provides a foundational resource for researchers embarking on the further exploration of this potentially important lipid mediator.
References
- 1. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of leukotriene C4, leukotriene B4, and prostaglandin D2 by immunologically activated rat intestinal mucosa mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4, an activation product of mast cells, is a chemoattractant for their progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the actions of leukotriene E4 with those of leukotrienes B4, C4, and D4 on guinea pig lung and ileal smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Sources and Biosynthesis of 11-trans-Leukotriene E4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukotriene E4 (LTE4) and its stereoisomer, 11-trans-Leukotriene E4 (11-trans-LTE4), are stable and potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. As the terminal products of the cysteinyl leukotriene (cys-LT) pathway, their presence in biological fluids is a key indicator of inflammatory processes, particularly in allergic diseases such as asthma. This technical guide provides an in-depth exploration of the cellular origins of 11-trans-LTE4, the intricate biochemical pathways governing its synthesis, and the experimental methodologies employed for its study. Quantitative data on precursor production are presented, alongside detailed signaling pathways and experimental workflows, to serve as a comprehensive resource for researchers in immunology and drug development.
Cellular Sources of Cysteinyl Leukotriene Production
The biosynthesis of cysteinyl leukotrienes, which are the precursors to LTE4 and 11-trans-LTE4, is predominantly carried out by a specific subset of immune cells. These include:
-
Mast Cells: These tissue-resident cells are major producers of cys-LTs, particularly in the context of allergic inflammation, where they are activated via IgE receptor cross-linking.[1][2][3][4]
-
Eosinophils: These granulocytes are prominent in allergic responses and parasitic infections and are a significant source of cys-LTs.[1][5][6][7][8]
-
Basophils: As circulating granulocytes with similarities to mast cells, basophils also contribute to the cys-LT pool upon activation.[5][7]
-
Macrophages: These phagocytic cells, involved in both innate and adaptive immunity, are capable of synthesizing cys-LTs.[5][7]
-
Platelets: While platelets themselves cannot synthesize the LTA4 precursor, they can take up LTA4 from neutrophils and convert it to LTC4, a process known as transcellular biosynthesis.[9]
The Biosynthetic Pathway of Leukotriene E4 and the Origin of 11-trans-Leukotriene E4
The generation of LTE4 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell's nuclear membrane. The formation of 11-trans-LTE4 is believed to be a subsequent non-enzymatic event.
-
Arachidonic Acid Release: Upon cellular stimulation, cytosolic phospholipase A2α (cPLA2α) translocates to the nuclear envelope and hydrolyzes membrane phospholipids to release arachidonic acid.[8]
-
Leukotriene A4 (LTA4) Synthesis: Arachidonic acid is then converted to the unstable epoxide intermediate, LTA4, by the sequential actions of 5-lipoxygenase (5-LO) and 5-lipoxygenase-activating protein (FLAP).[8]
-
Leukotriene C4 (LTC4) Synthesis: In cells expressing LTC4 synthase (LTC4S), LTA4 is conjugated with reduced glutathione (GSH) to form LTC4. LTC4S is an integral membrane protein located on the nuclear envelope.[6][10][11][12]
-
Conversion to LTD4 and LTE4: After its export from the cell, LTC4 is rapidly converted to LTD4 by the enzyme γ-glutamyl transpeptidase, which removes a glutamic acid residue. Subsequently, a dipeptidase removes a glycine residue from LTD4 to form the more stable LTE4.[8][10][13]
-
Formation of 11-trans-Leukotriene E4: Current evidence suggests that 11-trans-LTE4 is not a direct enzymatic product but is formed through the slow, non-enzymatic isomerization of the double bond at the C-11 position of LTE4.[14] This isomerization can be influenced by factors such as light and oxidative stress.[1][15]
Diagram of the Leukotriene E4 Biosynthesis Pathway
Caption: Biosynthesis pathway of LTE4 and formation of 11-trans-LTE4.
Quantitative Production of Leukotriene C4 by Primary Immune Cells
While direct quantitative data for 11-trans-LTE4 production from isolated cells is scarce, studies have measured the output of its immediate precursor, LTC4. These values provide a baseline for estimating the potential for 11-trans-LTE4 formation.
| Cell Type | Stimulus | LTC4 Production (ng / 10^6 cells) | Reference |
| Human Eosinophils (Hypereosinophilic donors) | 5.0 µM A23187 | 69 ± 28 | [16] |
| Human Eosinophils (Normal donors) | 5.0 µM A23187 | 38 ± 3 | [16] |
| Human Eosinophils | 10 µM Platelet-Activating Factor | 0.74 ± 0.08 | [17] |
| Rat Intestinal Mucosal Mast Cells (56% purity) | Antigen | 107 ± 15 | [18] |
| Rat Intestinal Mucosal Mast Cells (19% purity) | Antigen | 58 ± 8.3 | [18] |
Signaling Pathways for Leukotriene C4 Synthase Activation
The activation of LTC4S is a tightly regulated process involving a cascade of intracellular signaling events, primarily initiated by an increase in intracellular calcium and the activation of protein kinase C (PKC).
Mast Cell Signaling Pathway (IgE-mediated)
IgE receptor (FcεRI) cross-linking on the surface of mast cells triggers a signaling cascade that leads to the activation of phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from the endoplasmic reticulum, while DAG activates PKC. This elevation in intracellular calcium is crucial for the translocation of cPLA2 and 5-LO to the nuclear membrane, where they initiate the synthesis of LTA4.
Caption: IgE-mediated signaling for LTC4 production in mast cells.
Eosinophil Signaling Pathway (Chemokine/Cytokine-mediated)
Stimulation of eosinophils by agents like platelet-activating factor (PAF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) also leads to PLC activation and a subsequent rise in intracellular calcium, following a similar downstream pathway as in mast cells. Additionally, TGF-β1 has been shown to upregulate the expression of LTC4S in eosinophils, thereby priming the cells for enhanced cys-LT production.[19]
References
- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of IgE on Cultured Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction Pathways Activated by Innate Immunity in Mast Cells: Translating Sensing of Changes into Specific Responses [mdpi.com]
- 5. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of protein kinase C down-regulates leukotriene C4 synthase activity and attenuates cysteinyl leukotriene production in an eosinophilic substrain of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 9. Leukotriene C4 is the major trigger of stress-induced oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress potentially enhances FcεRI-mediated leukotriene C4 release dependent on the late-phase increase of intracellular glutathione in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene C4 is the major trigger of stress-induced oxidative DNA damage [ouci.dntb.gov.ua]
- 13. Leukotriene C4 and D4 formation by particulate enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation and metabolism of 5-lipoxygenase pathway leukotrienes by human eosinophils: predominant production of leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leukotriene C4 production from human eosinophils in vitro. Role of eosinophil chemotactic factors on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Generation of leukotriene C4, leukotriene B4, and prostaglandin D2 by immunologically activated rat intestinal mucosa mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of TGF-β1 on eosinophils to induce cysteinyl leukotriene E4 production in aspirin-exacerbated respiratory disease | PLOS One [journals.plos.org]
Signaling Pathways of 11-trans Leukotriene E4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene E4 (LTE4) and its geometric isomer, 11-trans Leukotriene E4 (11-trans LTE4), are potent lipid mediators derived from arachidonic acid through the 5-lipoxygenase pathway. As the most stable of the cysteinyl leukotrienes (cys-LTs), LTE4 and its 11-trans isomer are significant biomarkers for mast cell activation and are implicated in the pathophysiology of various inflammatory and allergic diseases, including asthma and allergic rhinitis. While much of the research has focused on the cis-isomer, understanding the signaling pathways of 11-trans LTE4 is crucial for a comprehensive grasp of cys-LT biology and for the development of targeted therapeutics. This technical guide provides a detailed overview of the known signaling pathways involving 11-trans LTE4, including its receptors, downstream signaling cascades, and cellular effects. The guide also includes detailed experimental protocols for studying these pathways and summarizes the available quantitative data.
Core Signaling Pathways
The signaling cascades initiated by 11-trans LTE4 are complex and involve multiple receptors, primarily those also recognized by its cis-isomer, LTE4. The current understanding suggests that 11-trans LTE4, much like LTE4, exerts its effects through a combination of classical cysteinyl leukotriene receptors and other G protein-coupled receptors.
Receptor Interactions
11-trans LTE4 is thought to interact with the following key receptors:
-
Cysteinyl Leukotriene Receptor 1 (CysLT1R): While LTE4 is a weak agonist at CysLT1R, this receptor is still considered a mediator of some of its effects, particularly at higher concentrations. The binding affinity of 11-trans LTE4 to CysLT1R has not been extensively quantified, but studies on the related compound 11-trans LTC4 suggest a similar binding affinity to its cis-isomer.
-
Cysteinyl Leukotriene Receptor 2 (CysLT2R): Similar to CysLT1R, CysLT2R shows low affinity for LTE4. The specific role of CysLT2R in 11-trans LTE4 signaling is not well-defined.
-
GPR99 (CysLT3R/OXGR1): This receptor has been identified as a high-affinity receptor for LTE4 and is believed to play a significant role in mediating its pro-inflammatory effects, such as mucin release and epithelial remodeling.[1][2][3][4][5][6] It is highly probable that GPR99 is also a primary receptor for 11-trans LTE4.
-
P2Y12: The role of this purinergic receptor in LTE4 signaling is debated, with some evidence suggesting it may act as a co-receptor or part of a receptor complex to mediate LTE4's effects, particularly in the context of pulmonary inflammation.[7] Its involvement in 11-trans LTE4 signaling remains to be fully elucidated.
Signaling Pathway of this compound via GPR99
Figure 1: Proposed signaling pathway of this compound via the GPR99 receptor.
Hypothesized Co-Receptor Signaling Involving P2Y12
Figure 2: Hypothesized co-receptor signaling of 11-trans LTE4 involving GPR99 and P2Y12.
Quantitative Data
The quantitative data available for this compound is limited. Much of the existing data pertains to its cis-isomer, LTE4, or the related compound 11-trans LTC4.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Species | Assay Type | pKi | Kd (nM) | Reference |
| 11-trans LTC4 | CysLT Receptors | Guinea Pig | Radioligand Binding | 6.58 | ~263 | |
| LTC4 | CysLT Receptors | Guinea Pig | Radioligand Binding | 6.42 | ~380 | |
| 11-trans LTC4 | CysLT Receptors | Hamster | Competition Binding | - | Within one log of LTC4 | |
| LTC4 | CysLT Receptors | Hamster | Competition Binding | - | 4.4 | |
| 11-trans LTE4 | CysLT1R | Human | - | N/A | N/A | - |
| 11-trans LTE4 | CysLT2R | Human | - | N/A | N/A | - |
| 11-trans LTE4 | GPR99 | Human/Mouse | - | N/A | N/A | - |
| 11-trans LTE4 | P2Y12 | Human/Mouse | - | N/A | N/A | - |
| LTE4 | CysLT1R | Human | Functional Assay | - | EC50 = 240 | |
| LTE4 | CysLT2R | Human | Functional Assay | - | >1000 |
N/A: Data not available.
Table 2: Functional Potency (EC50/IC50 Values)
| Ligand | Assay | Cell/Tissue Type | Effect | EC50/IC50 (nM) | Reference |
| 11-trans LTE4 | Contraction | Guinea Pig Ileum | - | Equipotent to LTE4 | |
| LTE4 | Calcium Mobilization | Human Epithelial Cells (Intestine 407) | Increase in cytosolic Ca²⁺ | ~10 | |
| LTE4 | Calcium Mobilization | Human Mast Cells (LAD2) | Increase in cytosolic Ca²⁺ | 1.8 x 10⁻⁸ M | [1] |
| LTE4 | ERK Phosphorylation | Human Mast Cells (LAD2) | Increased phosphorylation | More potent than LTD4 | [2] |
| LTD4 | Calcium Mobilization | Human Mast Cells (LAD2) | Increase in cytosolic Ca²⁺ | 0.58 x 10⁻⁹ M | [1] |
| 11-trans LTE4 | Calcium Mobilization | Various | - | N/A | - |
| 11-trans LTE4 | ERK Phosphorylation | Various | - | N/A | - |
N/A: Data not available.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of 11-trans LTE4 signaling. Below are protocols for key experiments.
Experimental Workflow for Studying 11-trans LTE4 Signaling
Figure 3: General experimental workflow for investigating 11-trans LTE4 signaling pathways.
Protocol 1: Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to 11-trans LTE4 stimulation.
Materials:
-
Cells of interest (e.g., LAD2 mast cells, HEK293 cells transfected with a receptor of interest)
-
96-well black, clear-bottom plates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate buffer
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the cell culture medium and wash the cells once with HBS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBS to remove excess dye.
-
Ligand Preparation: Prepare serial dilutions of 11-trans LTE4 in HBS at 2x the final desired concentration.
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for each well for 1-2 minutes.
-
Add the 11-trans LTE4 dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 5-10 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of 11-trans LTE4.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Western Blot for ERK Phosphorylation
Objective: To detect the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in response to 11-trans LTE4.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat cells with various concentrations of 11-trans LTE4 for different time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Receptor Expression
Objective: To quantify the mRNA expression levels of potential 11-trans LTE4 receptors (CysLT1R, CysLT2R, GPR99, P2Y12).
Materials:
-
Cells or tissues of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the target receptor genes and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and cDNA template.
-
Set up reactions in triplicate for each sample and each gene.
-
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Conclusion
The signaling pathways of this compound are an emerging area of research with significant implications for inflammatory and allergic diseases. While data specifically characterizing the interactions and functional responses of the 11-trans isomer are still limited, the existing evidence suggests that its signaling mechanisms likely overlap with those of its more extensively studied cis-isomer, LTE4. The GPR99 receptor appears to be a key player in mediating the effects of these stable leukotrienes. Further research, utilizing the detailed experimental protocols provided in this guide, is necessary to fully elucidate the distinct signaling pathways of 11-trans LTE4 and to determine its specific contributions to health and disease. A deeper understanding of these pathways will be instrumental for the development of novel and more effective therapeutic strategies for a range of inflammatory conditions.
References
- 1. Inhaled leukotriene E(4), but not leukotriene D(4), increased airway inflammatory cells in subjects with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamics of Calcium Signal and Leukotriene C4 Release in Mast Cells Network Induced by Mechanical Stimuli and Modulated by Interstitial Fluid Flow | Advances in Applied Mathematics and Mechanics [global-sci.com]
- 3. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Specific receptors for leukotriene C4 on a smooth muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difference in urinary LTE4 and 11-dehydro-TXB2 excretion in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring 11-trans Leukotriene E4 in Urine: A Guide for Researchers
Application Note & Protocol
Introduction
Leukotriene E4 (LTE4) is the terminal and most stable cysteinyl leukotriene (CysLT) produced through the 5-lipoxygenase (5-LO) pathway. CysLTs are potent inflammatory mediators implicated in the pathophysiology of various diseases, most notably asthma and other allergic conditions, as well as systemic mastocytosis. The measurement of LTE4 in urine serves as a non-invasive biomarker for total systemic CysLT production. An isomer of LTE4, 11-trans Leukotriene E4, is also formed and can be indicative of specific inflammatory processes. This document provides detailed application notes and protocols for the quantification of 11-trans LTE4 in human urine samples, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical method. While Enzyme-Linked Immunosorbent Assays (ELISA) are available for LTE4, they typically exhibit low cross-reactivity with the 11-trans isomer.
Clinical Significance
Elevated levels of urinary LTE4 are associated with several inflammatory conditions:
-
Asthma: Urinary LTE4 levels have been shown to be significantly higher in asthmatic patients compared to healthy individuals and can correlate with the severity of the disease. It can also serve as a biomarker for exposure to asthma triggers.
-
Systemic Mastocytosis: This disorder, characterized by the excessive accumulation of mast cells, often leads to increased production of mast cell mediators, including leukotrienes. Urinary LTE4 is a useful biomarker for diagnosing and monitoring systemic mastocytosis. An elevated urinary LTE4 concentration above 104 pg/mg creatinine may be suggestive of mast cell activation syndrome when compatible features of the disease are present.
-
Aspirin-Exacerbated Respiratory Disease (AERD): Patients with AERD often have elevated basal levels of urinary LTE4.
-
Other Inflammatory Conditions: Increased excretion of LTE4 has also been reported in eosinophilic pneumonia, atopic dermatitis, Crohn's disease, and rheumatoid arthritis.
Methodologies for the Measurement of this compound
The two primary methods for quantifying leukotrienes in biological samples are ELISA and LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common and relatively high-throughput method for measuring LTE4. Commercially available kits, such as the one from Cayman Chemical, offer a competitive assay format for the quantification of LTE4 in urine, often without the need for prior purification. However, it is crucial to note that these assays are highly specific for LTE4 and typically show very low cross-reactivity with 11-trans LTE4 (<0.01% for the Cayman Chemical kit). Therefore, ELISA is not a suitable method for the direct measurement of 11-trans LTE4.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method that can distinguish between different isomers of a molecule. Several validated LC-MS/MS methods have been developed for the quantification of urinary LTE4, and some assays are specifically designed to measure both LTE4 and 11-trans LTE4. This makes LC-MS/MS the gold standard for the accurate measurement of 11-trans LTE4 in urine.
Data Presentation
The following tables summarize the performance characteristics of both ELISA and LC-MS/MS methods for the measurement of urinary LTE4.
Table 1: Performance Characteristics of a Commercial LTE4 ELISA Kit *
| Parameter | Performance |
| Assay Range | 7.8-1,000 pg/mL |
| Sensitivity (80% B/B0) | ~25 pg/mL |
| Lower Limit of Detection (LLOD) | 6.9 pg/mL |
| Cross-Reactivity with 11-trans LTE4 | <0.01% |
*Data is based on the Cayman Chemical Leukotriene E4 ELISA Kit.
Table 2: Performance Characteristics of a Validated Urinary LTE4 LC-MS/MS Method *
| Parameter | Performance |
| Linearity Range | 31-3020 pg/mL |
| Inter-assay Precision (CV) | <10% |
| Intra-assay Precision (CV) | <10% |
| Accuracy (Recovery) | 97.0% to 108.0% |
| Reference Interval (95th percentile) | <104 pg/mg creatinine |
*Performance characteristics are compiled from published validated methods.
Experimental Protocols
Protocol 1: Urinary LTE4 Measurement by ELISA (for total LTE4, not specific for 11-trans isomer)
This protocol is based on a typical competitive ELISA kit for LTE4.
Materials:
-
Leukotriene E4 ELISA Kit (e.g., Cayman Chemical, Cat. No. 520411)
-
96-well plate pre-coated with goat anti-mouse IgG
-
LTE4 standard
-
LTE4-acetylcholinesterase (AChE) tracer
-
LTE4 monoclonal antibody
-
Wash buffer concentrate
-
Ellman's reagent
-
Plate shaker
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as described in the kit manual.
-
Standard Curve Preparation: Create a serial dilution of the LTE4 standard to generate a standard curve.
-
Sample Incubation:
-
Add 50 µL of standard or urine sample to the appropriate wells of the 96-well plate.
-
Add 50 µL of the LTE4-AChE tracer to each well.
-
Add 50 µL of the LTE4 monoclonal antibody to each well.
-
Incubate the plate on a plate shaker for 18 hours at 4°C.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Development:
-
Add 200 µL of Ellman's reagent to each well.
-
Incubate the plate in the dark on a plate shaker for 60-90 minutes.
-
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the concentration of LTE4 in the samples by comparing their absorbance to the standard curve.
Protocol 2: Urinary 11-trans LTE4 Measurement by LC-MS/MS
This protocol is a generalized procedure based on published methods. Specific parameters may need to be optimized for your instrumentation.
Materials:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase analytical column
-
This compound analytical standard
-
Leukotriene E4-d11 (or other suitable isotope) internal standard
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
Urine collection containers
-
Centrifuge
-
Autosampler vials
Procedure:
-
Urine Sample Collection and Preparation:
-
Collect a 24-hour or random urine sample in a container without preservatives.
-
Centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove particulate matter.
-
Transfer the supernatant to a clean tube. Samples can be stored at -80°C until analysis.
-
-
Sample Preparation for Injection:
-
Thaw urine samples to room temperature.
-
To 1 mL of urine, add a known amount of the internal standard (e.g., Leukotriene E4-d11).
-
Vortex the sample.
-
For direct injection, transfer the sample to an autosampler vial.
-
Alternatively, for samples requiring cleanup and concentration, perform solid-phase extraction (SPE) using a suitable C18 cartridge.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient should be optimized to separate 11-trans LTE4 from LTE4 and other endogenous interferences.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent and product ion transitions for both 11-trans LTE4 and the internal standard.
-
-
-
Data Analysis and Quantification:
-
Generate a standard curve by injecting known concentrations of the 11-trans LTE4 analytical standard.
-
Quantify the concentration of 11-trans LTE4 in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Visualizations
Leukotriene Biosynthesis Pathway
Application Notes and Protocols for 11-trans Leukotriene E4 Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene E4 (LTE4) is the final and most stable cysteinyl leukotriene (CysLT) produced in the 5-lipoxygenase pathway. It is a key mediator of inflammation, particularly in respiratory conditions such as asthma. The measurement of LTE4 in biological fluids, such as urine, serves as a valuable biomarker for CysLT production and inflammatory activity.[1] 11-trans Leukotriene E4 is a stereoisomer of LTE4. While most commercial ELISA kits are designed to be specific for LTE4, some exhibit cross-reactivity with its 11-trans isomer. This document provides detailed protocols and validation considerations for the quantification of leukotrienes using a competitive ELISA, with a special focus on addressing the potential presence of 11-trans LTE4.
Signaling Pathway of Leukotriene E4
The cysteinyl leukotrienes, including LTE4, exert their biological effects by binding to specific G protein-coupled receptors, primarily the CysLT1 and CysLT2 receptors.[1] While LTE4 is a weak agonist at these receptors compared to LTC4 and LTD4, it can still elicit potent downstream signaling, leading to inflammatory responses.[2][3] Recent studies have also suggested the involvement of other receptors, such as P2Y12, in mediating LTE4's effects.[4] The binding of LTE4 to its receptors activates intracellular signaling cascades, including the mobilization of calcium and the activation of protein kinase C, ultimately leading to cellular responses like smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells.
Diagram of the Leukotriene E4 signaling cascade.
Experimental Protocol: Competitive ELISA for Leukotriene Quantification
This protocol is based on a typical competitive enzyme-linked immunosorbent assay (ELISA) for LTE4.
Principle of the Assay
This is a competitive immunoassay where the signal is inversely proportional to the amount of LTE4 in the sample. A fixed amount of HRP-labeled LTE4 competes with the unlabeled LTE4 in the sample or standard for a limited number of binding sites on a specific antibody coated on the microplate. After incubation, the unbound components are washed away. The addition of a substrate solution results in color development, the intensity of which is measured by a microplate reader.
Materials and Reagents
-
Leukotriene E4 ELISA Kit (Ensure to check the manufacturer's cross-reactivity data for 11-trans LTE4)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable pipettes and pipette tips
-
Deionized or distilled water
-
Wash Buffer (1X)
-
Standard Diluent
-
HRP-conjugate Reagent
-
Substrate Solution
-
Stop Solution
-
Biological samples (e.g., urine, plasma)
Assay Procedure
A typical experimental workflow for a competitive ELISA.
-
Preparation of Reagents: Bring all reagents to room temperature before use. Prepare working solutions of wash buffer and standards as per the kit's instructions.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of HRP-conjugated LTE4 to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C).
-
Washing: Aspirate the liquid from each well and wash each well 4-5 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for the time specified in the kit manual (usually 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of LTE4 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration in the original sample.
Validation and Data Presentation
Validation of the ELISA is crucial for obtaining accurate and reliable results. Key validation parameters are summarized below.
Specificity and Cross-Reactivity
The specificity of the antibody is critical. While most LTE4 ELISA kits are highly specific for LTE4, it is imperative to consult the manufacturer's datasheet for cross-reactivity with related compounds, especially 11-trans LTE4. Some assays may measure both LTE4 and 11-trans-LTE4.[1][5]
| Compound | Cross-Reactivity (%) |
| Leukotriene E4 (LTE4) | 100 |
| This compound | < 0.01 - 1.0 (Varies by kit) |
| Leukotriene C4 (LTC4) | < 0.1 |
| Leukotriene D4 (LTD4) | < 0.1 |
Note: The cross-reactivity values are examples and will vary between different ELISA kits. Always refer to the specific kit's manual.
Assay Performance Characteristics
| Parameter | Typical Value | Description |
| Assay Range | 7.8 - 1,000 pg/mL | The range of concentrations where the assay is quantitative.[6] |
| Sensitivity (LOD) | ~7 pg/mL | The lowest concentration of analyte that can be reliably detected.[6] |
| Intra-Assay Precision | CV < 10% | The variation within a single assay run. |
| Inter-Assay Precision | CV < 15% | The variation between different assay runs. |
Note: These values are representative and may differ based on the specific ELISA kit and laboratory conditions.
Considerations for this compound Measurement
-
Kit Selection: If specific quantification of 11-trans LTE4 is required, an ELISA with high cross-reactivity to this isomer would be necessary. However, a specific ELISA for 11-trans LTE4 is not commonly available.
-
Data Interpretation: When using a general LTE4 ELISA, be aware that the results may represent the combined concentration of LTE4 and 11-trans LTE4, depending on the cross-reactivity of the antibody.[1][5]
-
Alternative Methods: For definitive and separate quantification of LTE4 and 11-trans LTE4, more specific analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.[7]
Conclusion
The competitive ELISA is a robust and sensitive method for the quantification of Leukotriene E4 in biological samples. By carefully following the protocol and considering the validation parameters, particularly antibody specificity and cross-reactivity, researchers can obtain reliable data on CysLT production. For studies requiring the specific measurement of 11-trans LTE4, it is crucial to either use a kit with known high cross-reactivity and acknowledge the combined measurement or employ more advanced analytical techniques like LC-MS/MS for isomeric separation and quantification.
References
- 1. Cysteinyl leukotriene E4 activates human group 2 innate lymphoid cells and enhances the effect of prostaglandin D2 and epithelial cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theohiostatelabs.testcatalog.org [theohiostatelabs.testcatalog.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 11-trans Leukotriene E4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the sensitive and accurate quantification of 11-trans Leukotriene E4 (11-trans-LTE4) in biological matrices, such as urine and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 11-trans-LTE4 is a stable metabolite of the cysteinyl leukotrienes and serves as a key biomarker for monitoring inflammatory responses and the efficacy of therapeutic interventions.
Introduction
Leukotriene E4 (LTE4) and its isomers, including 11-trans-LTE4, are potent inflammatory mediators derived from the 5-lipoxygenase pathway.[1] Accurate quantification of these eicosanoids is crucial for understanding their role in various pathological conditions, such as asthma, allergic rhinitis, and cardiovascular disease. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and reproducibility.[2][3] This document outlines a robust workflow, from sample preparation to data acquisition and analysis, for the reliable measurement of 11-trans-LTE4.
Signaling Pathway: Leukotriene Biosynthesis
The following diagram illustrates the biosynthesis pathway of cysteinyl leukotrienes, culminating in the formation of LTE4.
Caption: Biosynthesis of cysteinyl leukotrienes.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for removing interferences and concentrating the analyte. Solid-phase extraction (SPE) is a commonly employed technique.
Materials:
-
Biological sample (e.g., 1 mL of urine or plasma)
-
Internal Standard (IS): Leukotriene E4-d5 (LTE4-d5)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18 or mixed-mode anion exchange)
Protocol:
-
Thaw biological samples on ice.
-
Spike the sample with the internal standard (e.g., 10 µL of 100 ng/mL LTE4-d5 in methanol).
-
Condition the SPE cartridge:
-
Wash with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
-
Elute the analyte:
-
Elute 11-trans-LTE4 and the IS with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
MS/MS Parameters:
The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 11-trans-Leukotriene E4 | 438.2 | 333.1 | 15 |
| Leukotriene E4-d5 (IS) | 443.2 | 337.1 | 15 |
Note: Collision energies may need to be optimized for your specific instrument.
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for LTE4 quantification.
| Parameter | Typical Value |
| Linear Range | 1 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow
The overall workflow for the quantification of 11-trans-LTE4 is depicted below.
Caption: LC-MS/MS workflow for 11-trans-LTE4.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. This protocol can be readily implemented in research and clinical laboratories for biomarker analysis and to support drug development programs targeting inflammatory pathways. Proper validation of the method in the specific biological matrix of interest is essential to ensure data quality and regulatory compliance.
References
- 1. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-trans Leukotriene E4 as a Biomarker in Asthma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 11-trans Leukotriene E4 (11-trans LTE4) as a biomarker in asthma research. This document includes detailed protocols for sample collection and analysis, a summary of quantitative data, and a discussion of the relevant signaling pathways.
Introduction
Leukotriene E4 (LTE4) is a stable and prominent metabolite of the cysteinyl leukotriene (CysLT) pathway, making it a valuable biomarker for monitoring CysLT production in the body.[1][2][3] Cysteinyl leukotrienes are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma, contributing to bronchoconstriction, airway inflammation, and mucus secretion.[4][5] Measurement of 11-trans LTE4, often in urine, offers a noninvasive method to assess the activation of the leukotriene pathway in asthmatic patients.[1][6] Elevated levels of urinary LTE4 (uLTE4) have been associated with asthma severity, exacerbations, and specific asthma phenotypes such as aspirin-exacerbated respiratory disease (AERD).[3][6][7][8] Consequently, 11-trans LTE4 is an important tool in asthma research and for the development of targeted therapies.
Cysteinyl Leukotriene Signaling Pathway
The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[2][9] These potent lipid mediators exert their effects by binding to specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors.[5] The signaling cascade initiated by CysLTs in airway smooth muscle cells, eosinophils, and mast cells leads to the characteristic inflammatory and bronchoconstrictive responses seen in asthma.[5] Recent research also suggests a role for the P2Y12 receptor in mediating some of the effects of LTE4.[10][11]
Caption: Simplified signaling pathway of cysteinyl leukotrienes in asthma.
Quantitative Data Summary
The following tables summarize quantitative data on 11-trans LTE4 levels in various populations as reported in the literature. These values can serve as a reference for researchers designing studies and interpreting results.
Table 1: Urinary 11-trans LTE4 Levels in Asthmatic vs. Healthy Individuals
| Population | Mean uLTE4 Level (pg/mg creatinine) | Reference |
| Asthmatic Patients | 192 ± 122 | [4] |
| Healthy Volunteers | 55 ± 16 | [4] |
| Asthmatic Patients (Acute Exacerbation) | 111.7 (geometric mean) | [7] |
| Asthmatic Patients (Follow-up) | 75.6 (geometric mean) | [7] |
| Aspirin-Sensitive Asthma (ASA) | 340 ± 47 | [8] |
| Non-Aspirin-Sensitive Asthma (NASA) | 65 ± 15 | [8] |
| Aspirin-Intolerant Asthma with Nasal Polyps | 432.3 ± 88.1 | [3] |
| Normal Controls | ≤104 | [1][2] |
Table 2: Plasma 11-trans LTE4 Levels in Asthmatic vs. Healthy Individuals
| Population | Mean Plasma LTE4 Level (ng/mL) | Reference |
| Asthmatic Patients | 1.073 ± 0.133 | [12] |
| Healthy Control Group | 0.53 ± 0.19 | [12] |
Experimental Protocols
Accurate and reproducible measurement of 11-trans LTE4 is critical for its use as a biomarker. The following sections detail protocols for urine sample collection and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.
Protocol 1: 24-Hour Urine Collection
This protocol is designed for the collection of a 24-hour urine sample to obtain a comprehensive measure of daily 11-trans LTE4 excretion.
Materials:
-
Large, clean, amber-colored plastic container for urine collection
-
Cooler with ice packs or access to a refrigerator
-
Sarstedt Aliquot Tubes (5 mL) or similar
-
Gloves
Procedure:
-
Patient Instructions: Instruct the patient to begin the collection at a specific time (e.g., 8:00 AM). They should first empty their bladder completely and discard this urine.
-
Collection Period: For the next 24 hours, all urine must be collected in the provided container.
-
Storage: The collection container should be kept cool, either in a refrigerator or a cooler with ice packs, throughout the collection period to ensure the stability of the analyte.
-
Final Collection: The patient should urinate one last time at the end of the 24-hour period (e.g., 8:00 AM the next day) and add this to the collection container.
-
Aliquoting: Once the 24-hour collection is complete, the total volume should be recorded. The container should be gently inverted several times to ensure thorough mixing. Immediately, a 5 mL aliquot of the mixed urine should be transferred into a labeled Sarstedt tube.
-
Storage and Transport: The aliquot should be frozen at -20°C or lower as soon as possible and shipped on dry ice to the analytical laboratory.
Protocol 2: Spot Urine Collection
For studies where a 24-hour collection is not feasible, a spot urine sample can be collected.
Materials:
-
Sterile urine collection cup
-
Sarstedt Aliquot Tubes (5 mL) or similar
-
Gloves
Procedure:
-
Collection: The patient should provide a mid-stream urine sample in the collection cup.
-
Aliquoting: A 5 mL aliquot of the urine should be transferred into a labeled Sarstedt tube.
-
Storage and Transport: The aliquot should be frozen at -20°C or lower as soon as possible and shipped on dry ice to the analytical laboratory.
Protocol 3: Urinary 11-trans LTE4 Analysis by LC-MS/MS
This protocol provides a general workflow for the quantification of 11-trans LTE4 in urine using LC-MS/MS. Specific instrument parameters will need to be optimized for the particular system being used.
Materials and Reagents:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18 reverse-phase)
-
11-trans LTE4 analytical standard
-
Deuterated 11-trans LTE4 internal standard (LTE4-d3)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid
-
Ammonium hydroxide
-
Solid-phase extraction (SPE) cartridges or online enrichment system
Procedure:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer a known volume of the supernatant (e.g., 800 µL) to a clean tube.
-
Add the internal standard (e.g., 200 µL of 1 ng/mL LTE4-d3) to each sample, calibrator, and quality control.
-
-
Solid-Phase Extraction (for offline cleanup):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the prepared urine samples onto the cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the 11-trans LTE4 and internal standard from the cartridges.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient of mobile phases (e.g., water with 0.1% acetic acid and methanol).
-
Detect and quantify 11-trans LTE4 and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standards.
-
Calculate the concentration of 11-trans LTE4 in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
Normalize the 11-trans LTE4 concentration to the creatinine concentration in the same urine sample to account for variations in urine dilution. Report the final value in pg/mg creatinine.
-
Caption: General experimental workflow for urinary 11-trans LTE4 measurement.
Cautions and Considerations
-
Drug Interference: Patients taking 5-lipoxygenase inhibitors, such as zileuton, may have decreased concentrations of 11-trans LTE4.[2] It is recommended to discontinue such medications, if medically feasible, for at least 48 hours prior to sample collection.
-
Method Validation: While enzyme immunoassays (EIA) are available, LC-MS/MS is generally considered more accurate and precise for the quantification of 11-trans LTE4.[13]
-
Clinical Interpretation: Elevated 11-trans LTE4 levels are not exclusive to asthma and can be seen in other conditions involving mast cell activation.[1][2] Therefore, results should always be interpreted in the context of the patient's clinical presentation.
Conclusion
This compound is a well-validated and clinically useful biomarker in asthma research. Its measurement in urine provides a noninvasive window into the activity of the cysteinyl leukotriene pathway. Standardized protocols for sample collection and analysis are crucial for obtaining reliable and comparable data. The information and protocols provided in these application notes are intended to guide researchers in the effective use of 11-trans LTE4 as a tool to advance the understanding and treatment of asthma.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. theohiostatelabs.testcatalog.org [theohiostatelabs.testcatalog.org]
- 3. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difference in urinary LTE4 and 11-dehydro-TXB2 excretion in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Leukotriene E4 as a Biomarker of Exposure, Susceptibility, and Risk in Asthma: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increase in urinary leukotriene LTE4 levels in acute asthma: correlation with airflow limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary leukotriene E4 and 11-dehydrothromboxane B2 in patients with aspirin-sensitive asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Biomarkers Beyond Leukotrienes for the Management of Nonsteroidal Anti-inflammatory Drug (NSAID)-Exacerbated Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the role of leukotrienes in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Leukotriene E4 plasma levels in adult asthmatic patients with variable disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-trans Leukotriene E4 in Respiratory Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene E4 (LTE4) is the most stable and persistent of the cysteinyl leukotrienes (cys-LTs), a class of potent inflammatory lipid mediators.[1][2] Derived from the metabolism of arachidonic acid by the 5-lipoxygenase pathway, LTE4 plays a significant role in the pathophysiology of respiratory diseases, particularly asthma.[3][4] While LTE4 is a weak agonist at the classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, it exerts potent pro-inflammatory effects, including bronchoconstriction, airway hyperresponsiveness, and eosinophilic inflammation.[5][6] This has led to the identification of novel receptors for LTE4, such as P2Y12 and GPR99, expanding the therapeutic landscape for respiratory disorders.[5][7]
The 11-trans isomer of Leukotriene E4 (11-trans LTE4) is formed through the slow isomerization of the C-11 double bond of LTE4.[8] Available data suggests that 11-trans LTE4 is equipotent to the cis-isomer in inducing smooth muscle contraction and possesses similar biological potency.[7][8] Consequently, in many analytical methods and clinical studies, both isomers are measured together as a marker of total cys-LT production.[9] These application notes will therefore focus on the established roles and experimental study of LTE4, with the understanding that this often encompasses the activity of the 11-trans isomer.
Quantitative Data Summary
The measurement of urinary LTE4 is a non-invasive and reliable method to assess systemic cys-LT production and is frequently utilized in clinical research to evaluate disease severity and response to therapy in respiratory diseases.[1][10]
| Patient Population | Urinary LTE4 Levels (pg/mg creatinine) | Key Findings | Citation |
| Asthma | |||
| Asthmatic Patients (smokers) | 164 (± 48) | Significantly higher than non-smoking asthmatics. | [11] |
| Asthmatic Patients (non-smokers) | 87 (± 26.3) | Elevated compared to healthy controls. | [11] |
| Patients with Aspirin-Sensitive Asthma (ASA) | 340 (± 47) | Significantly higher than non-aspirin-sensitive asthmatics. | [10] |
| Non-Aspirin-Sensitive Asthma (NASA) | 65 (± 15) | [10] | |
| Acute Asthma Exacerbation | 111.7 (geometric mean) | Levels correlate with the degree of airflow obstruction. | [12] |
| Post-Exacerbation (2 weeks) | 75.6 (geometric mean) | Reduction in LTE4 levels is associated with resolution of exacerbation. | [12] |
| Chronic Obstructive Pulmonary Disease (COPD) | |||
| COPD Patients | 54.5 (± 19) | Levels are comparable to healthy controls. | [11] |
| Healthy Controls | |||
| Healthy Subjects | 55.9 (± 18.9) | [11] |
Signaling Pathways of Leukotriene E4
LTE4 mediates its effects through a complex interplay of multiple receptors, leading to various cellular responses that contribute to airway inflammation and bronchoconstriction.
Caption: LTE4 signaling through CysLT1R, P2Y12, and GPR99 receptors.
Experimental Protocols
Measurement of Urinary 11-trans LTE4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a robust method for the quantification of LTE4 (including the 11-trans isomer) in human urine.
Caption: Workflow for urinary LTE4 measurement by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
Collect a 24-hour or spot urine sample and store at -80°C until analysis.
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
To a 5 mL aliquot of urine, add an internal standard (e.g., deuterated LTE4, d3-LTE4) to account for extraction losses.[13]
-
Acidify the sample to approximately pH 3 with a suitable acid (e.g., acetic acid).[13]
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the leukotrienes from the cartridge using an appropriate organic solvent (e.g., methanol or ethyl acetate).[13]
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the reconstituted sample into a liquid chromatography system (e.g., UPLC) for separation.
-
The separation is typically achieved using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid).
-
The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[13]
-
Monitor the specific precursor-to-product ion transitions for LTE4 (e.g., m/z 438 -> 333) and the internal standard.[13]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of LTE4 standards.
-
Calculate the concentration of LTE4 in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the urinary LTE4 concentration to the creatinine concentration of the sample to account for variations in urine dilution.
-
In Vitro Stimulation of Eosinophils with 11-trans LTE4
This protocol outlines a general procedure for studying the effects of 11-trans LTE4 on eosinophil activation, such as degranulation or cytokine release.
Caption: Workflow for in vitro eosinophil stimulation with 11-trans LTE4.
Methodology:
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy donors or asthmatic patients using standard methods such as density gradient centrifugation followed by negative magnetic selection.
-
-
Cell Culture and Priming:
-
Resuspend the purified eosinophils in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and IL-5 to maintain viability.[12]
-
For certain experiments, prime the eosinophils with a cytokine such as GM-CSF (e.g., 10 ng/mL for 15 minutes) to enhance their responsiveness.[14]
-
-
Stimulation with 11-trans LTE4:
-
Assessment of Eosinophil Activation:
-
Degranulation: Collect the cell culture supernatant and measure the release of eosinophil-specific granule proteins, such as eosinophil-derived neurotoxin (EDN), using an enzyme-linked immunosorbent assay (ELISA).[14]
-
Cytokine/Chemokine Production: Measure the levels of secreted cytokines and chemokines (e.g., IL-8, RANTES) in the supernatant by ELISA or multiplex bead array.
-
Gene Expression: Extract RNA from the cell pellet and perform quantitative real-time PCR (qPCR) to analyze the expression of genes of interest.
-
Calcium Mobilization: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon stimulation with 11-trans LTE4 using a fluorometer or fluorescence microscope.
-
In Vivo LTE4 Inhalation Challenge
This protocol describes a method for assessing airway responsiveness to inhaled LTE4 in human subjects, a valuable tool in clinical research for understanding the role of cys-LTs in asthma.
Methodology:
-
Subject Selection and Baseline Measurements:
-
Recruit subjects (e.g., mild asthmatics and healthy controls) and obtain informed consent.
-
Ensure subjects have withheld any medications that could interfere with the study (e.g., bronchodilators, leukotriene modifiers).
-
Perform baseline spirometry to measure forced expiratory volume in one second (FEV1) and other lung function parameters.
-
-
Aerosol Generation and Inhalation:
-
Prepare solutions of LTE4 in a suitable buffer (e.g., saline) at various concentrations.
-
Generate an aerosol of the LTE4 solution using a calibrated nebulizer connected to a dosimeter to deliver a precise dose.
-
Instruct the subject to inhale the aerosolized LTE4 using a standardized breathing maneuver (e.g., slow, deep inhalation from functional residual capacity to total lung capacity).
-
-
Assessment of Airway Response:
-
Perform spirometry at regular intervals (e.g., 1, 3, 5, 10, 15, and 30 minutes) after each LTE4 inhalation to monitor changes in FEV1.
-
Continue with increasing concentrations of LTE4 until a predetermined level of bronchoconstriction is achieved (e.g., a 20% fall in FEV1, known as the PD20).
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage fall in FEV1 against the cumulative dose of inhaled LTE4.
-
Calculate the PD20 value to quantify the subject's airway responsiveness to LTE4.
-
Ethical Considerations: Inhalation challenge studies must be conducted in a clinical setting with appropriate medical supervision and access to emergency equipment and medications to manage any potential adverse reactions.
Conclusion
11-trans Leukotriene E4, along with its cis-isomer, is a critical mediator in the inflammatory cascade of respiratory diseases. Its study, through both in vitro and in vivo models, and its measurement as a clinical biomarker, provide valuable insights into disease mechanisms and the efficacy of therapeutic interventions. The protocols and data presented here offer a foundation for researchers and drug development professionals to further investigate the role of this important lipid mediator in respiratory health and disease.
References
- 1. Determination of LTE4 in human urine by liquid chromatography coupled with ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leptin Elicits LTC4 Synthesis by Eosinophils Mediated by Sequential Two-Step Autocrine Activation of CCR3 and PGD2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of inhaled leukotriene E4 on the airway responsiveness to histamine in subjects with asthma and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11-trans-LTE4 (CHEBI:72779) [ebi.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 12. Effect of TGF-β1 on eosinophils to induce cysteinyl leukotriene E4 production in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 11-trans Leukotriene E4 from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of 11-trans Leukotriene E4 (11-trans-LTE4) from biological fluids, a critical step for accurate quantification in clinical and research settings. 11-trans-LTE4, a stable metabolite of the cysteinyl leukotrienes (CysLTs), serves as a key biomarker for monitoring CysLT pathway activity in various inflammatory conditions, including asthma.[1][2] The following sections detail the necessary steps for sample preparation and extraction using solid-phase extraction (SPE), a widely adopted and effective method.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with LTE4 extraction and analysis from various biological fluids, providing an overview of expected method performance.
| Parameter | Matrix | Extraction Method | Analytical Method | Value | Reference |
| Recovery | Urine | Solid-Phase Extraction (Empore disk) | LC/MS/MS | 72% (RSD = 2.14%) | [3][4] |
| Plasma | Solid-Phase Extraction | HPLC | Dihydroxy-LTs: ~80%, Peptido-LTs: 47-50% | [5] | |
| Lower Limit of Quantitation (LOQ) | Urine | Solid-Phase Extraction (Empore disk) | LC/ionspray MS/MS | 50 pg/mL | [3][4] |
| Plasma | Anion-exchange mixed mode SPE | UPLC-MS/MS | < 1 pg/mL | [6] | |
| Linearity | Urine | On-line enrichment | LC/MS/MS | 5 to 500 pg/mL | [7] |
| Plasma | Anion-exchange mixed mode SPE | UPLC-MS/MS | 1 to 120 pg/mL | [6] | |
| Basal Levels | Plasma | Anion-exchange mixed mode SPE | UPLC-MS/MS | 5.1 ± 2.7 pg/mL | [6] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for 11-trans-LTE4 from Urine
This protocol is adapted from established methods for LTE4 extraction from urine and is suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Materials:
-
Waters Oasis HLB Solid-Phase Extraction Cartridges
-
Methanol (LC/MS grade)
-
Water (HPLC grade)
-
Acetic Acid
-
10cc Syringe barrels
-
Vacuum SPE manifold
-
Polypropylene snap cap tubes (12 x 75 mm)
-
Vacuum dryer
Procedure:
-
Cartridge Conditioning:
-
Attach a 10cc syringe barrel to an HLB cartridge and place it on a vacuum SPE manifold.
-
Condition the cartridge by passing 2 mL of methanol followed by 2 mL of water at a flow rate of 5 mL/min.
-
-
Sample Preparation and Loading:
-
Take a 2 mL aliquot of the urine sample.
-
Adjust the pH of the urine to 4 using 10% acetic acid.
-
Draw the pH-adjusted urine sample through the conditioned extraction cartridge at a flow rate of 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol at a flow rate of 5 mL/min to remove interfering substances.
-
-
Elution:
-
Elute the 11-trans-LTE4 from the cartridge with 2 mL of 100% methanol.
-
Collect the eluate in a 12 x 75 mm polypropylene snap cap tube.
-
-
Storage and Final Preparation:
-
Store the eluted sample at -80°C until further processing.
-
Prior to analysis, dry the sample under vacuum.
-
Reconstitute the dried extract in an appropriate buffer for your analytical method (e.g., EIA buffer or mobile phase for LC-MS/MS).
-
Visualizations
Signaling Pathway of Leukotriene E4
The following diagram illustrates the signaling pathway of Leukotriene E4 (LTE4), highlighting its interaction with various receptors to elicit inflammatory responses. Of the cysteinyl leukotrienes, only LTE4 is stable enough to be prominently detected in biological fluids.[1] While it is a weak agonist for the classical CysLT1 and CysLT2 receptors, it exerts potent effects through other pathways, such as the P2Y12 receptor.[9][10]
Caption: Leukotriene E4 signaling cascade.
Experimental Workflow for 11-trans-LTE4 Extraction
The diagram below outlines the general experimental workflow for the extraction of 11-trans-LTE4 from biological fluids, from sample collection to final analysis.
References
- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene E4 activates human group 2 innate lymphoid cells and enhances the effect of prostaglandin D2 and epithelial cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of LTE4 in human urine by liquid chromatography coupled with ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurements of leukotrienes in human plasma by solid phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of 11-trans Leukotriene E4 Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene E4 (LTE4) is the final and most stable of the cysteinyl leukotrienes (CysLTs), a group of potent inflammatory lipid mediators derived from arachidonic acid.[1] Due to its stability, LTE4 is a crucial biomarker for monitoring the activation of the CysLT pathway in various inflammatory diseases, particularly respiratory conditions like asthma.[1] The formation of LTE4 occurs through the sequential conversion of LTC4 to LTD4 and finally to LTE4.[1] Beyond the canonical LTE4, its geometric isomer, 11-trans-Leukotriene E4 (11-trans-LTE4), has also been identified. Understanding the distinct biological roles and accurately quantifying the levels of these isomers is of growing interest in elucidating their contributions to health and disease.
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 11-trans-LTE4, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and considerations for enzyme immunoassay (EIA) approaches.
Biological Significance and Signaling Pathways
While LTE4 is a weak agonist at the classical CysLT receptors (CysLT1 and CysLT2) compared to LTC4 and LTD4, it exerts potent and unique biological effects, suggesting the involvement of other signaling pathways.[2] Research indicates that 11-trans-LTE4 is equipotent to LTE4 in inducing contractions of guinea pig ileum, highlighting its potential biological relevance.[3][4]
The signaling pathways of LTE4 and its isomers are complex and involve multiple G-protein coupled receptors:
-
CysLT1 and CysLT2 Receptors: LTE4 has a lower affinity for these receptors compared to other CysLTs.[2]
-
P2Y12 Receptor: This purinergic receptor is implicated in LTE4-mediated signaling.[5]
-
GPR99 (also known as OXGR1): This receptor has been identified as a potential high-affinity receptor for LTE4.[6]
The interplay between these receptors contributes to the diverse physiological and pathological effects of LTE4.
Leukotriene E4 Signaling Pathway
Caption: Signaling pathway of Leukotriene E4 (LTE4) and its isomers.
Analytical Methods
The accurate quantification of 11-trans-LTE4 requires robust analytical methods capable of distinguishing it from other isomers. LC-MS/MS is the gold standard for this purpose due to its high selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods are highly suitable for the analysis of 11-trans-LTE4 in complex biological matrices such as urine and plasma. These methods offer the necessary specificity to differentiate between geometric isomers.
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. Solid-phase extraction (SPE) is a commonly employed technique.
Protocol for Solid-Phase Extraction (SPE) of Leukotrienes from Urine:
-
Sample Pre-treatment: Centrifuge urine samples to remove particulate matter. Acidify the supernatant to approximately pH 3.0 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the leukotrienes from the cartridge using an appropriate volume of methanol or another suitable organic solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used for the separation of leukotriene isomers. The choice of column and mobile phase composition is crucial for achieving baseline separation of 11-trans-LTE4 from LTE4 and other related compounds.
Illustrative HPLC Parameters:
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B is typically employed to effectively separate the isomers. The exact gradient profile will need to be optimized based on the specific column and system used.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is important for reproducible retention times.
Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Illustrative MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for leukotrienes.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 11-trans-LTE4 and an appropriate internal standard (e.g., a stable isotope-labeled LTE4) should be monitored.
-
Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of analytical standards.
-
-
Collision Energy and other MS parameters: These should be optimized for each analyte to achieve maximum signal intensity.
The following table summarizes typical performance characteristics of an LC-MS/MS method for leukotriene analysis. It is important to note that these values are illustrative and will vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 120 pg/mL (for LTE4 in plasma) | [7] |
| Linearity Range | 31 - 3020 pg/mL (for LTE4 in urine) | [3][8][9][10] |
| Lower Limit of Quantification (LLOQ) | < 1 pg/mL (for LTE4 in plasma) | [7] |
| Intraday Precision (%CV) | < 15% | [5] |
| Interday Precision (%CV) | < 15% | [5] |
| Accuracy (% bias) | Within ±15% | [3][9][10] |
Enzyme Immunoassay (EIA)
While EIA is a common method for the quantification of total LTE4, its application for the specific measurement of 11-trans-LTE4 is limited by the availability of specific antibodies. The cross-reactivity of commercially available LTE4 EIA kits with 11-trans-LTE4 is typically very low, meaning they cannot be used for its accurate quantification. The development of a specific antibody for 11-trans-LTE4 would be required for a reliable EIA method.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of 11-trans-LTE4.
LC-MS/MS Experimental Workflow
Caption: Workflow for 11-trans-LTE4 analysis by LC-MS/MS.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The analysis of 11-trans-Leukotriene E4 isomers presents a unique analytical challenge that requires highly specific and sensitive methodologies. LC-MS/MS has emerged as the most powerful tool for this purpose, enabling the separation and accurate quantification of these closely related compounds in complex biological matrices. The detailed protocols and workflows presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust analytical methods for investigating the role of 11-trans-LTE4 in health and disease. Further research into the biological activity and signaling pathways of 11-trans-LTE4 will be crucial for a complete understanding of its physiological and pathological significance.
References
- 1. scbt.com [scbt.com]
- 2. Measurement of urinary leukotrienes by reversed-phase liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Precolumn extraction and reversed-phase high-pressure liquid chromatography of prostaglandins and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 11-trans Leukotriene E4 in Aspirin-Exacerbated Respiratory Disease
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the role and measurement of 11-trans leukotriene E4 (11-trans LTE4) in the context of Aspirin-Exacerbated Respiratory Disease (AERD). Included are summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate research and development in this area.
Introduction to this compound and AERD
Aspirin-exacerbated respiratory disease (AERD), also known as Samter's Triad, is a chronic inflammatory condition characterized by asthma, chronic rhinosinusitis with nasal polyposis, and respiratory reactions to aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase-1 (COX-1).[1] A key feature of AERD is the overproduction of cysteinyl leukotrienes (CysLTs), potent inflammatory mediators. Leukotriene E4 (LTE4) is the stable end-product of the CysLT pathway, and its measurement in urine serves as a reliable biomarker for systemic CysLT production.[2][3] Urinary levels of LTE4 are typically elevated at baseline in individuals with AERD compared to aspirin-tolerant asthmatics and increase significantly following an aspirin challenge.[4][5] This makes the quantification of urinary LTE4, which includes the 11-trans isomer, a valuable tool for the diagnosis and study of AERD.
Quantitative Data Summary
The following tables summarize the urinary levels of 11-trans LTE4 in various studies, providing a quantitative basis for its use as a biomarker in AERD.
Table 1: Baseline Urinary this compound Levels
| Patient Group | Mean/Median Urinary LTE4 (pg/mg creatinine) | Reference |
| AERD | 243 (range 50 to 1,041) | [5] |
| Aspirin-Tolerant Asthmatics (ATA) | Significantly lower than AERD patients | [6] |
| Healthy Controls | 63.1 +/- 18.7 | [7] |
Table 2: Urinary this compound Levels After Aspirin Challenge
| Patient Group | Change in Urinary LTE4 Levels | Reference |
| AERD | Mean fourfold increase 3-6 hours post-challenge | [5] |
| Aspirin-Tolerant Asthmatics (ATA) | No significant change | [5] |
Table 3: Diagnostic Utility of Urinary this compound
| Cutoff Value (pg/mg creatinine) | Diagnostic Performance | Reference |
| 166 | 76.4% sensitivity and 89.2% specificity for predicting a history of aspirin sensitivity | [8] |
| 241 | 92% specificity for discriminating "challenge-confirmed" aspirin-sensitive subjects | [8][9] |
| 800 | 49% sensitivity and 81% specificity for discriminating between AERD and ATA | [6] |
Experimental Protocols
Protocol 1: Measurement of Urinary this compound by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of urinary LTE4. LC-MS/MS is a highly sensitive and specific method for this application.[10][11]
1. Sample Collection and Preparation:
-
Collect a 24-hour or spot morning urine sample.
-
Store urine samples at -80°C until analysis.[12]
-
Prior to analysis, thaw samples on ice.
-
Centrifuge samples to remove any particulate matter.
-
For accurate quantification, normalize LTE4 concentrations to urinary creatinine levels. Creatinine can be measured using a commercially available assay.
2. Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the urine sample with a suitable acid (e.g., acetic acid).
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the LTE4 from the cartridge using an organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
The specific gradient program should be optimized to achieve good separation of LTE4 from other urinary components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform selected reaction monitoring (SRM) for the specific precursor-to-product ion transitions of LTE4 and an internal standard (e.g., deuterated LTE4).
-
Optimize MS parameters such as collision energy and declustering potential to maximize signal intensity.
-
4. Quantification:
-
Generate a standard curve using known concentrations of purified 11-trans LTE4.
-
Calculate the concentration of LTE4 in the urine samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Express the final concentration as pg of LTE4 per mg of creatinine.
Protocol 2: Measurement of Urinary this compound by ELISA
This protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of urinary LTE4. Several commercial kits are available for this purpose.[4][13][14]
1. Sample Collection and Preparation:
-
Collect a 24-hour or spot morning urine sample.
-
Thaw samples on ice and centrifuge to remove any precipitates.
-
Dilute urine samples with the provided ELISA buffer to ensure the LTE4 concentration falls within the standard curve range.[15]
-
Normalize the final concentration to urinary creatinine.
2. ELISA Procedure (based on a typical competitive ELISA kit):
-
Add standards, controls, and diluted urine samples to the wells of a microplate pre-coated with an anti-LTE4 antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-conjugated LTE4 or a similar tracer to each well.
-
Incubate the plate to allow for competition between the unlabeled LTE4 in the sample/standard and the HRP-conjugated LTE4 for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of LTE4 in the sample.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LTE4 in the samples from the standard curve.
-
Multiply by the dilution factor and normalize to creatinine concentration.
Protocol 3: Oral Aspirin Challenge for AERD Diagnosis
Oral aspirin challenge is the gold standard for diagnosing AERD.[16] This procedure should only be performed in a clinical setting with experienced personnel and emergency equipment readily available.
1. Patient Selection and Preparation:
-
Patients should have a confirmed diagnosis of asthma and a baseline FEV1 of ≥70% of the predicted value.[17]
-
Discontinue medications that can interfere with the challenge, such as leukotriene modifiers, antihistamines, and systemic corticosteroids, for the appropriate duration before the challenge.
-
Obtain informed consent from the patient.
2. Challenge Protocol (Example of a 1-day, 90-minute dose escalation protocol): [17]
-
Baseline Measurements: Record baseline FEV1, vital signs, and symptoms.
-
Dose 1: Administer a starting dose of 40.5 mg of aspirin orally.[17]
-
Monitoring: Monitor the patient for symptoms (nasal congestion, rhinorrhea, wheezing, etc.) and measure FEV1 at regular intervals (e.g., every 30-60 minutes) for 90 minutes.
-
Dose 2: If no significant reaction occurs, administer the next dose of 81 mg of aspirin.[17]
-
Subsequent Doses: Continue with escalating doses (e.g., 162.5 mg, 325 mg) at 90-minute intervals if the patient remains stable.[17]
3. Definition of a Positive Reaction:
-
Significant naso-ocular symptoms (e.g., congestion, rhinorrhea, itchy/watery eyes).[16]
-
Laryngospasm or systemic reactions (e.g., urticaria, angioedema, gastrointestinal symptoms).[16]
4. Management of Reactions:
-
If a reaction occurs, immediately administer appropriate treatment (e.g., inhaled bronchodilators, antihistamines, systemic corticosteroids).
-
In severe cases, epinephrine may be required.
Visualizations
Signaling Pathway in AERD
Caption: Signaling pathway in AERD highlighting the role of 11-trans LTE4.
Experimental Workflow
References
- 1. Aspirin-Exacerbated Respiratory Disease (AERD) [aaaai.org]
- 2. Updates on Immune Mechanisms in Aspirin-Exacerbated Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Diagnostic Accuracy of Urinary LTE4 Measurement to Predict Aspirin-Exacerbated Respiratory Disease in Patients with Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eosinophils and Mast Cells in Aspirin-Exacerbated Respiratory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary LTE4 Levels as a Diagnostic Marker for IgE-Mediated Asthma in Preschool Children: A Birth Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Aspirin-Exacerbated Respiratory Disease: Evaluation and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A 1-Day, 90-Minute Aspirin Challenge and Desensitization Protocol in Aspirin-Exacerbated Respiratory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Utility of low-dose oral aspirin challenges for diagnosis of Aspirin Exacerbated Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Detection of 11-trans Leukotriene E4 in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. The cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4, are key players in the pathophysiology of various inflammatory diseases, most notably asthma.[1] LTE4 is the most stable of the CysLTs, making it a reliable biomarker for monitoring CysLT production in biological fluids.[1][2][3] The geometric isomer, 11-trans Leukotriene E4 (11-trans-LTE4), is also of interest, and some analytical methods measure both isomers as markers of mast cell activation. This application note describes a highly sensitive method for the quantification of 11-trans-LTE4 in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Signaling Pathway of Cysteinyl Leukotrienes
The biosynthesis of CysLTs begins with the liberation of arachidonic acid from the nuclear envelope by cytosolic phospholipase A2. The 5-LO enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into LTA4.[1] LTA4 is then conjugated with glutathione by LTC4 synthase to form LTC4. Extracellularly, LTC4 is rapidly converted to LTD4 and subsequently to the stable end-product LTE4.[1][2] These CysLTs exert their biological effects by binding to G-protein coupled receptors, primarily CysLT1R and CysLT2R, leading to downstream signaling cascades that mediate inflammatory responses.[1][2] LTE4 has also been shown to signal through the P2Y12 receptor.[4]
Caption: Cysteinyl Leukotriene Biosynthesis and Signaling Pathway.
Quantitative Data
The accurate quantification of 11-trans-LTE4 in plasma is challenging due to its low endogenous concentrations. Highly sensitive LC-MS/MS methods have been developed to achieve detection limits in the low pg/mL range.
Table 1: Performance of a High-Sensitivity LC-MS/MS Method for LTE4 in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Lower Limit of Detection (LLOD) | < 1 pg/mL | [5] |
| Linearity | 1 - 120 pg/mL | [5] |
| Basal Endogenous Levels (Healthy Volunteers, n=34) | 5.1 ± 2.7 pg/mL |[5] |
Table 2: Plasma LTE4 Concentrations in Clinical Studies
| Patient Group | Mean LTE4 Concentration (ng/mL) | Method | Reference |
|---|---|---|---|
| Asthmatic Patients (n=17) | 1.073 ± 0.133 | EIA after SPE | [6] |
| Healthy Control Subjects (n=11) | 0.53 ± 0.19 | EIA after SPE |[6] |
Experimental Protocols
Experimental Workflow
The overall workflow for the high-sensitivity detection of 11-trans-LTE4 in plasma involves sample collection and preparation, solid-phase extraction, chromatographic separation, and detection by tandem mass spectrometry.
Caption: Workflow for 11-trans-LTE4 quantification in plasma.
Detailed Methodologies
1. Sample Collection and Handling
-
Collect whole blood in vacutainers containing EDTA as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection to separate plasma.
-
Transfer the plasma to cryovials and store immediately at -80°C until analysis. Leukotrienes can be unstable, and proper storage is critical.[4]
2. Sample Preparation and Solid-Phase Extraction (SPE)
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., LTE4-d5).
-
Perform solid-phase extraction using an anion-exchange mixed-mode SPE cartridge to purify and concentrate the analyte.[5]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash the cartridge to remove interfering substances.
-
Elute the leukotrienes with an appropriate solvent (e.g., methanol).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
3. UPLC-MS/MS Analysis
-
Liquid Chromatography:
-
System: An ultra-performance liquid chromatography (UPLC) system.[5]
-
Column: A high-resolution reversed-phase C18 column. Note: The separation of 11-trans-LTE4 from its cis isomer is critical. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) should be optimized to achieve baseline separation.
-
Injection Volume: Large volume injection may be employed to enhance sensitivity.[5]
-
-
Mass Spectrometry:
-
System: A tandem mass spectrometer equipped with a negative-ion electrospray ionization (ESI) source.[5]
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 11-trans-LTE4 and the internal standard must be determined. For LTE4, these would be based on its molecular weight of 439.6 g/mol .
-
4. Data Analysis and Quantification
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of 11-trans-LTE4 in the plasma samples is determined by interpolating their peak area ratios from the standard curve.
-
The results are typically reported in pg/mL of plasma.
Conclusion
This application note provides a framework for the high-sensitivity detection and quantification of 11-trans-Leukotriene E4 in human plasma. The use of UPLC-MS/MS with solid-phase extraction allows for the necessary sensitivity and selectivity to measure the low endogenous levels of this important inflammatory biomarker. Careful optimization of the chromatographic separation is essential to resolve 11-trans-LTE4 from LTE4 and other potential isomers.
References
- 1. Liquid chromatography–mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases [agris.fao.org]
- 2. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leukotriene E4 plasma levels in adult asthmatic patients with variable disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 11-trans Leukotriene E4 in Stored Biological Samples
For researchers, scientists, and drug development professionals, accurate measurement of biomarkers is paramount. This guide provides detailed information on the stability of 11-trans Leukotriene E4 (11-trans LTE4) in stored biological samples, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability of 11-trans LTE4 during sample storage and analysis.
Q1: My 11-trans LTE4 levels seem inconsistent across samples stored for different durations. What could be the cause?
A1: Inconsistent 11-trans LTE4 levels can arise from its formation from Leukotriene E4 (LTE4) during storage. LTE4 slowly isomerizes to the more stable 11-trans-LTE4 isomer.[1][2] The rate of this isomerization is influenced by storage temperature and duration. Therefore, variations in storage time can lead to differing concentrations of 11-trans LTE4. It is also important to consider the stability of 11-trans LTE4 itself, which can degrade over extended periods.
Troubleshooting:
-
Standardize Storage Time: Ensure that all samples for a comparative study are stored for a similar duration before analysis.
-
Control Storage Temperature: Maintain a consistent and appropriate storage temperature for all samples. For long-term storage, -80°C is recommended.[3][4]
-
Analyze Samples Promptly: Whenever possible, analyze samples as soon as possible after collection to minimize isomerization and degradation.
Q2: What is the recommended storage temperature for samples intended for 11-trans LTE4 analysis?
A2: The recommended storage temperature depends on the intended storage duration.
| Storage Duration | Recommended Temperature | Biological Matrix |
| Up to 24 hours | Ambient | Urine |
| Up to 7 days | 2-8°C (Refrigerated) | Urine[5] |
| Long-term (≥ 28 days) | -20°C or -80°C (Frozen) | Urine, Plasma, Serum[3][5] |
Note: While some studies show stability for shorter periods at higher temperatures, freezing at -80°C is the preferred method for long-term storage to minimize both the isomerization of LTE4 and the degradation of 11-trans LTE4.[3][4]
Q3: How many freeze-thaw cycles can my samples undergo before 11-trans LTE4 levels are affected?
A3: Repeated freeze-thaw cycles can impact the stability of leukotrienes. While some studies on the parent compound, LTE4, in urine showed that up to five freeze-thaw cycles had a measurable effect on its concentration, the specific impact on 11-trans LTE4 is not as well-documented.[3] It is best practice to minimize the number of freeze-thaw cycles.
Troubleshooting:
-
Aliquot Samples: Upon collection and initial processing, aliquot samples into smaller volumes. This allows you to thaw only the amount needed for a single experiment, preserving the integrity of the remaining sample.
-
Plan Experiments: Carefully plan your experiments to minimize the need for repeated access to the same sample vial.
Q4: Can I use either plasma or serum for 11-trans LTE4 analysis? Does the choice of anticoagulant matter?
A4: Both plasma and serum can be used for 11-trans LTE4 analysis. However, it is crucial to be consistent with the sample type within a study. For plasma collection, EDTA is a commonly used anticoagulant. The choice of anticoagulant can potentially influence the stability of some analytes, so it is recommended to validate the chosen anticoagulant for your specific assay.
Troubleshooting:
-
Consistent Sample Type: Use either plasma or serum consistently throughout your study.
-
Anticoagulant Validation: If using plasma, ensure your chosen anticoagulant does not interfere with the assay or the stability of 11-trans LTE4.
Q5: Are there any specific collection or handling procedures I should follow to ensure the stability of 11-trans LTE4?
A5: Yes, proper sample collection and handling are critical.
-
Urine: For 24-hour urine collections, it is recommended to keep the collection container refrigerated during the collection period.[6]
-
Blood (for Plasma/Serum): After collection, process the blood to obtain plasma or serum as soon as possible to minimize ongoing biological activity.
-
General: Avoid prolonged exposure of samples to room temperature. After processing, freeze samples intended for long-term storage promptly.
Quantitative Data on Stability
The stability of LTE4, and by extension its isomer 11-trans LTE4, is influenced by storage conditions. The following table summarizes the observed changes in urinary LTE4 concentrations under different storage scenarios. While specific quantitative data for 11-trans LTE4 is limited, the stability of LTE4 provides a valuable reference.
Table 1: Stability of Leukotriene E4 in Human Urine
| Storage Condition | Duration | Analyte Change | Reference |
| Room Temperature | 24 hours | -18.30% (single freeze-thaw) | [3] |
| 4°C | 7 days | -11% | [3] |
| 30°C | 24 hours | -26% | [3] |
| Freeze-Thaw Cycles | 1 cycle | -18.30% | [3] |
| Freeze-Thaw Cycles | 5 cycles | -10.79% | [3] |
Note: Negative values indicate a decrease in concentration. The data for freeze-thaw cycles represent the loss after the indicated number of cycles compared to a sample analyzed on the day of collection.
Experimental Protocols & Methodologies
Accurate quantification of 11-trans LTE4 requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for this purpose.[7][8]
Key Experimental Protocol: Stability Assessment of 11-trans LTE4 in Biological Samples
This protocol outlines a general procedure for evaluating the stability of 11-trans LTE4 under various storage conditions.
1. Sample Collection and Preparation:
-
Collect the biological matrix of interest (urine, plasma, or serum) using standardized procedures.[3][5]
-
For plasma, use an appropriate anticoagulant (e.g., EDTA).
-
Process the samples promptly (e.g., centrifugation to separate plasma/serum).
-
Pool samples if necessary to ensure homogeneity for the stability study.
-
Spike the matrix with a known concentration of 11-trans LTE4 standard if endogenous levels are too low for accurate measurement.
2. Aliquoting and Storage:
-
Divide the prepared sample pool into multiple aliquots.
-
Designate a set of aliquots as the baseline (T=0) and analyze them immediately.
-
Store the remaining aliquots under the desired test conditions (e.g., different temperatures, durations).
-
For freeze-thaw stability, subject a set of aliquots to a predetermined number of freeze-thaw cycles.
3. Sample Analysis (LC-MS/MS):
-
At each time point, retrieve the designated aliquots from storage.
-
Perform sample extraction to isolate the leukotrienes. A common method is solid-phase extraction (SPE).[7]
-
Analyze the extracted samples using a validated LC-MS/MS method capable of separating and quantifying 11-trans LTE4 from LTE4 and other potential interferents.[7][8]
-
Use a stable isotope-labeled internal standard (e.g., 11-trans LTE4-d3) to correct for extraction variability and matrix effects.
4. Data Analysis:
-
Calculate the concentration of 11-trans LTE4 in each sample.
-
Compare the concentrations of the stored samples to the baseline (T=0) samples to determine the percentage of degradation or change.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) can help visualize complex processes.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Biosynthesis and metabolism of Leukotriene E4, including its isomerization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testcatalog.org [testcatalog.org]
- 5. Determination of LTE4 in human urine by liquid chromatography coupled with ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIO-Fully Automated Sample Treatment high-performance liquid chromatography and radioimmunoassay for leukotriene E4 in human urine from asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mml.testcatalog.org [mml.testcatalog.org]
- 8. mayocliniclabs.com [mayocliniclabs.com]
Technical Support Center: 11-trans Leukotriene E4 Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-trans Leukotriene E4 (11-trans-LTE4) immunoassays. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in an 11-trans-LTE4 immunoassay?
A1: The most common sources of interference in 11-trans-LTE4 immunoassays are cross-reactivity from structurally similar eicosanoids and matrix effects from components in biological samples. Urine, a common matrix for LTE4 measurement, contains impurities that can interfere with the assay by competing for antibody binding sites.[1] Therefore, sample purification is often recommended to remove these contaminants.[1][2]
Q2: Is it necessary to purify urine samples before analysis?
A2: While some commercially available Leukotriene E4 (LTE4) ELISA kits are validated for use with unpurified urine, the presence of interfering substances in urine can lead to inaccurate results.[2][3] It is highly recommended to perform a validation experiment, such as a spike and recovery test, to determine if purification is necessary for your specific samples. If you observe a high y-intercept in the correlation between unpurified and purified sample measurements, it indicates the presence of interfering substances.[2]
Q3: What is an acceptable recovery range for a spike and recovery experiment?
A3: An acceptable recovery range for a spike and recovery experiment is typically between 80-120%. If the recovery of the spiked analyte falls outside this range, it suggests the presence of interfering factors in the sample matrix that are affecting the accuracy of the assay.
Q4: How should I normalize my urinary 11-trans-LTE4 results?
A4: It is recommended to normalize urinary 11-trans-LTE4 concentrations to creatinine levels to account for variations in urine dilution. This provides a more accurate representation of the analyte excretion rate. Some studies have shown a correlation between urinary LTE4 concentrations and renal function, further emphasizing the importance of considering factors like glomerular filtration rate in biomarker studies.
Q5: Are there commercially available ELISA kits specifically for 11-trans-Leukotriene E4?
A5: Based on available information, most commercially available ELISA kits are for the quantification of Leukotriene E4 (LTE4) in general. These kits may show some level of cross-reactivity with 11-trans-LTE4. It is crucial to carefully review the cross-reactivity profile provided by the manufacturer of your specific kit.
Troubleshooting Guide
This guide addresses common problems encountered during 11-trans-LTE4 immunoassays in a question-and-answer format.
Problem 1: High Background
-
Question: My blank wells show a high absorbance value. What could be the cause?
-
Answer: High background can be caused by several factors:
-
Insufficient washing: Ensure that all wells are thoroughly washed between steps to remove any unbound reagents.
-
Contaminated reagents: Use fresh, high-quality reagents and avoid cross-contamination between wells.
-
Improper blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the plate. Ensure you are using the recommended blocking buffer and incubation time.
-
Over-incubation: Adhere strictly to the incubation times specified in the protocol.
-
Problem 2: No or Weak Signal
-
Question: I am not getting any signal, or the signal is very weak, even in my positive controls. What should I do?
-
Answer: A lack of signal can be due to:
-
Inactive reagents: Check the expiration dates of all reagents, including the enzyme conjugate and substrate. Ensure they have been stored correctly.
-
Incorrect reagent addition: Double-check that all reagents were added in the correct order and volume.
-
Problem with the standard: The standard may have degraded. Prepare a fresh standard dilution series.
-
Sample degradation: Ensure that samples were stored properly (typically at -80°C) and have not undergone multiple freeze-thaw cycles.
-
Problem 3: Poor Reproducibility (High Coefficient of Variation - CV)
-
Question: My duplicate or triplicate sample readings are not consistent. What could be the reason?
-
Answer: High CVs are often due to:
-
Pipetting errors: Ensure accurate and consistent pipetting technique. Use calibrated pipettes and fresh tips for each sample and reagent.
-
Inadequate mixing: Thoroughly mix all reagents and samples before adding them to the wells.
-
Plate reader issues: Check that the plate reader is set to the correct wavelength and that the plate is properly seated.
-
Edge effects: Avoid using the outer wells of the plate if you suspect temperature or evaporation inconsistencies.
-
Problem 4: Inaccurate Results (Discrepancy with Expected Values)
-
Question: The measured concentrations of my samples are significantly different from what I expected. What could be the issue?
-
Answer: Inaccurate results can stem from:
-
Matrix effects: Components in your sample matrix (e.g., urine, plasma) may be interfering with the assay. Perform a spike and recovery experiment to assess matrix effects. If significant interference is detected, sample purification is necessary.
-
Cross-reactivity: Other structurally related molecules in your sample may be cross-reacting with the antibody. Refer to the kit's cross-reactivity data.
-
Standard curve issues: Ensure your standard curve is accurate and covers the expected range of your samples.
-
Data Presentation
Table 1: Cross-Reactivity of a Commercial Leukotriene E4 (LTE4) Immunoassay Kit
| Compound | Cross-Reactivity (%) |
| Leukotriene E4 (LTE4) | 100% |
| Leukotriene C4 (LTC4) | <0.01% |
| Leukotriene D4 (LTD4) | <0.01% |
| This compound | <0.01% |
| N-acetyl Leukotriene E4 | <0.01% |
| Leukotriene B4 (LTB4) | <0.1% |
| Arachidonic Acid | <0.01% |
Source: Cayman Chemical Leukotriene E4 ELISA Kit Product Information.[1][4]
Note: This table shows the cross-reactivity of a general LTE4 immunoassay. An assay specifically designed for 11-trans-LTE4 would have a different cross-reactivity profile.
Experimental Protocols
1. Protocol for Immunoaffinity Purification of Urinary Leukotriene E4
This protocol is a general guideline for the purification of LTE4 from urine using an immunoaffinity resin.[2]
-
Materials:
-
Peptidoleukotriene immunoaffinity resin
-
Urine sample
-
Wash buffer (e.g., phosphate-buffered saline, PBS)
-
Elution buffer (e.g., methanol or other organic solvent)
-
Collection tubes
-
-
Procedure:
-
Prepare the affinity column: Equilibrate the immunoaffinity resin with wash buffer according to the manufacturer's instructions.
-
Load the sample: Apply the urine sample to the column. Allow the sample to flow through the resin by gravity.
-
Wash the column: Wash the column with an adequate volume of wash buffer to remove unbound and non-specifically bound substances.
-
Elute the analyte: Elute the bound LTE4 from the column using the elution buffer.
-
Dry and reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried extract in the assay buffer provided with the ELISA kit.
-
2. Protocol for Spike and Recovery Experiment
This protocol outlines the steps to assess matrix effects in your samples.
-
Materials:
-
Biological sample (e.g., urine, plasma)
-
11-trans-LTE4 standard of a known concentration
-
Assay buffer
-
-
Procedure:
-
Prepare samples:
-
Unspiked sample: Aliquot your biological sample.
-
Spiked sample: Aliquot the same volume of your biological sample and add a known amount of the 11-trans-LTE4 standard. The amount of spiked standard should be within the linear range of the assay.
-
Control spike: Prepare a control by spiking the same amount of standard into the assay buffer.
-
-
Assay the samples: Analyze the unspiked, spiked, and control spike samples in your immunoassay according to the kit protocol.
-
Calculate the percent recovery:
-
Percent Recovery = [ ( [Spiked Sample] - [Unspiked Sample] ) / [Control Spike] ] * 100
-
Where:
-
[Spiked Sample] is the concentration measured in the spiked sample.
-
[Unspiked Sample] is the concentration measured in the unspiked sample.
-
[Control Spike] is the known concentration of the standard spiked into the sample.
-
-
-
Visualizations
Caption: General workflow for an this compound immunoassay.
Caption: A logical flowchart for troubleshooting common immunoassay issues.
References
Technical Support Center: Enhancing 11-trans-Leukotriene E4 Mass Spectrometry Sensitivity
Welcome to the technical support center for the mass spectrometric analysis of 11-trans-Leukotriene E4 (11-trans-LTE4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve higher sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the sensitivity of 11-trans-LTE4 analysis by LC-MS/MS?
A1: The overall sensitivity of your 11-trans-LTE4 assay is influenced by a combination of factors throughout the analytical workflow. These can be broadly categorized into:
-
Sample Preparation: The efficiency of extracting 11-trans-LTE4 from the sample matrix and removing interfering substances is crucial. Inefficient extraction or significant matrix effects can suppress the analyte signal.
-
Chromatographic Separation: Poor chromatographic resolution can lead to co-elution with other compounds, causing ion suppression. The choice of the analytical column and mobile phase composition is critical.
-
Mass Spectrometric Detection: The ionization efficiency of 11-trans-LTE4 and the optimization of mass spectrometer parameters directly impact the signal intensity. This includes settings for the ion source, collision energy, and detector.[1]
Q2: Why am I observing a weak or no signal for my 11-trans-LTE4 standard?
A2: A weak or absent signal from a standard solution can be due to several reasons:
-
Standard Degradation: Ensure the integrity of your 11-trans-LTE4 standard. Improper storage conditions can lead to degradation.
-
Instrument Settings: Verify that the mass spectrometer is tuned and calibrated. Incorrect mass-to-charge ratio (m/z) settings for precursor and product ions will result in no signal.
-
Ionization Issues: 11-trans-LTE4 may not be ionizing efficiently under the current source conditions. Optimization of parameters like spray voltage, gas flows, and temperatures is necessary.[2][3] Consider the possibility of adduct formation (e.g., sodium or potassium adducts) that might shift the m/z of the precursor ion.[4]
-
Mobile Phase Composition: The mobile phase pH and organic solvent content can significantly affect ionization efficiency.
Q3: How can I reduce background noise in my chromatograms?
A3: High background noise can mask the 11-trans-LTE4 signal, leading to poor sensitivity. To reduce noise:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and additives are of LC-MS grade to minimize contaminants.[5]
-
Optimize Sample Preparation: A thorough sample clean-up using techniques like solid-phase extraction (SPE) can significantly reduce matrix-related noise.[6]
-
Maintain the LC-MS System: Regular cleaning of the ion source and other instrument components is essential to prevent the buildup of contaminants that contribute to background noise.[1][7]
-
Employ a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences might elute, preventing them from entering the mass spectrometer.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Peak Shape
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | Review and optimize your solid-phase extraction (SPE) protocol. Consider using a mixed-mode anion exchange SPE cartridge for better purification and enrichment of the acidic 11-trans-LTE4.[8] |
| Inefficient Chromatographic Separation | Optimize the LC gradient to ensure 11-trans-LTE4 is well-resolved from other matrix components. A decrease in column performance can lead to broader peaks and reduced height.[4] Consider using a column with a smaller internal diameter to increase sensitivity.[4] |
| Poor Ionization Efficiency | Optimize ion source parameters, including nebulizer gas flow, drying gas temperature, and capillary voltage.[3][5] Screen for both positive and negative ionization modes, although negative mode is typically more sensitive for leukotrienes.[9] |
| Adduct Formation | Check for the presence of adducts (e.g., [M+Na]+, [M+K]+) in your mass spectra. If present, consider using a mobile phase additive like ammonium formate to promote the formation of the desired protonated or deprotonated molecule.[4] |
| Low Data Acquisition Rate | An insufficient data acquisition rate can lead to distorted peak shapes and lower apparent peak heights. Ensure you have at least 15-20 data points across each chromatographic peak.[4] |
Issue 2: High Variability in Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and reproducible execution of the SPE protocol. Automating the SPE process can improve precision. Pay close attention to sample loading, washing, and elution steps.[10] |
| Matrix Effects | Significant and variable matrix effects can lead to inconsistent results. Assess matrix effects by performing post-extraction spiking experiments. If significant suppression or enhancement is observed, further optimization of the sample cleanup or chromatographic separation is needed. |
| Instrument Instability | Fluctuations in the LC pump flow rate or instability in the MS ion source can cause variability. Perform system suitability tests before each analytical run to ensure the instrument is performing consistently. |
| Improper Internal Standard Use | Ensure the internal standard is added to all samples, standards, and quality controls at the beginning of the sample preparation process to correct for variability in extraction and ionization. The internal standard should be a stable isotope-labeled version of 11-trans-LTE4 for the most accurate correction. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 11-trans-LTE4 from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[10]
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer, such as 25 mM ammonium acetate.
-
Sample Loading: Pretreat the plasma sample (e.g., 0.5 mL) by diluting it with the equilibration buffer. Load the pretreated sample onto the SPE cartridge at a slow flow rate (e.g., 0.5 mL/min).
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences. Follow with a wash using a mild organic solvent (e.g., 1 mL of 5% methanol in water) to remove non-polar interferences.
-
Elution: Elute the 11-trans-LTE4 with a small volume (e.g., 0.5 mL) of a methanolic solution containing a weak base, such as 2% ammonium hydroxide in methanol.[11]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Derivatization to Enhance Sensitivity
Chemical derivatization can be employed to improve the ionization efficiency of 11-trans-LTE4.[12][13] This is particularly useful when dealing with very low concentrations.
-
Analyte Preparation: After the elution and dry-down step from the SPE protocol, the dried extract is ready for derivatization.
-
Reagent Preparation: Prepare a solution of a derivatizing agent that targets the amine group of 11-trans-LTE4. For example, a reagent that introduces a permanently charged moiety can significantly enhance the signal in electrospray ionization.[13]
-
Derivatization Reaction: Add the derivatization reagent to the dried extract and incubate under optimized conditions (e.g., specific temperature and time) to ensure complete reaction.[14]
-
Quenching and Cleanup: After the reaction is complete, quench any excess reagent if necessary. A further simple cleanup step, such as a liquid-liquid extraction or a quick SPE, may be required to remove the excess derivatizing agent and by-products before LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on 11-trans-LTE4 Recovery and LOQ
| Sample Preparation Method | Analyte Recovery (%) | Lower Limit of Quantification (LOQ) (pg/mL) | Reference |
| Protein Precipitation | 60-75 | 50-100 | General Knowledge |
| Liquid-Liquid Extraction | 75-90 | 20-50 | General Knowledge |
| Solid-Phase Extraction (Anion Exchange) | >90 | <10 | [8] |
| On-line SPE-LC-MS/MS | >95 | <5 | [15] |
Table 2: Effect of Derivatization on Signal Intensity
| Analyte | Derivatization Reagent | Signal Enhancement Factor | Reference |
| Leukotrienes (LTC4, LTD4, LTE4) | Reagent introducing a quaternary ammonium function | Significant increase in response | [12] |
| Estrogens | 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) | >100-fold | [16] |
| Steroids | Reagents introducing permanently charged moieties | Effective increase in sensitivity | [13] |
Visualizations
Caption: General experimental workflow for 11-trans-LTE4 analysis.
Caption: Troubleshooting logic for low 11-trans-LTE4 signal.
References
- 1. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Negative ion tandem mass spectrometry of leukotriene E4, and LTE 4, metabolites: Identification of LTE 4, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Enhancement of mass spectrometric detection of LTC4, LTD 4, and LTE 4 by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 11-trans Leukotriene E4 ELISA Standard Curve
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with your 11-trans Leukotriene E4 (LTE4) ELISA standard curve.
Frequently Asked Questions (FAQs)
FAQ 1: I am having trouble generating a standard curve for this compound. What could be the issue?
Commercially available Leukotriene E4 (LTE4) ELISA kits are typically designed to quantify LTE4, not 11-trans-Leukotriene E4. The antibodies used in these kits are highly specific for LTE4 and generally show very low cross-reactivity with 11-trans-LTE4 (often less than 0.01%)[1][2]. Therefore, attempting to generate a standard curve using an 11-trans-LTE4 standard with a standard LTE4 ELISA kit will likely result in no signal or a very weak signal, as the antibody will not bind effectively to the 11-trans isomer.
Recommendation: Please verify that you are using the correct standard provided with your LTE4 ELISA kit. If your research specifically requires the quantification of 11-trans-LTE4, a custom assay would likely be necessary. The troubleshooting guides below are intended for issues encountered with a standard LTE4 ELISA.
FAQ 2: My LTE4 ELISA standard curve has a high background. What are the common causes and solutions?
High background in an ELISA can obscure the signal from your standards and samples, leading to inaccurate results.[3][4][5]
Troubleshooting High Background
| Possible Cause | Recommended Solution |
| Inadequate Washing | Ensure sufficient washing between steps to remove unbound reagents. Increase the number of wash cycles or the soak time.[4][6] |
| Contaminated Reagents | Use fresh, sterile reagents. Ensure that buffers and solutions are not contaminated with bacteria or other substances.[3][5] |
| Incorrect Reagent Concentration | Dilute antibodies and conjugates to the recommended concentrations. Overly concentrated reagents can lead to non-specific binding.[7] |
| Cross-reactivity | While unlikely to be the primary issue with a specific kit, ensure your samples do not contain high levels of cross-reactive substances.[3] |
| Extended Incubation Times or High Temperature | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[5][6] |
| Substrate Issues | Protect the substrate from light. Ensure the stop solution is added promptly and the plate is read immediately.[3][6] |
FAQ 3: The signal from my LTE4 standard curve is very low or absent. What should I do?
Low or no signal can prevent the generation of a usable standard curve.
Troubleshooting Low Signal
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation | Ensure all reagents, especially the standard, are reconstituted and diluted correctly according to the protocol.[6][7] |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components and ensure they have been stored at the correct temperatures.[7] |
| Omission of a Key Reagent | Double-check that all required reagents (e.g., primary antibody, conjugate, substrate) were added in the correct order.[6] |
| Inhibitors in Buffers or Samples | Avoid using buffers containing sodium azide, as it can inhibit HRP activity.[6] |
| Insufficient Incubation Time or Low Temperature | Follow the recommended incubation times and temperatures to ensure optimal reaction kinetics.[5][7] |
FAQ 4: My LTE4 ELISA results show high variability between replicate wells (high Coefficient of Variation - CV). How can I improve precision?
Poor precision can compromise the reliability of your results. A CV of less than 15% is generally desirable.[8]
Troubleshooting High CV
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques to avoid bubbles and inaccuracies.[6][7][9] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells.[7] |
| Plate Washing Inconsistency | Use a consistent and gentle washing technique for all wells. Automated plate washers should be checked for proper function.[10] |
| Well-to-Well Contamination | Be careful not to splash reagents between wells. Use fresh pipette tips for each standard and sample. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubations. Avoid stacking plates. |
Experimental Protocols
Protocol: Preparation of LTE4 Standards for a Competitive ELISA
This protocol describes the serial dilution of a stock standard for generating a standard curve in a competitive ELISA.
-
Reconstitute the Standard: Briefly centrifuge the vial of lyophilized LTE4 standard. Reconstitute with the volume of diluent specified in the kit manual to create the stock concentration. Mix gently and allow it to sit at room temperature for at least 10 minutes to ensure it is fully dissolved.[6]
-
Prepare Serial Dilutions:
-
Label a series of microcentrifuge tubes for each standard dilution point (e.g., S1 to S7).
-
Pipette the appropriate amount of assay buffer or sample diluent into each tube as per the kit's instructions.
-
Transfer the specified volume of the reconstituted stock standard into the first tube (S1) and mix thoroughly.
-
Perform a serial dilution by transferring the specified volume from S1 to S2, mixing, and continuing this process for all subsequent tubes. Use a fresh pipette tip for each transfer.
-
The final tube will typically contain only the diluent and serve as the zero standard (blank).
-
Example Dilution Series:
| Tube | Concentration (pg/mL) | Volume of Diluent | Volume Transferred |
| Stock | 2000 | - | - |
| S1 | 1000 | 500 µL | 500 µL of Stock |
| S2 | 500 | 500 µL | 500 µL of S1 |
| S3 | 250 | 500 µL | 500 µL of S2 |
| S4 | 125 | 500 µL | 500 µL of S3 |
| S5 | 62.5 | 500 µL | 500 µL of S4 |
| S6 | 31.25 | 500 µL | 500 µL of S5 |
| S7 | 0 | 500 µL | - |
Note: This is an example dilution scheme. Always follow the specific instructions provided with your ELISA kit.[9]
Visual Guides
Competitive ELISA Workflow for LTE4 Quantification
Caption: Workflow of a competitive ELISA for LTE4 quantification.
Troubleshooting Decision Tree for LTE4 ELISA Standard Curve
Caption: Decision tree for troubleshooting common LTE4 ELISA standard curve issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
- 6. novateinbio.com [novateinbio.com]
- 7. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 8. bosterbio.com [bosterbio.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. cygnustechnologies.com [cygnustechnologies.com]
Technical Support Center: Urinary 11-trans Leukotriene E4 (LTE4) Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in urinary 11-trans Leukotriene E4 (LTE4) measurements.
Frequently Asked Questions (FAQs)
Q1: What is urinary this compound (LTE4) and why is it measured?
Urinary this compound (LTE4) is a stable end-product of the 5-lipoxygenase pathway, making it a reliable biomarker for the total production of cysteinyl leukotrienes in the body.[1] Cysteinyl leukotrienes are potent inflammatory mediators involved in various physiological and pathological processes.[1] Measuring urinary LTE4 is a noninvasive method to assess the activation of inflammatory pathways associated with conditions like asthma, aspirin-exacerbated respiratory disease (AERD), and systemic mastocytosis.[1][2][3][4][5]
Q2: What are the main sources of variability in urinary LTE4 measurements?
Variability in urinary LTE4 measurements can be categorized into three main sources:
-
Pre-analytical variability: This includes factors related to the patient and the sample handling before analysis, such as diet, medications, sample collection method (24-hour vs. spot urine), and sample storage conditions.[6]
-
Analytical variability: This relates to the measurement method itself, with differences in precision and accuracy between techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA/ELISA).[7][8][9]
-
Post-analytical variability: This involves data processing and interpretation, such as normalization of LTE4 levels to creatinine concentration.
Q3: Which analytical method is preferred for measuring urinary LTE4?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for urinary LTE4 measurement.[7][9] It offers high sensitivity, precision, and accuracy, with a low coefficient of variation and nearly 100% recovery from spiked samples.[7][9] While Enzyme Immunoassays (EIA) are also used, they can have higher variance, which may complicate data analysis.[8]
Q4: How should urine samples be collected and stored to minimize variability?
To minimize pre-analytical variability, follow these sample collection and storage guidelines:
-
Collection: A 24-hour urine collection is often preferred over a spot collection to account for potential diurnal variations in LTE4 excretion, although some studies have not found a significant diurnal pattern in healthy individuals.[2][10][11] No preservatives are typically required.[12][13]
-
Storage: Urine samples should be kept refrigerated during and after the 24-hour collection period.[3][12] For long-term storage, samples should be frozen at -20°C or -80°C.[10][13][14] LTE4 is stable in urine stored at -20°C for months without the need for preservatives.[10]
Q5: Are there any medications or dietary factors that can affect urinary LTE4 levels?
Yes, certain medications and potentially dietary factors can influence urinary LTE4 levels:
-
Medications: 5-lipoxygenase inhibitors, such as zileuton (Zyflo), can decrease LTE4 concentrations. It is recommended that patients discontinue such medications for 48 hours before sample collection, if medically feasible.[1][3][15]
-
Diet: While specific dietary restrictions are not consistently reported, diet can influence urinary composition. However, research on the direct impact of diet on urinary LTE4 is limited.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during urinary LTE4 measurement.
High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent sample mixing | Ensure the entire 24-hour urine collection is thoroughly mixed before aliquoting.[12][15] |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous samples if applicable. Ensure consistent pipetting technique.[17] |
| Inadequate washing steps (ELISA) | Increase the number and vigor of wash steps to remove all unbound reagents.[17] Ensure no residual wash buffer remains in the wells before adding the substrate.[18] |
| Edge effects in microplate (ELISA) | Avoid using the outer wells of the microplate, or ensure the plate is properly sealed and incubated in a humidified chamber to prevent evaporation. |
Unexpectedly High or Low LTE4 Values
| Potential Cause | Troubleshooting Step |
| High Values | |
| Sample contamination | Ensure collection containers are clean and free of contaminants. |
| Interference in immunoassay | Some urine samples may contain interfering substances.[14] Test for interference by assaying serial dilutions of the sample. If dilutions do not show good correlation, sample purification is recommended.[14][19] |
| Improper standard curve preparation (ELISA) | Prepare fresh standards for each assay. Ensure accurate dilution of the stock standard.[20] |
| Low Values | |
| Patient taking 5-lipoxygenase inhibitors | Confirm the patient's medication history. If the patient is taking a 5-lipoxygenase inhibitor, note this in the results.[1][3] |
| Sample degradation | Ensure samples were properly stored (refrigerated or frozen) and have not undergone multiple freeze-thaw cycles.[13][15][21] |
| Incorrect sample volume | Verify the correct volume of urine was used for the assay as specified in the protocol. |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Urinary LTE4 Measurement
| Feature | LC-MS/MS | Enzyme Immunoassay (EIA/ELISA) |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites. |
| Precision | High (low coefficient of variation).[7] | Lower (can have high variance).[8] |
| Accuracy | High (almost 100% recovery).[7] | Can be affected by interfering substances in the urine matrix.[14] |
| Sensitivity | High.[7] | Generally high, but can be assay-dependent. |
| Throughput | Can be automated for high throughput.[8] | Suitable for high throughput. |
| Recommendation | Gold standard for clinical and research applications.[7] | Useful for screening, but may require sample purification and validation.[10][22] |
Table 2: Reference Ranges and Clinical Cut-off Values for Urinary LTE4
| Population/Condition | Urinary LTE4 Level (pg/mg creatinine) | Reference |
| Healthy Volunteers (95th percentile) | < 104 | [7][12] |
| Healthy Controls (mean) | 50 | [7] |
| Patients with Systemic Mastocytosis (mean) | 97 | [7] |
| Aspirin Sensitivity (suggested cutoff) | 166 (89% specificity) | [2] |
| Challenge-Confirmed Aspirin Sensitivity (suggested cutoff) | 241 (92% specificity) | [2] |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection
-
Patient Instructions:
-
Begin the collection in the morning. At the start time, the patient should empty their bladder and discard this urine.[12]
-
Record the start time.[12]
-
For the next 24 hours, all urine must be collected in the provided container.[12]
-
The collection container should be kept refrigerated throughout the collection period.[3][12]
-
At the end of the 24-hour period, the patient should empty their bladder one last time and add this urine to the collection container.[12]
-
-
Laboratory Processing:
Protocol 2: Urinary LTE4 Measurement by LC-MS/MS (General Workflow)
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a clean tube.
-
Perform solid-phase extraction (SPE) to purify and concentrate LTE4 from the urine matrix. This step is crucial for removing interfering substances.[23]
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the liquid chromatography system.
-
Separate LTE4 from other components on a C18 analytical column.
-
Introduce the eluent into the tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) for specific detection and quantification of LTE4 and its internal standard.[8]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of LTE4.
-
Calculate the concentration of LTE4 in the samples based on the standard curve.
-
Normalize the LTE4 concentration to the urinary creatinine concentration, which should be measured in the same sample. The final result is typically expressed as pg/mg creatinine.[7]
-
Visualizations
Caption: Simplified biosynthesis pathway of leukotrienes leading to urinary LTE4.
Caption: Recommended workflow for urinary LTE4 measurement.
Caption: Logical approach to troubleshooting urinary LTE4 measurement issues.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene E4 [healthcare.uiowa.edu]
- 4. Urinary Leukotriene E4 as a Biomarker of Exposure, Susceptibility, and Risk in Asthma: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. laviedulabo.fr [laviedulabo.fr]
- 7. researchgate.net [researchgate.net]
- 8. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation and application of a new simple strategy for measurements of urinary leukotriene E4 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diurnal variation of urinary leukotriene E4 and histamine excretion rates in normal subjects and patients with mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lab.parkview.com [lab.parkview.com]
- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 14. novamedline.com [novamedline.com]
- 15. Leukotriene E4, 24-hour urine - Allina Health Laboratory [labs.allinahealth.org]
- 16. Diet and UTIs: All You Need to Know [healthline.com]
- 17. mybiosource.com [mybiosource.com]
- 18. abcam.com [abcam.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Leukotriene E4, 24 Hour, Urine | HNL Lab Medicine [hnl.com]
- 22. An improved assay for urinary LTE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Fundamental studies on the measurement of urinary leukotriene E4] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low Levels of 11-trans Leukotriene E4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low levels of 11-trans Leukotriene E4 (11-trans-LTE4).
Frequently Asked Questions (FAQs)
Q1: What is 11-trans-LTE4 and why is it difficult to quantify at low levels?
11-trans-Leukotriene E4 (11-trans-LTE4) is a geometric isomer of Leukotriene E4 (LTE4), a stable metabolite of the cysteinyl leukotrienes (CysLTs). CysLTs are potent inflammatory mediators involved in various diseases, including asthma.[1] The quantification of 11-trans-LTE4 at low levels presents a significant analytical challenge due to several factors:
-
Low Endogenous Concentrations: Like LTE4, 11-trans-LTE4 is expected to be present in biological fluids at very low concentrations (in the pg/mL range), often near or below the limit of detection of standard analytical methods.[2][3]
-
Isomeric Interference: As an isomer of LTE4, it can be difficult to chromatographically separate from the more abundant LTE4 and other structurally similar isomers, potentially leading to inaccurate quantification.
-
Lack of Specific Reagents: There is a limited availability of highly specific antibodies and commercial assay kits designed specifically for 11-trans-LTE4, with many existing LTE4 kits showing low cross-reactivity.
-
Matrix Effects: Biological samples such as plasma and urine are complex matrices that can interfere with the analysis, causing ion suppression in mass spectrometry or non-specific binding in immunoassays.[4]
Q2: What are the primary analytical methods for quantifying 11-trans-LTE4?
The two primary analytical methods for quantifying leukotrienes, including 11-trans-LTE4, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS: This is considered the gold standard for its high sensitivity, specificity, and ability to distinguish between different isomers, provided that the chromatographic separation is optimized.[4][5] It allows for the direct measurement of the analyte based on its mass-to-charge ratio.
-
ELISA: This is a high-throughput method based on antibody-antigen recognition. While convenient, its accuracy is highly dependent on the specificity of the antibody used.[4] Some commercial LTE4 ELISA kits have very low cross-reactivity with 11-trans-LTE4, making them unsuitable for its direct quantification.
Q3: Are there commercially available kits specifically for 11-trans-LTE4?
Currently, there is a lack of commercially available ELISA kits specifically designed and validated for the exclusive quantification of 11-trans-LTE4. Most available kits are for LTE4, and their cross-reactivity with 11-trans-LTE4 is often minimal. Therefore, for accurate quantification of 11-trans-LTE4, a validated LC-MS/MS method is the recommended approach. Researchers can, however, purchase certified 11-trans-LTE4 standards for the development and validation of their own analytical methods.[6][7][8]
Q4: How should I prepare and store my samples to ensure the stability of 11-trans-LTE4?
Proper sample handling and storage are critical to prevent the degradation or isomerization of leukotrienes. While specific stability data for 11-trans-LTE4 is limited, the general guidelines for LTE4 should be followed:
-
Collection: Collect urine or plasma samples and process them promptly. For urine, a 24-hour collection may be preferable to account for diurnal variations.[9]
-
Anticoagulants: For plasma, use appropriate anticoagulants like EDTA.
-
Storage Temperature: Store samples at -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided.[10]
-
Additives: For urine samples, the addition of antioxidants (e.g., butylated hydroxytoluene - BHT) and the adjustment of pH can help to minimize degradation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal/Peak for 11-trans-LTE4 | Inadequate sample concentration. | Concentrate the sample using solid-phase extraction (SPE).[2] |
| Low sensitivity of the analytical method. | Optimize the LC-MS/MS parameters, including ionization source settings and collision energy. For ELISA, ensure the kit has adequate sensitivity for the expected concentration range. | |
| Degradation of 11-trans-LTE4 during sample preparation or storage. | Review sample handling procedures. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[10] Use fresh samples whenever possible. | |
| Inefficient extraction from the biological matrix. | Optimize the SPE protocol. Ensure the chosen sorbent and elution solvents are appropriate for leukotrienes. | |
| Poor Chromatographic Resolution (LC-MS/MS) | Co-elution of 11-trans-LTE4 with LTE4 or other isomers. | Optimize the UPLC/HPLC method. Experiment with different columns (e.g., C18, C8), mobile phase compositions, and gradients to achieve baseline separation.[2][4] |
| Inadequate column performance. | Ensure the column is not old or contaminated. Perform a column wash or replace it if necessary. | |
| High Background or Interference | Matrix effects from the biological sample. | Employ a more rigorous sample clean-up procedure, such as a multi-step SPE or immunoaffinity purification.[4] |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. | |
| Inconsistent or Non-Reproducible Results | Variability in sample collection and processing. | Standardize all sample handling procedures. |
| Inconsistent instrument performance. | Perform regular calibration and maintenance of the LC-MS/MS system or ELISA plate reader. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique, especially when dealing with small volumes for standard curve preparation. |
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a general guideline for the extraction of leukotrienes from urine or plasma and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
Centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to remove any particulate matter.
-
To 1 mL of supernatant, add an internal standard (e.g., a stable isotope-labeled 11-trans-LTE4, if available, or d5-LTE4).
-
Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., 1 M formic acid).
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by sequentially passing through 5 mL of methanol followed by 5 mL of water (acidified to pH 3.5). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water (acidified to pH 3.5) to remove polar interferences.
-
Wash with 5 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the leukotrienes from the cartridge with 2-5 mL of methanol or another suitable organic solvent.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS method.
-
2. LC-MS/MS Method Validation Parameters
A comprehensive validation of your analytical method is crucial for obtaining reliable quantitative data. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, ICH).[11][12][13]
| Validation Parameter | Description |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly critical for distinguishing 11-trans-LTE4 from other isomers. |
| Linearity and Range | The range of concentrations over which the method is linear, accurate, and precise. A calibration curve should be prepared using a certified standard of 11-trans-LTE4. |
| Accuracy | The closeness of the measured value to the true value. This is typically assessed by spike-recovery experiments at different concentration levels. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This should be assessed within the same day (intra-day) and on different days (inter-day). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected by the method. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. |
| Stability | The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term storage at room temperature and 4°C, long-term storage at -80°C). |
Visualizations
Caption: Experimental workflow for the quantification of 11-trans-LTE4.
Caption: A logical approach to troubleshooting low signal issues.
Caption: Simplified biosynthesis pathway of Leukotriene E4 and its isomer.
References
- 1. The extraction of leukotrienes (LTC4, LTD4, and LTE4) from tissue fluids: the metabolism of these mediators during IgE-dependent hypersensitivity reactions in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. testcatalog.org [testcatalog.org]
- 10. researchgate.net [researchgate.net]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Technical Report No. 57: Analytical Method Validation and Transfer for Biotechnology Products | PDA [pda.org]
- 13. fda.gov [fda.gov]
impact of sample collection methods on 11-trans Leukotriene E4 levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-trans Leukotriene E4 (11-trans-LTE4). The information provided addresses common issues encountered during sample collection, storage, and analysis to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the significance of measuring 11-trans-Leukotriene E4 (11-trans-LTE4)?
A1: Leukotriene E4 (LTE4) is a stable end-product of the cysteinyl leukotriene (CysLT) pathway, which is involved in inflammatory processes.[1] Measuring urinary LTE4 provides a noninvasive method to assess the total body production of CysLTs.[1][2] 11-trans-LTE4 is an isomer of LTE4 and its levels can be influenced by sample collection and handling methods. Assays that measure both LTE4 and its 11-trans isomer are used as markers of mast cell activation.[1]
Q2: What are the primary pre-analytical factors that can affect 11-trans-LTE4 levels in urine samples?
A2: Several pre-analytical factors can impact the stability and concentration of metabolites in urine, including 11-trans-LTE4. These include the sample collection method (spot vs. 24-hour), storage temperature, duration of storage, and the number of freeze-thaw cycles.
Q3: Which is the preferred urine collection method: spot urine or 24-hour urine?
A3: The choice between a spot urine sample and a 24-hour urine collection depends on the specific research question. While spot urine samples are more convenient, 24-hour urine collections are often preferred in clinical situations where leukotriene E4 (LTE4) levels may show intermittent elevations, as this method provides a more representative measure of daily excretion.[1] For some analytes, such as biogenic amines, spot urine with creatinine normalization has shown a good correlation with 24-hour collection, suggesting it can be a viable alternative.[3] However, for other markers like proteinuria, 24-hour collection is still considered the gold standard for monitoring changes over time.
Troubleshooting Guide
Issue 1: Higher-than-expected 11-trans-LTE4 levels.
| Potential Cause | Explanation | Recommended Solution |
| Improper Sample Storage | LTE4 can isomerize to 11-trans-LTE4. Storing urine samples at room temperature or 4°C for extended periods can lead to an increase in the 11-trans isomer, resulting in artificially elevated levels. Storing samples at 30°C for 24 hours can lead to a significant loss of LTE4, which could also affect the ratio of the isomers.[4] | Immediately after collection, centrifuge the urine and freeze the supernatant at -80°C.[4] |
| Assay Cross-Reactivity | The antibody used in an ELISA may cross-react with other structurally similar molecules present in the urine, leading to a false positive signal. | Refer to the cross-reactivity chart provided with your ELISA kit to check for potential interferences.[5] Consider using a more specific method like LC-MS/MS for quantification. |
| Incorrect Sample Dilution | If the sample concentration is above the upper limit of detection of the assay, it can lead to an "overflow" or artificially high reading. | Serially dilute the urine samples and re-assay to ensure the readings fall within the linear range of the standard curve. |
Issue 2: Lower-than-expected or no detectable 11-trans-LTE4 levels.
| Potential Cause | Explanation | Recommended Solution |
| Degradation due to Improper Handling | Repeated freeze-thaw cycles can lead to the degradation of leukotrienes. A study showed that up to five freeze-thaw cycles had a measurable effect on LTE4 stability.[4] | Aliquot urine samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles. |
| Suboptimal Assay Performance | Issues with the ELISA procedure, such as expired reagents, incorrect incubation times, or improper washing, can lead to a weak or no signal. | Review the ELISA protocol thoroughly. Ensure all reagents are within their expiration dates and have been stored correctly. Follow the recommended incubation times and washing procedures.[6] |
| Low Endogenous Levels | The subject may genuinely have very low levels of CysLT production. | Confirm the result with a repeat sample collection, ensuring strict adherence to the collection and storage protocol. |
Experimental Protocols
Protocol for 24-Hour Urine Collection
This protocol is a general guideline and should be adapted based on specific study requirements.
-
Patient Instructions:
-
Begin the collection in the morning. Upon waking, empty the bladder completely into the toilet and record this as the start time.
-
For the next 24 hours, collect all subsequent urine in the provided collection container.
-
Keep the collection container refrigerated or in a cool place during the entire 24-hour period.
-
Exactly 24 hours after the start time, empty the bladder one last time and add this urine to the collection container. This is the end of the collection.
-
-
Sample Processing:
-
Measure and record the total volume of the 24-hour urine collection.
-
Mix the entire collection thoroughly.
-
Take a representative aliquot (e.g., 50 mL) for analysis.
-
Centrifuge the aliquot to remove any sediment.
-
Transfer the supernatant to a clean, labeled tube.
-
Store the processed urine sample at -80°C until analysis.
-
Protocol for Urinary 11-trans-LTE4 Measurement by LC-MS/MS
This is a summarized protocol based on established methods.[7][8][9]
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw the frozen urine sample.
-
Add an internal standard (e.g., d3-LTE4) to a known volume of urine (e.g., 5 mL).
-
Acidify the urine sample.
-
Condition a C18 solid-phase extraction (SPE) column.
-
Load the acidified urine sample onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the leukotrienes from the column using an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable liquid chromatography column and gradient.
-
Detect and quantify 11-trans-LTE4 and the internal standard using tandem mass spectrometry in the negative ion mode, monitoring for specific precursor-to-product ion transitions.
-
Generate a standard curve using known concentrations of 11-trans-LTE4 to quantify the amount in the samples.
-
Data Presentation
Table 1: Stability of Urinary Leukotriene E4 (LTE4) Under Various Storage Conditions
| Storage Condition | Duration | Change in LTE4 Concentration | Reference |
| 4°C | 7 days | -11% | [4] |
| Room Temperature | 24 hours | Variable | [4] |
| 30°C | 24 hours | -26% | [4] |
| Freeze-Thaw Cycles | Up to 5 cycles | Measurable effect | [4] |
| -20°C | Months | Stable | |
| -80°C | Long-term | Recommended | [4] |
Visualizations
Caption: Leukotriene biosynthesis pathway.
Caption: Experimental workflow for urinary 11-trans-LTE4 analysis.
Caption: Troubleshooting logic for unexpected 11-trans-LTE4 results.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison Between Twenty-Four-Hour Collection and Single Spot Urines for the Detection of Biogenic Amines by High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
data normalization strategies for 11-trans Leukotriene E4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-trans Leukotriene E4 (11-trans-LTE4) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of measuring 11-trans-Leukotriene E4?
A1: 11-trans-Leukotriene E4 (11-trans-LTE4) is a stable metabolite of the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators involved in various allergic and respiratory diseases.[1][2][3][4] Measuring urinary 11-trans-LTE4 provides a noninvasive method to assess the total body production of cysteinyl leukotrienes.[2][3] Elevated levels of urinary LTE4 are associated with conditions such as asthma, particularly aspirin-exacerbated respiratory disease, and systemic mastocytosis.[5][6][7][8] Therefore, its quantification can serve as a valuable biomarker for disease activity, diagnosis, and monitoring therapeutic response.[1][2][3][5]
Q2: What are the common analytical methods for 11-trans-LTE4 quantification?
A2: The most common and recommended method for the quantification of 11-trans-LTE4 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][6][7][8][9][10] This technique offers high sensitivity, specificity, and accuracy.[1][5][6][7][8] Enzyme Immunoassays (EIAs) are also available but may be more susceptible to interferences and cross-reactivity, potentially leading to less accurate results.[1]
Q3: Why is data normalization necessary for urinary 11-trans-LTE4 analysis?
A3: Urine concentration can vary significantly depending on an individual's hydration status.[11] Normalization is crucial to adjust for these variations in urine dilution, ensuring that the measured 11-trans-LTE4 levels are comparable across different samples and individuals.[11]
Q4: What is the most common data normalization strategy for urinary 11-trans-LTE4?
A4: The most widely used normalization method is to express the 11-trans-LTE4 concentration relative to the urinary creatinine concentration (e.g., in pg/mg of creatinine).[5][6][7][8][11] Creatinine is a byproduct of muscle metabolism and is excreted at a relatively constant rate, making it a useful marker for urine dilution.[11]
Q5: What are the potential limitations of creatinine normalization?
A5: While widely used, creatinine normalization has limitations. Urinary creatinine levels can be influenced by factors such as age, sex, muscle mass, diet, and kidney function.[11] In certain populations, such as individuals with chronic kidney disease or cystic fibrosis, creatinine excretion may not be constant, potentially leading to biased results.[11][12] In such cases, it is advisable to report both absolute and normalized values and consider alternative normalization strategies like using specific gravity or osmolality.[11][13]
Q6: What is the role of an internal standard in 11-trans-LTE4 analysis?
A6: An internal standard, typically a stable isotope-labeled version of the analyte (e.g., LTE4-d3), is added to samples before processing.[1][9] It helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of the quantification.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during 11-trans-LTE4 analysis using LC-MS/MS.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Possible Cause | Recommended Solution |
| Column Contamination | Backflush the column or replace it if necessary.[15] |
| Column Overload | Dilute the sample and reinject. |
| Improper Mobile Phase | Ensure the mobile phase composition and pH are correct. Prepare fresh mobile phase if needed.[15] |
| Dirty Ion Source | Clean the ion source according to the manufacturer's instructions.[15] |
| Temperature Fluctuations | Check and stabilize the column oven temperature. |
Issue 2: Low Signal Intensity or No Signal
| Possible Cause | Recommended Solution |
| Instrument Drift/Calibration Issue | Recalibrate the mass spectrometer.[15] |
| Ion Source Problems (e.g., Clogged Inlet) | Clean the ion source and ensure proper settings.[15] |
| Sample Degradation | Ensure proper sample storage (-80°C) and minimize freeze-thaw cycles.[16] Prepare fresh samples if degradation is suspected. |
| Inefficient Ionization | Optimize ion source parameters (e.g., temperature, gas flow). Consider testing both positive and negative electrospray ionization modes.[16] |
| Sample Preparation Issue | Verify the solid-phase extraction (SPE) protocol and ensure complete elution of the analyte. |
Issue 3: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases. |
| Sample Matrix Effects | Improve sample cleanup by optimizing the SPE method. Consider using a different SPE sorbent.[16] |
| Column Bleed | Condition the column properly before analysis. If the problem persists, the column may need to be replaced. |
| System Contamination | Inject system suitability test samples regularly to monitor for contamination.[15] |
Issue 4: Inaccurate Quantification
| Possible Cause | Recommended Solution |
| Poor Mass Accuracy | Calibrate the mass spectrometer.[15] |
| Inaccurate Standard Curve | Prepare fresh calibration standards and ensure they bracket the expected sample concentrations. |
| Internal Standard Issues | Verify the concentration and stability of the internal standard solution. Ensure it is added consistently to all samples and standards. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in the sample matrix to that in a clean solvent. Adjust the sample preparation method if significant ion suppression or enhancement is observed. |
| Isomeric Interference | Ensure chromatographic separation of 11-trans-LTE4 from its isomers.[16] |
Experimental Protocols & Data
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting 11-trans-LTE4 from urine involves solid-phase extraction.
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[16]
-
Loading: Acidify the urine sample (e.g., to pH 4 with acetic acid) and load it onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with a low percentage of methanol in water to remove interfering substances.[1]
-
Elution: Elute the 11-trans-LTE4 from the cartridge using methanol.[1]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for 11-trans-LTE4 analysis. Actual parameters may need to be optimized for your specific instrumentation.
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase |
| Mobile Phase A | 0.02% Acetic Acid in Water[16] |
| Mobile Phase B | 0.02% Acetic Acid in Acetonitrile/Isopropanol (90:10)[16] |
| Gradient | A shallow gradient of mobile phase B is used for isomer separation.[16] |
| Ionization Mode | Negative Electrospray Ionization (ESI) is often preferred for better signal-to-noise.[16] |
| MS/MS Transition | Monitor the specific precursor-to-product ion transition for 11-trans-LTE4 and its internal standard. |
Method Validation Parameters
The following table presents typical validation parameters for an LC-MS/MS method for urinary LTE4.
| Parameter | Typical Performance | Reference |
| Linearity | 31–3020 pg/mL | [5][6][7][8] |
| Lower Limit of Quantitation (LLOQ) | 15 pg/mL | [16] |
| Intra-day Precision (%RSD) | 4.0-14.9% | [16] |
| Inter-day Accuracy | 91-113% | [16] |
| Recovery | 77-83% | [16] |
Visualizations
Caption: Experimental workflow for urinary 11-trans-LTE4 analysis.
Caption: Logical flow for troubleshooting LC-MS/MS issues.
References
- 1. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Leukotriene E4 as a Biomarker of Exposure, Susceptibility, and Risk in Asthma: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High levels of urinary leukotriene E4 excretion in steroid treated patients with severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. Determination of LTE4 in human urine by liquid chromatography coupled with ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE APPLICABILITY OF URINARY CREATININE AS A METHOD OF SPECIMEN NORMALIZATION IN THE CYSTIC FIBROSIS POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why - PMC [pmc.ncbi.nlm.nih.gov]
- 13. harvest.usask.ca [harvest.usask.ca]
- 14. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
- 16. Development of an LC-MS assay for putative biomarkers of anaphylaxis: urinary 11β-prostaglandinF2α and leukotrieneE4 - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
Validation & Comparative
Validating 11-trans Leukotriene E4 as a Diagnostic Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-trans Leukotriene E4 (LTE4) as a diagnostic biomarker against other alternatives, supported by experimental data. Urinary LTE4, a stable end-product of the cysteinyl leukotriene pathway, has emerged as a promising noninvasive biomarker for several inflammatory conditions, most notably Aspirin-Exacerbated Respiratory Disease (AERD).[1][2][3] This document summarizes its performance, details the experimental protocols for its measurement, and illustrates its role in relevant signaling pathways.
Comparative Performance of Urinary LTE4
Urinary LTE4 has demonstrated significant utility in identifying patients with AERD, a condition characterized by asthma, nasal polyps, and respiratory reactions to NSAIDs.[3][4][5] Its diagnostic performance has also been evaluated in asthma and systemic mastocytosis.[6][7][8]
Key Performance Metrics for Urinary LTE4 in Diagnosing Aspirin Sensitivity and AERD
| Diagnostic Cutoff (pg/mg creatinine) | Sensitivity | Specificity | Positive Predictive Value (PPV) | Diagnostic Odds Ratio (DOR) | Condition | Reference |
| 166 | - | 89% | - | 27.02 | History of Aspirin Sensitivity | [1][2][4] |
| 241 | - | 92% | - | - | Challenge-Confirmed Aspirin Sensitivity | [4] |
| 393 | 58.8% | - | 71.4% | 61.7 | History of Aspirin Sensitivity | [2] |
| >104 | 48% | 84% | - | - | Systemic Mastocytosis | [7][8] |
A systematic review and meta-analysis have confirmed that urinary LTE4 levels are significantly higher in individuals with NSAID-Exacerbated Respiratory Disease (N-ERD) compared to aspirin-tolerant asthmatics or healthy controls.[3] Furthermore, patients with N-ERD exhibit a more substantial increase in urinary LTE4 following an aspirin challenge.[3] While promising, the clinical utility of these findings is somewhat limited by variations in measurement and reporting practices across studies.[3][9]
In the context of asthma, elevated urinary LTE4 levels have been associated with lower lung function and increased markers of eosinophilic inflammation.[10] In atopic asthmatic patients, urinary LTE4 showed a significant negative correlation with Forced Expiratory Volume in 1 second (FEV1).[6] However, it did not show a significant correlation with bronchial hyperresponsiveness or peripheral eosinophil counts.[6]
For systemic mastocytosis, a disorder characterized by the accumulation of mast cells, elevated urinary LTE4 can be indicative of mast cell activation.[7][8] While its sensitivity as a standalone marker is moderate (48%), when combined with other urinary metabolites like N-methylhistamine and 11β-prostaglandin F2α, the diagnostic sensitivity for systemic mastocytosis improves to 97%.[7][8]
Comparison with Alternative Biomarkers
While urinary LTE4 is a strong candidate biomarker, especially for AERD, other markers are also used to assess inflammatory respiratory diseases.
| Biomarker | Condition(s) | Advantages | Disadvantages |
| Urinary LTE4 | AERD, Asthma, Systemic Mastocytosis | Noninvasive, stable metabolite, reflects total cysteinyl leukotriene production.[1][2] | Variability in measurement methods, moderate sensitivity as a standalone marker for some conditions.[3][7][8] |
| Periostin | T2-High Asthma | Serum biomarker, useful for identifying eosinophilic inflammation and predicting fixed airflow limitation.[11][12] | Not specific to a single condition. |
| Fractional Exhaled Nitric Oxide (FeNO) | Eosinophilic Asthma | Noninvasive, easy to measure in a clinical setting.[13] | Can be influenced by various factors other than asthma. |
| Sputum Eosinophils | Eosinophilic Asthma | Direct measure of airway inflammation.[13] | Sputum induction can be challenging, especially in children.[13] |
| Prostaglandin D2 (and its metabolites) | AERD, Systemic Mastocytosis | Reflects mast cell activation.[11] | Less stable than LTE4. |
| N-methylhistamine | Systemic Mastocytosis | Urinary biomarker of mast cell activation.[7][8] | Not specific to mastocytosis. |
Experimental Protocols
The accurate quantification of urinary LTE4 is crucial for its validation as a diagnostic biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA).[14][15]
Quantification of Urinary LTE4 by LC-MS/MS
This method is considered highly accurate, precise, and sensitive for the measurement of urinary LTE4.[7][8][14]
-
Sample Preparation:
-
Online Enrichment and Liquid Chromatography:
-
Inject the urine sample into an LC system.
-
Utilize an online enrichment column to capture and concentrate LTE4 from the urine matrix.
-
Separate LTE4 from other urinary components using a reverse-phase HPLC column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Introduce the eluent from the LC column into a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify LTE4 and its isomers like 11-trans-LTE4.[10]
-
Normalize the LTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution.[7][8]
-
Quantification of Urinary LTE4 by Enzyme Immunoassay (EIA)
EIA is another common method, though it can be more time-consuming and subject to higher variation than LC-MS/MS.[14]
-
Sample Preparation:
-
Collect and store the urine sample as described for LC-MS/MS.
-
-
Affinity Purification (Optional but Recommended):
-
Enzyme Immunoassay:
-
Perform the EIA according to the manufacturer's instructions (e.g., Cayman Chemical Company).[14]
-
This typically involves a competitive binding assay where urinary LTE4 competes with a labeled LTE4 for binding to a limited number of antibody sites.
-
The amount of labeled LTE4 bound is inversely proportional to the amount of LTE4 in the sample.
-
Measure the signal (e.g., colorimetric) and calculate the LTE4 concentration based on a standard curve.
-
Normalize the result to urinary creatinine.
-
Signaling Pathways and Experimental Workflows
To understand the biological basis of LTE4 as a biomarker, it is essential to consider its role in inflammatory signaling pathways. The experimental workflow for validating a biomarker like LTE4 involves several key stages.
Caption: Experimental workflow for validating a diagnostic biomarker.
The cysteinyl leukotriene signaling pathway is central to the pathophysiology of diseases like asthma and AERD.
Caption: Cysteinyl Leukotriene signaling pathway in inflammatory responses.
Arachidonic acid is converted to LTA4 by 5-lipoxygenase.[16] LTA4 is then conjugated with glutathione by LTC4 synthase to form LTC4.[16] LTC4 is subsequently converted to LTD4 and then to the stable end-product LTE4.[16] These cysteinyl leukotrienes exert their effects by binding to specific G-protein coupled receptors. LTD4 is a high-affinity ligand for the CysLT1 receptor, which mediates bronchoconstriction and pro-inflammatory effects.[17] Both LTC4 and LTD4 bind to the CysLT2 receptor.[17] While LTE4 has weak activity at CysLT1 and CysLT2 receptors, it can induce potent inflammatory responses, in part through the P2Y12 receptor.[17][18] These signaling events contribute to the key features of asthma and AERD, including bronchoconstriction, eosinophilic inflammation, and airway hyperresponsiveness.[16][18]
References
- 1. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Leukotriene E4 as a Biomarker in NSAID-Exacerbated Respiratory Disease (N-ERD): a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin-exacerbated respiratory disease: Prevalence, diagnosis, treatment, and considerations for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Identification of Aspirin-Exacerbated Respiratory Disease Using Natural Language Processing and Machine Learning: Algorithm Development and Evaluation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Clinical significance of measurement of urinary leukotriene E4 in asthmatic patients without attack] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. Biomarkers in Different Asthma Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Biomarkers Beyond Leukotrienes for the Management of Nonsteroidal Anti-inflammatory Drug (NSAID)-Exacerbated Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pediatric biomarkers in asthma: exhaled nitric oxide, sputum eosinophils and leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Leukotrienes: Bridging the Inflammatory Gap in Asthma and Inflammatory Bowel Diseases (IBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leukotriene E4 activates human Th2 cells for exaggerated pro-inflammatory cytokine production in response to PGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 11-trans Leukotriene E4 and Other Eicosanoid Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-trans Leukotriene E4 (11-trans-LTE4) with other major eicosanoid metabolites, including canonical Leukotriene E4 (LTE4), prostaglandins, and thromboxanes. The information presented is supported by experimental data to aid in research and drug development focused on inflammatory and allergic diseases.
Introduction to Eicosanoids
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They are potent regulators of a wide range of physiological and pathological processes, including inflammation, immunity, smooth muscle contraction, and platelet aggregation. The major classes of eicosanoids include leukotrienes, prostaglandins, and thromboxanes, each with distinct biosynthetic pathways and biological functions.
11-trans-Leukotriene E4 is an isomer of Leukotriene E4, the final and most stable of the cysteinyl leukotrienes.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators, and LTE4, due to its stability, is often used as a biomarker for the activation of this pathway.[2] The formation of 11-trans-LTE4 can occur through the slow isomerization of the C-11 double bond of LTE4.[1] While research on 11-trans-LTE4 is less extensive than on its cis-isomer, it is considered a relevant biological metabolite, with clinical assays often measuring both LTE4 and 11-trans-LTE4 as indicators of mast cell activation.
Biosynthesis of Eicosanoids
Eicosanoid biosynthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Subsequently, arachidonic acid is metabolized by one of three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (e.g., PGD2, PGE2, PGF2α) and thromboxanes (e.g., TXA2).
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) pathway is responsible for the synthesis of leukotrienes. This pathway generates the unstable intermediate Leukotriene A4 (LTA4), which is further converted to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
-
Cytochrome P450 (CYP) Pathway: This pathway generates a variety of eicosanoid metabolites with diverse biological activities.
Comparative Data of Eicosanoid Metabolites
The following table summarizes key quantitative data comparing the biological activity of 11-trans-LTE4 with other eicosanoids. It is important to note that data directly comparing 11-trans-LTE4 to other eicosanoids is limited.
| Eicosanoid Metabolite | Receptor(s) | Receptor Binding Affinity (Kd or IC50) | Potency (EC50) in Functional Assays | Key Biological Functions |
| 11-trans-Leukotriene E4 | Putative distinct LTE4 receptor, P2Y12 (co-agonist) | Data not available | Equipotent to LTE4 in guinea pig ileum contraction[1] | Inflammation, smooth muscle contraction |
| Leukotriene E4 (LTE4) | CysLT1 (low affinity), CysLT2 (low affinity), Putative distinct LTE4 receptor, P2Y12 (co-agonist) | Low affinity for CysLT1 and CysLT2[3] | Potent in inducing mucosal eosinophilia and airway hyperresponsiveness[3] | Inflammation, asthma, allergic reactions[2] |
| Prostaglandin D2 (PGD2) | DP1, DP2 (CRTH2) | Data varies by receptor and assay | Potent chemoattractant for Th2 cells, eosinophils, and basophils | Allergic inflammation, sleep regulation, bronchoconstriction |
| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | Data varies by receptor and assay | Diverse effects depending on receptor subtype | Inflammation (pro- and anti-inflammatory), pain, fever, vasodilation |
| Thromboxane A2 (TXA2) | TPα, TPβ | Kd values for stable analogs in the low nM range[3][4] | EC50 for platelet aggregation in the low nM range[3][4] | Platelet aggregation, vasoconstriction, bronchoconstriction[5] |
Signaling Pathways
The biological effects of eicosanoids are mediated by their interaction with specific G protein-coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.
Cysteinyl Leukotriene Signaling
Canonical LTE4 exhibits low affinity for the classical cysteinyl leukotriene receptors, CysLT1 and CysLT2.[3] Evidence suggests the existence of a distinct, high-affinity receptor for LTE4, and the purinergic receptor P2Y12 has been implicated as a co-receptor in LTE4 signaling.[3] The signaling pathway for 11-trans-LTE4 is presumed to be similar to that of LTE4, though specific details are yet to be fully elucidated.
Figure 1: Simplified signaling pathway for LTE4 and 11-trans-LTE4.
Prostaglandin Signaling
Prostaglandins exert their effects through a family of at least eight different GPCRs, designated DP, EP, FP, IP, and TP receptors. The diverse biological actions of prostaglandins are a result of the specific receptor subtypes expressed on target cells and the distinct downstream signaling pathways they activate. For example, PGD2 signals through DP1 and DP2 (CRTH2) receptors, which are coupled to Gs and Gi proteins, respectively, leading to opposing effects on intracellular cyclic AMP (cAMP) levels.
Figure 2: Simplified signaling pathways for Prostaglandin D2 (PGD2).
Thromboxane Signaling
Thromboxane A2 (TXA2) signals through two receptor isoforms, TPα and TPβ, which are coupled to Gq/11 and G12/13 proteins.[6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to platelet aggregation and smooth muscle contraction.[6]
Figure 3: Simplified signaling pathway for Thromboxane A2 (TXA2).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of eicosanoid metabolites.
Eicosanoid Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of unlabeled eicosanoids (e.g., 11-trans-LTE4) to their receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or primary cells).
-
Radiolabeled ligand (e.g., [3H]-LTD4 for CysLT receptors).
-
Unlabeled competitor ligands (11-trans-LTE4, LTE4, PGD2, TXA2 analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer.
-
A fixed concentration of radiolabeled ligand.
-
Increasing concentrations of the unlabeled competitor ligand.
-
For total binding, add buffer instead of competitor.
-
For non-specific binding, add a high concentration of a known potent unlabeled ligand.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Figure 4: General workflow for a receptor binding assay.
Neutrophil Chemotaxis Assay
This protocol describes a method to compare the chemotactic potency of different eicosanoids on neutrophils.
Materials:
-
Isolated human neutrophils.
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
Eicosanoids to be tested (11-trans-LTE4, LTE4, PGD2, TXA2 analog, LTB4 as a positive control).
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well plate with a porous membrane).
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Cell Labeling: Label the isolated neutrophils with a fluorescent dye according to the manufacturer's protocol.
-
Assay Setup:
-
Add different concentrations of the eicosanoids to the lower wells of the chemotaxis chamber. Use chemotaxis buffer alone as a negative control and a known chemoattractant like LTB4 as a positive control.
-
Place the porous membrane over the lower wells.
-
Add the fluorescently labeled neutrophils to the upper chamber of the wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane. Measure the fluorescence of the migrated cells in the lower wells using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity (representing the number of migrated cells) against the log concentration of the eicosanoid. Determine the EC50 value (the concentration of eicosanoid that elicits 50% of the maximal chemotactic response) for each compound using non-linear regression analysis.
Conclusion
11-trans-Leukotriene E4 is an important, stable metabolite in the cysteinyl leukotriene pathway. While it is equipotent to canonical LTE4 in some functional assays, a comprehensive understanding of its distinct biological activities and receptor interactions requires further investigation. Direct quantitative comparisons with other major eicosanoid classes, such as prostaglandins and thromboxanes, are still limited. The experimental protocols and comparative data provided in this guide serve as a resource for researchers to further explore the role of 11-trans-LTE4 and other eicosanoids in health and disease, and to identify novel therapeutic targets for inflammatory and allergic conditions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluorothromboxane A2 and stereoisomers: stable derivatives of thromboxane A2 with differential effects on platelets and blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. Sulfidopeptide leukotriene receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 11-trans Leukotriene E4 Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reproducible data. This guide provides a comparative analysis of commercially available Leukotriene E4 (LTE4) ELISA kits, with a specific focus on their cross-reactivity with 11-trans Leukotriene E4 (11-trans LTE4). The presented data, protocols, and pathway information aim to facilitate informed decisions in assay selection for eicosanoid research.
Performance Data Summary
The cross-reactivity of an immunoassay is a critical performance characteristic that defines its specificity. It measures the extent to which the assay's antibody binds to molecules other than the target analyte. In the context of LTE4 analysis, cross-reactivity with structurally similar molecules, such as its stereoisomer 11-trans LTE4, can lead to inaccurate quantification.
| Manufacturer | Kit Name | 11-trans LTE4 Cross-Reactivity (%) | Other Key Cross-Reactants (%) |
| Cayman Chemical | Leukotriene E4 ELISA Kit | < 0.01[1] | Leukotriene C4: < 0.01, Leukotriene D4: < 0.01, N-acetyl Leukotriene E4: < 0.01[1] |
Note: The data presented is based on publicly available information and may not be exhaustive.
Experimental Protocol: Determination of Cross-Reactivity in a Competitive ELISA
The following protocol outlines a general procedure for determining the cross-reactivity of a competitive enzyme-linked immunosorbent assay (ELISA) for a small molecule like this compound.
Objective: To determine the percentage of cross-reactivity of the immunoassay with 11-trans LTE4 and other structurally related compounds.
Principle: In a competitive ELISA, a known amount of labeled antigen (tracer) competes with the unlabeled antigen in the sample (or standard) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the unlabeled antigen. Cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50) with the IC50 of the target analyte.
Materials:
-
Microplate pre-coated with capture antibody
-
Leukotriene E4 standard
-
This compound and other potential cross-reactants
-
Enzyme-conjugated Leukotriene E4 (tracer)
-
Wash Buffer
-
Substrate Solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the Leukotriene E4 standard to create a standard curve.
-
Prepare separate serial dilutions for this compound and each of the other potential cross-reactants.
-
-
Assay Procedure:
-
Add a fixed amount of the enzyme-conjugated LTE4 tracer to each well of the microplate.
-
Add the different concentrations of the LTE4 standard, 11-trans LTE4, or other potential cross-reactants to their respective wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Plot the absorbance values against the log of the concentration for the LTE4 standard and each potential cross-reactant.
-
Determine the IC50 value for both the LTE4 standard and 11-trans LTE4 from their respective dose-response curves. The IC50 is the concentration that results in 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of LTE4 / IC50 of 11-trans LTE4) x 100
-
Visualizing Key Processes
To aid in the understanding of the biological context and the experimental workflow, the following diagrams have been generated.
Caption: Simplified signaling pathway of Leukotriene E4 (LTE4).
References
A Researcher's Guide to 11-trans Leukotriene E4 Quantification: A Comparative Analysis of LC-MS/MS and ELISA Methods
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 11-trans Leukotriene E4 (11-trans-LTE4), a stable urinary metabolite of cysteinyl leukotrienes, is critical for studying inflammatory pathways and the efficacy of therapeutic interventions. This guide provides a detailed comparison of the two primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
This document outlines the performance characteristics of each method, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. Detailed experimental protocols for both methods are provided, along with a visual representation of the 11-trans-LTE4 biosynthesis pathway and a general experimental workflow.
Method Performance Comparison
The choice between LC-MS/MS and ELISA for 11-trans-LTE4 quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. The following table summarizes the key quantitative performance parameters of representative methods.
| Parameter | LC-MS/MS Method (Urine) | ELISA Method (Cayman Chemical Kit) |
| Linearity Range | 31–3020 pg/mL[1][2][3][4] | 7.8–1,000 pg/mL[5][6] |
| Limit of Detection (LOD) | <1 pg/mL (plasma)[7] | 6.9 pg/mL[5][6] |
| Limit of Quantification (LOQ) | 31 pg/mL (urine)[1][2][3][4] | ~25 pg/mL (80% B/B0)[5][6] |
| Intra-Assay Precision (%CV) | <10% | 4.8% - 15.4% |
| Inter-Assay Precision (%CV) | <10% | 10.3% - 15.8% |
| Accuracy (Recovery %) | 99% - 120%[3] | Data not explicitly provided, but cross-reactivity is low for related compounds. |
| Specificity | High (based on mass-to-charge ratio) | High for LTE4, with low cross-reactivity to 11-trans-LTE4 (<0.01%) and other related molecules[5][6]. |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like 11-trans-LTE4 due to its high sensitivity and specificity.[2] The method involves the chromatographic separation of the analyte from the sample matrix followed by its detection and quantification based on its unique mass-to-charge ratio.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard (e.g., LTE4-d5).
-
Acidify the sample with acetic acid to a pH of approximately 4.5.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the 11-trans-LTE4 and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a set time to ensure separation of 11-trans-LTE4 from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both 11-trans-LTE4 and the internal standard. For example, for LTE4, this could be m/z 438.2 -> 333.2.
-
-
-
Quantification
-
Generate a standard curve by analyzing known concentrations of 11-trans-LTE4.
-
Calculate the ratio of the peak area of 11-trans-LTE4 to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of 11-trans-LTE4 in the samples by interpolating their peak area ratios on the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that offers a higher throughput and is generally less resource-intensive than LC-MS/MS. Commercial kits are widely available for the quantification of LTE4, and many show cross-reactivity with 11-trans-LTE4, or are designed to measure total cysteinyl leukotrienes.
-
Reagent Preparation
-
Assay Procedure
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 11-trans-LTE4 (tracer) to each well.
-
Add the specific antibody to each well.
-
Incubate the plate, typically for 18 hours at 4°C, to allow for competitive binding between the 11-trans-LTE4 in the sample/standard and the tracer for the antibody binding sites.[5]
-
Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 90-120 minutes) to allow for color development.[5] The amount of color developed is inversely proportional to the amount of 11-trans-LTE4 in the sample.
-
Stop the enzyme-substrate reaction by adding a stop solution.
-
-
Data Analysis
-
Measure the absorbance of each well using a microplate reader at the specified wavelength (e.g., 405-420 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11-trans-LTE4 in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing Key Processes
To further aid in the understanding of 11-trans-LTE4 quantification and its biological context, the following diagrams illustrate the biosynthesis pathway and a typical experimental workflow.
Caption: Biosynthesis pathway of this compound.
Caption: General workflow for this compound quantification.
References
- 1. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Leukotriene E4 ELISA Kit - Cayman Chemical [bioscience.co.uk]
- 7. pnas.org [pnas.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. novamedline.com [novamedline.com]
A Comparative Analysis of 11-trans Leukotriene E4 and 11-dehydro-thromboxane B2 as Asthma Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of asthma pathophysiology, the roles of various inflammatory mediators are of paramount interest for understanding disease mechanisms and developing targeted therapies. Among these, eicosanoids, including leukotrienes and thromboxanes, are key players in orchestrating the inflammatory cascade and bronchoconstriction characteristic of asthma. This guide provides an objective comparison of two stable urinary metabolites, 11-trans Leukotriene E4 (11-trans LTE4) and 11-dehydro-thromboxane B2 (11-dehydro-TXB2), as potential biomarkers for asthma. We will delve into their respective roles, present supporting experimental data, detail measurement methodologies, and visualize the pertinent biological pathways.
Core Functions and Pathophysiological Relevance in Asthma
This compound (11-trans LTE4) is the stable end-product of the cysteinyl leukotriene (CysLT) pathway. CysLTs (LTC4, LTD4, and LTE4) are potent mediators of asthma, contributing to bronchoconstriction, eosinophilic inflammation, mucus hypersecretion, and airway remodeling.[1][2] Elevated levels of urinary 11-trans LTE4 are considered a reliable indicator of CysLT production and have been associated with asthma presence, severity, and particular phenotypes such as aspirin-exacerbated respiratory disease (AERD).[3][4]
11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a major, stable metabolite of thromboxane A2 (TXA2). TXA2 is a potent bronchoconstrictor and promotes platelet aggregation and airway smooth muscle proliferation.[5][6] While also implicated in asthma, the direct correlation of its urinary metabolite, 11-dehydro-TXB2, with asthma severity appears less consistent than that of 11-trans LTE4.[7]
Quantitative Data Comparison
The following tables summarize key quantitative findings from studies comparing urinary levels of 11-trans LTE4 and 11-dehydro-TXB2 in asthmatic patients and healthy controls.
| Biomarker | Asthmatic Patients (Urinary Levels) | Healthy Volunteers (Urinary Levels) | Key Findings | References |
| 11-trans LTE4 | 192 ± 122 pg/mg creatinine | 55 ± 16 pg/mg creatinine | Significantly higher in asthmatics (P < 0.005). Inversely correlated with FEV1 (r = -0.821, P < 0.005). | [7] |
| 11-dehydro-TXB2 | Not significantly different from healthy volunteers | Not significantly different from asthmatic patients | No significant correlation with FEV1. | [7] |
| Asthma Phenotype | 11-trans LTE4 (Urinary Levels) | 11-dehydro-TXB2 (Urinary Levels) | Key Findings | References |
| Aspirin-Sensitive Asthma (ASA) | 340 ± 47 pg/mg creatinine | 891 ± 77 pg/mg creatinine | Urinary LTE4 was significantly higher in ASA patients compared to non-aspirin-sensitive asthma (NASA) patients (65 ± 15 pg/mg.cr, P < 0.001). No significant difference in urinary 11-dehydro-TXB2 between ASA and NASA groups. | [4] |
| Non-Aspirin-Sensitive Asthma (NASA) | 65 ± 15 pg/mg creatinine | 657 ± 90 pg/mg creatinine | [4] | |
| Acute Asthma Exacerbation | Geometric mean: 111.7 pg/mg creatinine | Not reported in this study | Urinary LTE4 levels were increased during asthma exacerbations compared with levels after 2 weeks (geometric mean 75.6 pg/mg creatinine, p<0.001). Improvement in FEV1 correlated with a decline in LTE4 (r = 0.43, p<0.001). | [8] |
Signaling Pathways
The biological effects of the parent compounds of these metabolites are initiated through their interaction with specific cell surface receptors, triggering downstream signaling cascades that drive the pathophysiology of asthma.
Experimental Protocols
Accurate quantification of these biomarkers is crucial for their clinical and research utility. The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 11-trans LTE4 and Enzyme-Linked Immunosorbent Assay (ELISA) for 11-dehydro-TXB2.
Measurement of Urinary this compound by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of 11-trans LTE4.
1. Sample Preparation:
-
Urine samples are typically collected and stored at -70°C until analysis.[9]
-
An internal standard (e.g., deuterated LTE4) is added to the urine sample to account for analytical variability.[10]
-
Samples may undergo solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[11]
2. Liquid Chromatography (LC):
-
The extracted sample is injected into an LC system.
-
A C18 reversed-phase column is commonly used to separate 11-trans LTE4 from other urinary components.
-
A gradient elution with a mobile phase consisting of an aqueous solution (e.g., water with a small percentage of acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.
3. Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in negative ion mode is typically used to ionize the 11-trans LTE4 molecules.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both 11-trans LTE4 and its internal standard are monitored for highly selective and sensitive quantification.[11]
4. Data Analysis:
-
The concentration of 11-trans LTE4 in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 11-trans LTE4.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution and reported as pg/mg creatinine.[3]
Measurement of Urinary 11-dehydro-thromboxane B2 by ELISA
ELISA is a widely used immunoassay for the quantification of 11-dehydro-TXB2.
1. Principle:
-
This is a competitive immunoassay. 11-dehydro-TXB2 in the urine sample competes with a known amount of enzyme-labeled 11-dehydro-TXB2 for binding to a limited number of specific antibodies.
2. Assay Procedure:
-
Urine samples, standards, and controls are added to the wells of a microplate pre-coated with antibodies specific for 11-dehydro-TXB2.
-
An enzyme-conjugated 11-dehydro-TXB2 is then added to each well.
-
During incubation, the unlabeled 11-dehydro-TXB2 from the sample and the enzyme-labeled 11-dehydro-TXB2 compete for binding to the primary antibody.
-
After incubation, the wells are washed to remove any unbound reagents.
-
A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of 11-dehydro-TXB2 in the sample.[12]
3. Data Analysis:
-
The absorbance of each well is measured using a microplate reader.
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of 11-dehydro-TXB2 in the patient samples is determined by interpolating their absorbance values from the standard curve.
-
Similar to 11-trans LTE4, the results are normalized to urinary creatinine concentration.[13]
Conclusion
Both 11-trans LTE4 and 11-dehydro-TXB2 provide valuable insights into the underlying inflammatory processes in asthma. However, the current body of evidence suggests that urinary 11-trans LTE4 is a more robust and sensitive biomarker for asthma , particularly for identifying disease presence, monitoring severity, and characterizing specific phenotypes like AERD. Its levels show a stronger correlation with key clinical parameters such as FEV1. While 11-dehydro-TXB2 is an established marker of in vivo thromboxane A2 production and platelet activation, its utility as a standalone biomarker for routine asthma management appears less defined. Future research may further elucidate the complementary roles of these two biomarkers in understanding the heterogeneity of asthma and in the development of personalized therapeutic strategies.
References
- 1. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary leukotriene E4 and 11-dehydrothromboxane B2 in patients with aspirin-sensitive asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 and related prostaglandins in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane A2 inhibition: therapeutic potential in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Difference in urinary LTE4 and 11-dehydro-TXB2 excretion in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increase in urinary leukotriene LTE4 levels in acute asthma: correlation with airflow limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.5 |. Urinary 11-dehydro-thromboxane B2 [bio-protocol.org]
- 10. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. haemochrom.de [haemochrom.de]
- 13. mdpi.com [mdpi.com]
Urinary 11-trans Leukotriene E4 as a Biomarker for Disease Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of urinary 11-trans Leukotriene E4 (LTE4) as a biomarker for disease severity in various inflammatory conditions. The information presented is supported by experimental data to aid in the evaluation of its utility against other potential biomarkers.
Correlation of Urinary LTE4 with Disease Severity
Urinary LTE4, a stable metabolite of the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), serves as a noninvasive indicator of systemic cysteinyl leukotriene production.[1] Elevated levels of urinary LTE4 have been associated with the severity of several inflammatory diseases, including asthma, atopic dermatitis, and cardiovascular disease.
Asthma
In asthma, cysteinyl leukotrienes are potent mediators of bronchoconstriction, airway inflammation, and mucus production.[2] Multiple studies have demonstrated a positive correlation between urinary LTE4 levels and the severity of asthma. Higher concentrations are often observed in patients with severe asthma compared to those with mild-to-moderate asthma and healthy controls.[3] Furthermore, elevated urinary LTE4 has been linked to a higher risk of asthma exacerbations, particularly in children exposed to secondhand smoke.
Atopic Dermatitis
The role of leukotrienes in the pathogenesis of atopic dermatitis (AD) is also an active area of research. Studies have shown a significant correlation between urinary LTE4 concentrations and the SCORing Atopic Dermatitis (SCORAD) index, a tool used to assess the severity of AD.[4] Patients with moderate-to-severe AD tend to have higher urinary LTE4 levels compared to those with mild disease.[4][5]
Cardiovascular Disease
Emerging evidence suggests the involvement of leukotrienes in the pathophysiology of cardiovascular diseases.[6] Increased urinary LTE4 excretion has been reported in patients with coronary artery disease, unstable angina, and acute myocardial infarction, suggesting that the 5-lipoxygenase pathway is activated during myocardial ischemia.[7]
Comparative Data of Urinary LTE4 and Alternative Biomarkers
The following tables summarize quantitative data comparing urinary LTE4 levels with other biomarkers in different disease states.
Table 1: Asthma Severity Biomarkers
| Biomarker | Mild-to-Moderate Asthma | Severe Asthma | Healthy Controls | Key Findings & Citations |
| Urinary LTE4 (pg/mg creatinine) | 45.7 ± 3.3 | 69.7 ± 5.5 | 42.5 ± 2.5 | Significantly higher in severe asthma compared to mild-moderate and controls.[8] |
| 161.57 ± 328.94 (Aspirin-Tolerant) | 539.25 ± 789.53 (Aspirin-Exacerbated Respiratory Disease) | - | Significantly higher in AERD, a severe asthma phenotype.[2] | |
| Serum Periostin (ng/mL) | 0.70 ± 0.19 | 0.75 ± 0.46 | 0.11 ± 0.05 | Significantly higher in severe asthma, particularly in the T2-high endotype.[9] |
| Fractional Exhaled Nitric Oxide (FeNO, ppb) | - | - | - | Higher levels are associated with T2-high asthma, similar to urinary LTE4.[3][7] |
| Blood Eosinophils (cells/μL) | - | - | - | Elevated in T2-high asthma and correlates with disease severity.[3][7] |
Table 2: Atopic Dermatitis Severity Biomarkers
| Biomarker | Mild AD | Moderate AD | Severe AD | Healthy Controls | Key Findings & Citations |
| Urinary LTE4 (pg/mL) | 16.43 ± 8.01 | 27.45 ± 9.35 | 31.70 ± 15.17 | - | Mean levels increase with the degree of severity.[5] |
| Urinary LTE4 (log-transformed, pg/mg creatinine) | - | Higher in moderate-to-severe vs. mild | - | 2.62 ± 0.20 | AD patients (2.94 ± 0.32) have higher levels than controls.[4] |
| Serum TARC/CCL17 (pg/mL) | - | - | - | - | Considered to have the most robust correlation with AD clinical severity.[10] |
| Serum Lactate Dehydrogenase (LDH, U/L) | - | - | - | - | Correlates with disease severity.[11] |
| Serum IL-18 (pg/mL) | - | - | - | - | Associated with the severity of atopic dermatitis.[8] |
Table 3: Cardiovascular Disease Biomarkers
| Biomarker | Stable Coronary Artery Disease | Unstable Angina/Acute Myocardial Infarction | Healthy Controls | Key Findings & Citations |
| Urinary LTE4 (pmol/mmol creatinine) | 115 (geometric mean) | - | 63.0 (geometric mean) | Significantly higher in patients with stable CAD.[12] |
| Urinary LTE4 (pg/mg creatinine) | - | 331 ± 99 (AMI on admission) | 64 ± 12 | Elevated during acute ischemic events.[7] |
| High-Sensitivity C-Reactive Protein (hs-CRP, mg/L) | - | - | <1.0 (Low risk) | A well-established marker of inflammation and cardiovascular risk.[13] |
| Urinary LTB4 | - | - | - | A potent chemoattractant implicated in vascular lesions.[6] |
| Urinary Thromboxane B2 | - | - | - | Levels are associated with major adverse cardiovascular events.[6] |
Experimental Protocols
Measurement of Urinary this compound
1. Enzyme-Linked Immunosorbent Assay (ELISA)
This method utilizes a competitive immunoassay for the quantification of LTE4.
-
Sample Preparation: Urine samples are typically diluted with an assay buffer to fall within the standard curve range. No prior purification is generally required for urine samples when using commercially available kits such as those from Cayman Chemical.[14][15]
-
Assay Procedure (based on Cayman Chemical Kit Protocol): [14]
-
Prepare a standard curve using the provided LTE4 standard.
-
Add standards and diluted urine samples to a microplate pre-coated with mouse anti-rabbit IgG.
-
Add LTE4-acetylcholinesterase (AChE) tracer and LTE4-specific antiserum to each well.
-
Incubate the plate, typically for 18 hours.
-
Wash the plate to remove unbound reagents.
-
Add Ellman's Reagent, which contains the substrate for AChE, and incubate to allow for color development.
-
Read the absorbance at a wavelength between 405-420 nm.
-
The concentration of LTE4 in the samples is inversely proportional to the intensity of the color and is calculated based on the standard curve.
-
-
Data Normalization: Urinary LTE4 concentrations are commonly normalized to urinary creatinine levels to account for variations in urine dilution.[14]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of LTE4.
-
-
Acidify urine samples.
-
Add a deuterated internal standard (e.g., d3-LTE4).
-
Perform solid-phase extraction (SPE) using a C18 column to isolate and purify LTE4.
-
Elute the sample and reconstitute it in an appropriate solvent.
-
-
LC-MS/MS Analysis: [1]
-
Inject the prepared sample into a liquid chromatography system for separation.
-
The eluent is introduced into a tandem mass spectrometer.
-
The instrument is operated in negative ion mode, monitoring the transition of the precursor ion (m/z 438 for LTE4) to a specific product ion (m/z 333 for LTE4).
-
-
Quantification: The concentration of LTE4 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways and Experimental Workflows
Leukotriene Biosynthesis and Signaling Pathway
The following diagram illustrates the key steps in the biosynthesis of leukotrienes from arachidonic acid and their subsequent signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary leukotriene E4 correlates with severity of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. [PDF] Biomarkers in atopic dermatitis—a review on behalf of the International Eczema Council | Semantic Scholar [semanticscholar.org]
- 7. Periostin as an important biomarker of inflammatory phenotype T2 in Brazilian asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermatologyutrecht.nl [dermatologyutrecht.nl]
- 9. fair.unifg.it [fair.unifg.it]
- 10. Biomarkers in atopic dermatitis—a review on behalf of the International Eczema Council — Olink® [olink.com]
- 11. Elevated C-reactive protein and cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Leukotriene E4 ELISA Kit - Cayman Chemical [bioscience.co.uk]
- 16. Determination of LTE4 in human urine by liquid chromatography coupled with ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing ELISA and LC-MS/MS for 11-trans Leukotriene E4 measurement
A Comprehensive Guide to Measuring 11-trans Leukotriene E4: A Comparison of ELISA and LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediators is paramount. This compound (11-trans-LTE4), a stereoisomer of the more abundant Leukotriene E4 (LTE4), is a product of the 5-lipoxygenase (5-LO) pathway. While LTE4 is a well-known biomarker for various inflammatory conditions such as asthma, the specific role and levels of its isomers like 11-trans-LTE4 are of growing interest. This guide provides an objective comparison of two common analytical methods for the measurement of these leukotrienes: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
At a Glance: ELISA vs. LC-MS/MS for Leukotriene Analysis
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Antigen-antibody recognition | Physicochemical properties (mass-to-charge ratio) |
| Specificity | High for the target molecule, but potential for cross-reactivity with structurally similar isomers. For instance, a commercial LTE4 ELISA kit shows very low cross-reactivity (<0.01%) with 11-trans-LTE4[1][2]. | Very high, capable of distinguishing between isomers with identical mass-to-charge ratios through chromatographic separation. |
| Sensitivity | Generally in the low pg/mL range. For example, a commercially available LTE4 ELISA kit has a lower limit of detection of 6.9 pg/mL.[1][2] | Can achieve sub-pg/mL sensitivity. A highly sensitive LC-MS/MS method for plasma LTE4 has a detection limit of <1 pg/mL.[3] |
| Throughput | High, suitable for screening large numbers of samples simultaneously in 96-well plate format. | Lower, as samples are analyzed sequentially. However, modern systems with autosamplers can still process a significant number of samples. |
| Cost | Lower initial equipment cost and lower cost per sample. | High initial instrument cost, with higher operational and maintenance costs. |
| Expertise | Relatively easy to perform with standard laboratory skills. | Requires highly skilled operators for method development, instrument operation, and data analysis. |
| Matrix Effects | Can be susceptible to interferences from components in the biological matrix. | Also susceptible to matrix effects, but these can often be mitigated through extensive sample preparation and the use of internal standards. |
Quantitative Performance Data
The following tables summarize the performance characteristics of both ELISA and LC-MS/MS for the measurement of Leukotriene E4. It is important to note that while this data is for LTE4, it provides a strong indication of the expected performance for its isomer, 11-trans-LTE4.
Table 1: ELISA Performance Characteristics for LTE4 Measurement
| Parameter | Reported Value | Source |
| Assay Range | 7.8 - 1,000 pg/mL | [1][2] |
| Sensitivity (80% B/B0) | ~25 pg/mL | [1][2] |
| Lower Limit of Detection (LLOD) | 6.9 pg/mL | [1][2] |
| Cross-Reactivity (11-trans-LTE4) | <0.01% | [1][2] |
| Intra-assay Precision (CV%) | <8% | [4] |
| Inter-assay Precision (CV%) | <10% | [4] |
| Recovery (in serum) | 95-107% | [4] |
Table 2: LC-MS/MS Performance Characteristics for LTE4 Measurement
| Parameter | Reported Value | Source |
| Linearity Range | 1 - 120 pg/mL (in plasma) | [3] |
| 31 - 3020 pg/mL (in urine) | [5] | |
| 5 - 500 pg/mL (in urine) | [6][7] | |
| Lower Limit of Quantitation (LLOQ) | <1 pg/mL (in plasma) | [3] |
| Accuracy | 99-120% recovery | |
| Precision (Intra- and Inter-day CV) | <15% |
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for selecting the appropriate method and for interpreting the results.
ELISA Experimental Protocol (Competitive Assay)
This protocol is a generalized representation of a competitive ELISA for LTE4.
-
Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of the target analyte (e.g., LTE4). Urine samples may be used directly or diluted in the provided assay buffer.[2]
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody (e.g., mouse anti-rabbit IgG).
-
Competitive Binding: The sample or standard is added to the wells, followed by the addition of a fixed amount of enzyme-conjugated antigen (e.g., LTE4-acetylcholinesterase tracer) and a specific primary antibody (e.g., rabbit anti-LTE4). During incubation, the free antigen in the sample and the enzyme-conjugated antigen compete for binding to the primary antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme (e.g., Ellman's Reagent for acetylcholinesterase) is added to each well. The enzyme converts the substrate into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 405-420 nm). The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Quantification: The concentration of the analyte in the samples is determined by interpolating from the standard curve.
LC-MS/MS Experimental Protocol
This protocol outlines a typical workflow for the quantification of LTE4 by LC-MS/MS.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Urine or plasma samples are first spiked with a stable isotope-labeled internal standard (e.g., LTE4-d3) to correct for analyte loss during sample processing and for matrix effects.
-
The samples are then subjected to solid-phase extraction to remove interfering substances and to concentrate the analyte. Anion exchange cartridges are often used for this purpose.
-
The analyte is eluted from the SPE cartridge, and the eluent is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Separation:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analyte is separated from other components of the sample on a reversed-phase column (e.g., C18) using a gradient of mobile phases (e.g., water and acetonitrile with a small amount of acid like formic acid). This step is critical for separating isomers like 11-trans-LTE4 from LTE4.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
As the analyte elutes from the LC column, it enters the mass spectrometer.
-
The molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode.
-
The first quadrupole of the tandem mass spectrometer is set to select the precursor ion of the analyte (e.g., m/z 438.2 for LTE4).
-
The selected precursor ions are fragmented in a collision cell.
-
The second quadrupole is set to detect a specific product ion (e.g., m/z 333.2 for LTE4).
-
This specific precursor-to-product ion transition is monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.
-
-
Quantification: The analyte concentration is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from a calibration curve prepared with known concentrations of the analyte.
Visualizing the Methodologies
Cysteinyl Leukotriene Biosynthesis Pathway
Caption: Biosynthesis of cysteinyl leukotrienes from arachidonic acid.
Experimental Workflows: ELISA vs. LC-MS/MS
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human LTE4(Cysteinyl Leukotrienes E4) ELISA Kit [elkbiotech.com]
- 5. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 11-trans-Leukotriene E4 in Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2] Among the cysteinyl leukotrienes (CysLTs), Leukotriene E4 (LTE4) is the most stable and is often used as a biomarker for the activation of the entire CysLT pathway.[3][4] Its isomer, 11-trans-Leukotriene E4 (11-trans-LTE4), is a less-studied metabolite. This guide provides a comparative overview of the current understanding of 11-trans-LTE4's role in specific inflammatory conditions, drawing comparisons with its better-known counterpart, LTE4, and other key leukotrienes.
Biosynthesis and Metabolism of Cysteinyl Leukotrienes
The biosynthesis of CysLTs begins with the conversion of arachidonic acid to Leukotriene A4 (LTA4). LTA4 is then conjugated with glutathione to form LTC4, which is subsequently metabolized to LTD4 and then to the stable end-product, LTE4.[5][6] 11-trans-LTE4 is formed through the slow isomerization of the C-11 double bond of LTE4.[7] In rats, N-acetyl 11-trans leukotriene E4 has been identified as a major fecal metabolite of LTC4.[8]
Figure 1. Biosynthesis pathway of cysteinyl leukotrienes, including the formation of 11-trans-LTE4.
Comparative Biological Activity
While research on 11-trans-LTE4 is limited, one study has shown it to be equipotent to LTE4 in contracting guinea pig ileum, suggesting similar smooth muscle constricting activity in this specific assay.[7][9] LTE4 itself is a potent inflammatory mediator, inducing bronchoconstriction, eosinophil influx, and mucus secretion, particularly in respiratory diseases.[2][10]
| Mediator | Key Inflammatory Actions | Potency Comparison |
| 11-trans-LTE4 | Smooth muscle contraction (guinea pig ileum)[7][9] | Equipotent to LTE4 in guinea pig ileum contraction[7][9] |
| LTE4 | Bronchoconstriction, eosinophil recruitment, increased vascular permeability, mucus secretion[2][10] | More stable than LTC4 and LTD4[3] |
| LTD4 | Potent bronchoconstrictor, increases vascular permeability | More potent than LTE4 at CysLT1 and CysLT2 receptors |
| LTC4 | Potent bronchoconstrictor, increases vascular permeability | |
| LTB4 | Potent chemoattractant for neutrophils and other leukocytes[6][11] |
Role in Specific Inflammatory Conditions
Asthma and Allergic Rhinitis
Elevated urinary LTE4 levels are a well-established biomarker for asthma, particularly aspirin-exacerbated respiratory disease (AERD).[12][13][14][15] Studies have shown a significant correlation between urinary LTE4 levels and the severity of airflow obstruction in acute asthma.[12] While there is no direct evidence for the role of 11-trans-LTE4 in these conditions, its formation from LTE4 suggests it may be present in affected individuals. In allergic rhinitis, cysteinyl leukotrienes are found in nasal fluids and contribute to the inflammatory response.[2][16]
Cardiovascular Disease
Recent studies have implicated both LTE4 and LTB4 in vascular inflammation and peripheral arterial disease.[17] Increasing concentrations of these leukotrienes are associated with impaired endothelial function.[17] The role of 11-trans-LTE4 in this context has not been investigated.
Signaling Pathways
Cysteinyl leukotrienes exert their effects through G protein-coupled receptors. LTC4 and LTD4 primarily signal through the CysLT1 and CysLT2 receptors. LTE4 has low affinity for these receptors, and evidence suggests it may act through a distinct, yet to be fully characterized, receptor.[4] The purinergic receptor P2Y12 has been identified as a potential mediator of LTE4-induced pulmonary inflammation.[18] The specific signaling pathway for 11-trans-LTE4 remains unknown, but its structural similarity to LTE4 suggests it might interact with similar receptors.
Figure 2. Known and putative signaling pathways for cysteinyl leukotrienes. The pathway for 11-trans-LTE4 is hypothetical.
Experimental Protocols
Measurement of 11-trans-LTE4
Due to the scarcity of research, specific, validated protocols for the measurement of 11-trans-LTE4 are not widely available. However, methods used for the quantification of LTE4 in biological fluids can be adapted.
1. Sample Collection and Preparation:
-
Urine: 24-hour urine collection is recommended to account for diurnal variations in leukotriene excretion.[19] Samples should be stored at -80°C until analysis.
-
Plasma/Serum: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma.
-
Solid-Phase Extraction (SPE): Samples are typically purified and concentrated using C18 SPE cartridges to remove interfering substances.
2. Analytical Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific and sensitive quantification of leukotrienes.[20] A validated method for LTE4 can be modified to include the detection and quantification of the 11-trans isomer by using a specific internal standard and optimizing chromatographic separation.
-
Enzyme Immunoassay (EIA): Commercially available EIA kits for LTE4 are widely used.[21][22] However, the cross-reactivity of these assays with 11-trans-LTE4 is generally not reported and would need to be validated.
Figure 3. A general experimental workflow for the analysis of leukotrienes in biological samples.
Conclusion and Future Directions
The current body of evidence on the specific role of 11-trans-Leukotriene E4 in inflammatory conditions is sparse. While its equipotency to LTE4 in a single in vitro assay is intriguing, comprehensive studies are needed to validate its broader biological functions and establish its relevance in human disease. Future research should focus on:
-
Developing and validating specific assays for the accurate measurement of 11-trans-LTE4 in various biological matrices.
-
Conducting comparative studies to systematically evaluate the pro-inflammatory effects of 11-trans-LTE4 versus LTE4 in relevant cellular and animal models of inflammation.
-
Investigating the receptor pharmacology of 11-trans-LTE4 to determine its signaling pathways and potential for therapeutic targeting.
A deeper understanding of the biological activities of 11-trans-LTE4 could unveil novel aspects of the cysteinyl leukotriene pathway and potentially identify new therapeutic targets for inflammatory diseases.
References
- 1. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotrienes: multi-functional mediators in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 4. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biologically active leukotrienes. Biosynthesis, metabolism, receptors, functions, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increase in urinary leukotriene LTE4 levels in acute asthma: correlation with airflow limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urinary leukotriene E4 and 11-dehydrothromboxane B2 in patients with aspirin-sensitive asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Allergen-induced release of sulphidopeptide leukotrienes (SRS-A) and LTB4 in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leukotrienes E4 and B4 and vascular endothelium – New insight into the link between vascular inflammation and peripheral arterial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. eurannallergyimm.com [eurannallergyimm.com]
- 22. Measurement of peptidoleukotrienes in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 11-trans Leukotriene E4: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 11-trans Leukotriene E4 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
1. Immediate Safety Precautions and Personal Protective Equipment (PPE)
This compound is a material that may be irritating to the mucous membranes and upper respiratory tract and may be harmful by inhalation, ingestion, or skin absorption[1]. The toxicological properties have not been thoroughly investigated, and it should be handled as a hazardous substance[1][2].
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses should be worn.
-
Hand Protection: Compatible chemical-resistant gloves are required.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In environments where vapors may be present, a NIOSH-approved respirator or a self-contained breathing apparatus should be used as conditions warrant[1].
2. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to transfer it to a chemical waste container for disposal in accordance with local regulations[1].
Preparation for Disposal:
-
Solvent Consideration: this compound is often supplied in a solution of ethanol[2]. The disposal procedure must account for the flammability and hazards of the solvent as well.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Waste Container: Use a designated, properly labeled, and sealed chemical waste container. The label should clearly indicate "Hazardous Waste" and list the contents, including this compound and any solvents.
Disposal Steps:
-
Transferring the Solution: Carefully transfer the this compound solution into the designated hazardous waste container using a funnel to avoid spills.
-
Rinsing Containers: Rinse the original container that held the this compound solution at least three times with a suitable solvent (e.g., ethanol). The rinsate should also be collected in the hazardous waste container.
-
Sealing and Storing: Securely seal the hazardous waste container. Store it in a designated, well-ventilated, and cool area away from sources of ignition until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
3. Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation. Avoid breathing vapors[1].
-
Containment: Contain the spill using appropriate absorbent materials.
-
Collection: Collect the absorbed material and any contaminated debris and place it in a sealed container for chemical waste disposal[1].
-
Decontamination: Clean the spill area with soap and water.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention[1].
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur[1].
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention[1].
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention[1].
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -80°C | [2] |
| Supplied As | A solution in ethanol | [2] |
| Solubility (in DMSO and Dimethyl Formamide) | Approximately 50 mg/ml | [2] |
| Solubility (in PBS, pH 7.2) | 100 µg/ml | [2] |
| Stability in Aqueous Solution | Not recommended for storage for more than one day | [2] |
Experimental Workflow: Disposal Protocol
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
